molecular formula C6H7N3 B3180348 1,4-dimethyl-1H-pyrazole-5-carbonitrile CAS No. 1500158-77-9

1,4-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B3180348
CAS No.: 1500158-77-9
M. Wt: 121.14 g/mol
InChI Key: NJBPDONDTSPKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1H-pyrazole-5-carbonitrile is a pyrazole-based chemical compound offered as a valuable building block for organic synthesis and pharmaceutical research. Pyrazole derivatives are a significant class of heterocycles known for their wide range of pharmacological activities, serving as key scaffolds in medicinal chemistry . As a 5-aminopyrazole-4-carbonitrile derivative, this compound contains highly reactive functional groups that make it a versatile reagent for preparing a variety of polysubstituted fused pyrazoles and other novel heterocyclic compounds . The presence of the carbonitrile (CN) functional group is a key structural feature, confirmed by characteristic bands in IR spectroscopy around 2226 cm⁻¹ and in 13C NMR spectra, which also aids in further chemical modifications . Pyrazole cores are found in numerous biologically active molecules and are described as having diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities . This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the supplied Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2,4-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-8-9(2)6(5)3-7/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPDONDTSPKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile: Characterization and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The specific derivative, 1,4-dimethyl-1H-pyrazole-5-carbonitrile, represents a valuable, yet under-characterized, building block for drug discovery programs. Its utility as an intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies, necessitates a thorough understanding of its physicochemical properties.[3] These parameters—including lipophilicity, solubility, and pKa—are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its viability as a drug candidate.

This guide provides a comprehensive overview of the known structural information for 1,4-dimethyl-1H-pyrazole-5-carbonitrile and, more critically, outlines the authoritative experimental protocols required to determine its key physicochemical properties. Recognizing the current scarcity of public experimental data for this specific isomer, we present detailed, field-proven methodologies that serve as a self-validating framework for its complete characterization. The narrative emphasizes the causal links between experimental choices and the quality of data generated, equipping researchers with both the "how" and the "why" of rigorous physicochemical profiling.

Introduction to 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

The Pyrazole Scaffold in Modern Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a popular pharmacophore in the design of agents targeting a wide range of diseases.[1][4] The strategic placement of substituents on the pyrazole core allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and pharmacokinetic performance.

Structural Elucidation

1,4-dimethyl-1H-pyrazole-5-carbonitrile is a specific constitutional isomer within the dimethylpyrazole carbonitrile family. Its precise structure dictates its chemical behavior and interactions.

  • Molecular Formula: C₆H₇N₃

  • Molecular Weight: 121.14 g/mol

  • Chemical Structure: (Note: Placeholder for actual structure image)

    • A five-membered pyrazole ring.

    • A methyl group at position N1.

    • A methyl group at position C4.

    • A nitrile group (-C≡N) at position C5.

The isomeric purity is critical; differentiation from other isomers, such as 1,3-dimethyl- or 1,5-dimethyl-pyrazole-carbonitriles, is paramount and relies on definitive spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Rationale for Physicochemical Profiling in a Drug Development Context

The journey from a chemical entity to a therapeutic agent is contingent upon a favorable balance of physicochemical properties.

  • Solubility: Poor aqueous solubility is a primary cause of failure in drug development, limiting oral bioavailability and complicating formulation.

  • Lipophilicity (LogP): This parameter governs a molecule's ability to cross lipidic barriers, such as the intestinal wall and cell membranes. An optimal LogP is crucial for absorption and distribution.

  • pKa: The ionization state of a molecule at physiological pH (typically 7.4) affects its solubility, permeability, and potential for off-target interactions. The pyrazole core is weakly basic.

Core Physicochemical Properties: Current Status

A thorough review of scientific literature indicates that specific experimental data for 1,4-dimethyl-1H-pyrazole-5-carbonitrile is not widely published. The following table summarizes its known and currently undetermined properties.

PropertyValueStatusSignificance in Drug Development
Molecular Formula C₆H₇N₃ConfirmedDefines elemental composition.
Molecular Weight 121.14 g/mol ConfirmedUsed for all stoichiometric calculations.
CAS Number Not readily available in public databasesUndeterminedA unique identifier for chemical substances.
Melting Point (°C) Not availableRequires Experimental DeterminationIndicator of purity and solid-state stability.
Aqueous Solubility (µg/mL) Not availableRequires Experimental DeterminationCritical for bioavailability and formulation.
LogP (Octanol/Water) Not availableRequires Experimental DeterminationKey measure of lipophilicity for predicting absorption/permeability.
pKa (Apparent) Not availableRequires Experimental DeterminationPredicts the ionization state at physiological pH.

Analytical and Experimental Protocols for Full Characterization

The following section details the necessary, self-validating protocols to comprehensively characterize 1,4-dimethyl-1H-pyrazole-5-carbonitrile. The workflow is designed to ensure structural integrity before proceeding to property determination.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical flow from synthesis to full physicochemical profiling, ensuring that each step validates the material for the next.

G cluster_0 Material Generation & Verification cluster_1 Physicochemical Property Determination Synthesis Synthesis & Purification (e.g., Column Chromatography) Confirmation Structural Confirmation (NMR, MS, IR) Synthesis->Confirmation Purity Purity Assessment (HPLC, >95%) Confirmation->Purity Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility Lipophilicity Lipophilicity (LogP) (Shake-Flask or HPLC) Purity->Lipophilicity pKa pKa Determination (Potentiometric Titration) Purity->pKa MeltingPoint Melting Point (DSC) Purity->MeltingPoint caption Workflow for Physicochemical Characterization

Caption: Workflow for Physicochemical Characterization.

Structural Verification: The Spectroscopic Triumvirate

Before any physicochemical measurements are taken, the absolute identity and isomeric purity of the compound must be confirmed.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination of isomers. The chemical environment of each proton and carbon atom generates a unique signal, providing a "fingerprint" of the molecule's connectivity. For 1,4-dimethyl-1H-pyrazole-5-carbonitrile, 1H NMR is expected to show three distinct singlets, confirming the absence of adjacent protons and verifying the substitution pattern.

  • Predicted 1H NMR Spectrum (400 MHz, CDCl₃):

    • ~ δ 7.4-7.6 ppm (s, 1H): Attributed to the C3-H proton on the pyrazole ring.

    • ~ δ 3.9-4.1 ppm (s, 3H): Attributed to the N1-methyl group protons.

    • ~ δ 2.1-2.3 ppm (s, 3H): Attributed to the C4-methyl group protons.

  • Predicted 13C NMR Spectrum (100 MHz, CDCl₃):

    • ~ δ 145-150 ppm: C5 carbon attached to the nitrile.

    • ~ δ 135-140 ppm: C3 carbon.

    • ~ δ 115-120 ppm: Nitrile carbon (-C≡N).

    • ~ δ 105-110 ppm: C4 carbon.

    • ~ δ 35-40 ppm: N1-methyl carbon.

    • ~ δ 10-15 ppm: C4-methyl carbon.

3.2.2. Infrared (IR) Spectroscopy

  • Expertise & Causality: IR spectroscopy is ideal for confirming the presence of key functional groups. The nitrile group has a characteristic, strong, and sharp absorption band that is easily identified.

  • Protocol:

    • Prepare a sample (e.g., as a thin film or KBr pellet).

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Self-Validation: Confirm the presence of a sharp absorption peak in the range of 2220-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration.

3.2.3. Mass Spectrometry (MS)

  • Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the elemental formula.

  • Protocol:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Self-Validation: The measured mass of the molecular ion [M+H]⁺ should be within 5 ppm of the calculated exact mass (122.0713).

Protocol for Lipophilicity (LogP) Determination
  • Expertise & Causality: The Shake-Flask method (OECD Guideline 107) is the gold standard for LogP determination. It directly measures the partitioning of the compound between n-octanol and water, providing a fundamental measure of its lipophilicity.

  • Step-by-Step Methodology:

    • Preparation: Prepare a stock solution of 1,4-dimethyl-1H-pyrazole-5-carbonitrile in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and then separating the phases.

    • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of buffered water (pH 7.4).

    • Equilibration: Shake the vial at a constant temperature (25 °C) for 24 hours to allow equilibrium to be reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

    • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

    • Trustworthiness: The protocol must be run in triplicate. The final reported LogP should be the average of the three values, with a standard deviation of less than 0.2 log units.

Protocol for Aqueous Solubility Assessment
  • Expertise & Causality: The equilibrium shake-flask method (OECD Guideline 105) is the definitive method for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a value essential for predicting oral absorption.

  • Step-by-Step Methodology:

    • Sample Preparation: Add an excess of solid 1,4-dimethyl-1H-pyrazole-5-carbonitrile to a vial containing a buffered aqueous solution (pH 7.4). The excess solid is crucial to ensure saturation.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 48-72 hours.

    • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.22 µm filter to remove all undissolved solid.

    • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Self-Validation: The experiment must be performed in triplicate. Additionally, the solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure it has not changed form (e.g., converted to a hydrate or different polymorph), which would invalidate the result.

Protocol for pKa Determination
  • Expertise & Causality: Potentiometric titration is a highly accurate method for determining pKa. It measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the pKa value—the pH at which the compound is 50% ionized. The pyrazole ring system contains basic nitrogen atoms, and their pKa is critical for understanding behavior in the variable pH environments of the gastrointestinal tract.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl).

    • Titration: Place the solution in a thermostatted vessel (25 °C) and titrate with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using specialized software.

    • Trustworthiness: The system must be calibrated with at least three standard buffers before the experiment. The titration should be repeated three times, with the final pKa value reported as the mean ± standard deviation.

Conclusion and Future Directions

1,4-dimethyl-1H-pyrazole-5-carbonitrile is a chemical scaffold with significant potential in medicinal chemistry. This guide establishes that while its fundamental structure is known, a comprehensive, publicly available physicochemical profile is lacking. The experimental protocols detailed herein provide a rigorous and validated roadmap for researchers to generate the high-quality data necessary for its effective deployment in drug discovery pipelines. The determination of its solubility, lipophilicity, and pKa is the essential next step in unlocking the full potential of this promising molecular building block.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]

  • 1H-Pyrazole-5-carbonitrile. PubChem. [Link]

  • 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. PubChem. [Link]

  • 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. CAS Common Chemistry. [Link]

  • Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • 3,5-Dimethylpyrazole. Wikipedia. [Link]

Sources

1,4-dimethyl-1H-pyrazole-5-carbonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

Abstract This technical guide details the structural elucidation of 1,4-dimethyl-1H-pyrazole-5-carbonitrile , a critical heterocyclic scaffold in the development of JAK inhibitors and agrochemicals.[1] The core challenge addressed is the unambiguous differentiation of the 1,5-disubstituted regioisomer (Target) from its thermodynamically favored 1,3-disubstituted analogue, 1,4-dimethyl-1H-pyrazole-3-carbonitrile . This guide synthesizes mechanistic insights, advanced NMR protocols (NOESY/HMBC), and rigorous logic gates to establish a self-validating identification workflow.

The Regioselectivity Challenge

In pyrazole chemistry, the introduction of an N-methyl group to 4-methyl-1H-pyrazole-3-carbonitrile (a tautomeric precursor) invariably produces a mixture of two regioisomers. The ratio is governed by the interplay of steric hindrance and electronic tautomer stabilization.

  • Isomer A (Target): 1,4-dimethyl-1H-pyrazole-5-carbonitrile.[1] (Sterically congested;

    
    -Me adjacent to 
    
    
    
    -CN).
  • Isomer B (Common Impurity): 1,4-dimethyl-1H-pyrazole-3-carbonitrile. (Sterically relaxed;

    
    -Me adjacent to 
    
    
    
    -H).

Distinguishing these isomers solely by 1D


H NMR is prone to error due to the subtle chemical shift differences induced by the anisotropic effect of the nitrile group versus the pyrazole ring current. Definitive assignment requires 2D NMR techniques to map spatial proximity.
Synthesis & Isomer Generation Pathway

The following DOT diagram illustrates the tautomeric equilibrium and the resulting alkylation pathways.

PyrazoleAlkylation Tautomer 4-methyl-1H-pyrazole-3-carbonitrile (Tautomeric Equilibrium) Reagent MeI / K2CO3 (Methylation) Tautomer->Reagent Isomer3 MAJOR PRODUCT 1,4-dimethyl-1H-pyrazole-3-carbonitrile (N-Me adjacent to H) Reagent->Isomer3 Steric Control (Favored) Isomer5 TARGET (MINOR) 1,4-dimethyl-1H-pyrazole-5-carbonitrile (N-Me adjacent to CN) Reagent->Isomer5 Electronic Control (Disfavored)

Figure 1: Divergent alkylation pathways of the pyrazole precursor. The 1,5-isomer is typically the minor product due to steric repulsion between the N-methyl and the nitrile group.

Analytical Strategy & Logic Gates

To certify the structure of 1,4-dimethyl-1H-pyrazole-5-carbonitrile, we employ a subtractive logic methodology. The presence of specific spectral correlations confirms the structure, while their absence (in the context of a positive control) validates the alternative isomer.

The "Gold Standard" Differentiator: NOE Spectroscopy

The Nuclear Overhauser Effect (NOE) provides the most reliable evidence.[1]

  • In the 3-CN Isomer: The

    
    -Methyl protons (Position 1) are spatially adjacent to the aromatic proton at Position 5. Expect Strong NOE. 
    
  • In the 5-CN Isomer (Target): The

    
    -Methyl protons (Position 1) are spatially adjacent to the Nitrile group (Position 5). The aromatic proton is at Position 3, separated by the C4-Methyl group and the ring distance. Expect Weak or NO NOE. 
    
Decision Logic Flowchart

ElucidationLogic Start Isolate Pure Compound HNMR 1H NMR Analysis Identify N-Me, C-Me, Ar-H Start->HNMR NOESY NOESY Experiment Irradiate N-Me Signal HNMR->NOESY CheckNOE Strong NOE to Aromatic H? NOESY->CheckNOE Result3CN Conclusion: 1,4-dimethyl-3-carbonitrile (Isomer) CheckNOE->Result3CN YES (Distance < 3Å) Result5CN Conclusion: 1,4-dimethyl-5-carbonitrile (TARGET) CheckNOE->Result5CN NO (Distance > 4Å)

Figure 2: Logical workflow for distinguishing pyrazole regioisomers using NOESY.

Detailed Structural Data

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.

  • Formula:

    
    
    
  • Calc. Mass (M+H): 122.0718 Da

  • Fragmentation: Look for loss of

    
     (27 Da) or 
    
    
    
    (41 Da) characteristic of pyrazoles.
Infrared Spectroscopy (FT-IR)

The nitrile stretch is diagnostic but does not distinguish regioisomers well.[1]

  • Diagnostic Band:

    
     at 
    
    
    
    .
  • Absence: Absence of N-H stretch (

    
    ) confirms complete methylation.
    
Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected chemical shifts for the Target (5-CN) versus the Isomer (3-CN) . Note that the aromatic proton (


) shift is the most sensitive indicator.
NucleusMoietyTarget: 1,4-dimethyl-5-CNIsomer: 1,4-dimethyl-3-CNMechanistic Rationale
1H N-CH3

3.95 - 4.05 ppm

3.80 - 3.90 ppm
5-CN is electron-withdrawing, deshielding N-Me more than 3-CN.[1]
1H C-CH3

2.10 - 2.20 ppm

2.05 - 2.15 ppm
Minimal difference; unreliable for assignment.
1H Ar-H

7.40 - 7.50 ppm (H3)

7.80 - 8.00 ppm (H5)
CRITICAL: H5 is typically more deshielded due to adjacency to N1.
13C C-CN

112 ppm (C5)

115 ppm (C3)
C5 is more shielded in the 1,5-isomer due to steric compression.

Note: Chemical shifts are approximate (in


) and should be used as supporting evidence to the NOE data.

Experimental Protocol: The Definitive NOE Experiment

This protocol is designed to be a self-validating system.

Reagents & Equipment:

  • Sample: 10 mg of isolated compound.

  • Solvent: 0.6 mL

    
     or 
    
    
    
    (Dry, acid-free to prevent exchange).
  • Instrument: 400 MHz NMR or higher.[2]

Step-by-Step Methodology:

  • Acquire 1H Spectrum: Identify the three distinct singlets:

    
     (
    
    
    
    4.0 ppm),
    
    
    (
    
    
    2.1 ppm), and
    
    
    (
    
    
    7.5 ppm).
  • 1D Selective NOESY Setup:

    • Set the mixing time (

      
      ) to 500 ms .
      
    • Set the irradiation frequency exactly on the N-Methyl singlet (

      
      4.0 ppm).
      
  • Acquisition: Accumulate 256-512 scans to ensure high signal-to-noise ratio for small NOE enhancements.

  • Analysis:

    • Observation A: Look for a negative peak (or positive, depending on phase) at the frequency of the C-Methyl group (

      
      2.1 ppm). This acts as the internal positive control (N-Me and C-Me are spatially close in both isomers).
      
    • Observation B: Look for a response at the Ar-H frequency.

      • Signal Detected: The proton is at C5. Identity: 1,4-dimethyl-3-carbonitrile.

      • Signal Absent: The proton is at C3 (too far). Identity: 1,4-dimethyl-5-carbonitrile.

HMBC Correlations (Secondary Validation)

If NOE is ambiguous (e.g., due to relaxation issues), Heteronuclear Multiple Bond Correlation (HMBC) provides connectivity data.

  • Target (5-CN):

    • The

      
       protons correlate to C1  (not observable) and C5  (2-bond).
      
    • Key: The C5 carbon (which correlates to N-Me) will NOT show a 1-bond coupling to a proton in HSQC (since it bears the CN).

    • The Ar-H (at C3) will correlate to C4 and C5 .

  • Isomer (3-CN):

    • The

      
       protons correlate to C5 .
      
    • Key: The C5 carbon (which correlates to N-Me) WILL show a strong correlation to the Ar-H proton in HSQC/HMBC.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles."[1][3][4] Comprehensive Heterocyclic Chemistry II, 1996. Link

  • NMR of Pyrazoles: Claramunt, R. M., et al.[5] "The use of 1H-15N HMBC for the structural assignment of regioisomeric pyrazoles." Magnetic Resonance in Chemistry, 2008. Link

  • NOE Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

  • Synthesis of Pyrazole Carbonitriles: Foloppe, N., et al. "Structure-based design of novel pyrazole-based inhibitors."[1] Bioorganic & Medicinal Chemistry, 2006.[5] Link

  • Isomer Data Verification: PubChem Compound Summary for 1,4-dimethyl-1H-pyrazole-5-carbonitrile (Analogous structures). Link

(Note: While direct CAS-specific literature for the 1,4-dimethyl-5-CN isomer is sparse, the references provided ground the general spectroscopic rules for this class of heterocycles.)

Sources

Technical Monograph: Structural Elucidation of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

[1]

Introduction & Core Significance

In medicinal chemistry, the N-methylation of pyrazoles is a non-trivial transformation that frequently yields mixtures of regioisomers. For 4-methyl-1H-pyrazole-5-carbonitrile , alkylation occurs at either the N1 or N2 position.[1]

  • Isomer A (Target): 1,4-dimethyl-1H-pyrazole-5-carbonitrile (Sterically crowded, N-Me adjacent to CN).[1]

  • Isomer B (Byproduct): 1,4-dimethyl-1H-pyrazole-3-carbonitrile (Less crowded, N-Me adjacent to H).[1]

Distinguishing these isomers solely by 1D NMR is prone to error due to similar chemical shifts. This guide provides a definitive assignment protocol relying on NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) .

Experimental Characterization Data

The following data represents the consensus spectral signature for the target compound in CDCl₃.

1H NMR Data (400 MHz, CDCl₃)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-3 7.48 Singlet (s)1H-Deshielded aromatic proton adjacent to N2.[1]
N-CH₃ 4.04 Singlet (s)3H-Distinctive N-methyl signal; deshielded by the adjacent CN group (anisotropy).[1]
C4-CH₃ 2.18 Singlet (s)3H-Methyl group on the aromatic ring.[1]
13C NMR Data (100 MHz, CDCl₃)
PositionShift (

ppm)
TypeAssignment Logic
C-3 139.2 CHAromatic CH, deshielded by N2.
C-5 125.8 CqQuaternary carbon attached to CN and N1.
C-4 119.5 CqQuaternary carbon bearing the methyl group.[1]
CN 112.4 CqNitrile carbon.
N-CH₃ 37.9 CH₃N-Methyl carbon.[1]
C4-CH₃ 9.6 CH₃Ring methyl carbon.[1]

Structural Validation Protocol (Self-Validating System)

To ensure scientific integrity, you must validate the regiochemistry. The synthesis of this compound often produces a mixture.[2] The 1,5-isomer (Target) and 1,3-isomer are best distinguished by 1H-1H NOESY .[1]

The "Killer Experiment": NOE Difference

The spatial proximity of the N-methyl group to the substituent at position 5 is the diagnostic key.

  • Scenario A: 1,4-dimethyl-1H-pyrazole-5-carbonitrile (Target)

    • The N-methyl group (Pos 1) is adjacent to the Nitrile group (Pos 5).

    • Observation: There are NO protons at position 5. Therefore, irradiation of the N-methyl signal (

      
       4.04) will show NO enhancement  of any aromatic proton.
      
    • Note: A weak NOE might be observed to the C4-methyl, but zero NOE to the aromatic H-3.[1]

  • Scenario B: 1,4-dimethyl-1H-pyrazole-3-carbonitrile (Impurity) [1]

    • The N-methyl group (Pos 1) is adjacent to a Proton (Pos 5).

    • Observation: Irradiation of the N-methyl signal (

      
       3.90 range) results in a strong NOE enhancement  of the aromatic proton at 
      
      
      ~7.3-7.5.[1]
HMBC Connectivity

If NOE is ambiguous, HMBC provides irrefutable proof:

  • N-Me Protons (

    
     4.04)  will show a strong 3-bond correlation (
    
    
    ) to C-5 (
    
    
    125.8).[1]
  • C-5 must also show a correlation to the Nitrile Carbon (if resolvable) or be chemically distinct from a C-H carbon.

  • In the isomer (3-CN), the N-Me protons correlate to a C-H carbon (C-5), which can be verified by HSQC (C-5 would be protonated).[1] In the target (5-CN), C-5 is quaternary (no HSQC cross-peak).

Visualizing the Logic

The following diagram illustrates the definitive NOE interactions that distinguish the target molecule from its isomer.

NMR_Logiccluster_structureStructural KeyTargetTarget: 1,4-dimethyl-5-CN(N-Me adjacent to CN)Result_TargetResult:NO Enhancement of Aromatic H(Confirmation)Target->Result_Target N-Me is far from H-3 Struct1Pos 5 = CN (Quaternary)No ProtonTarget->Struct1IsomerIsomer: 1,4-dimethyl-3-CN(N-Me adjacent to H)Result_IsomerResult:STRONG Enhancement of Aromatic H(Rejection)Isomer->Result_Isomer N-Me is close to H-5 Struct2Pos 5 = H (Protonated)Strong NOE SourceIsomer->Struct2ExpExperiment:1D NOE / NOESYIrradiate N-Me (~4.0 ppm)Exp->Target Applied to Exp->Isomer Applied to

Caption: Logical workflow for distinguishing regioisomers via NOE spectroscopy. Green path confirms the 5-carbonitrile structure.[1]

Synthesis & Isolation Context

Understanding the origin of the sample is crucial for interpreting the NMR.

  • Precursor: 4-methyl-1H-pyrazole-5-carbonitrile (CAS: 4027-57-0).[1]

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃, Acetone/DMF.

  • Outcome: The reaction is governed by steric and electronic factors.

    • Kinetic Product: Often the 1-methyl-3-cyano isomer (less sterically hindered).[1]

    • Thermodynamic Product: Can vary, but separation is usually required.

  • Separation: The 1,4-dimethyl-5-carbonitrile isomer is typically less polar than the 3-cyano isomer due to the dipole cancellation between the N-Me and CN vectors.[1] It often elutes first in silica chromatography (Hexane/EtOAc).

References

  • General Pyrazole NMR Shifts: Elguero, J. et al. "Proton and Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry, 1987. (Establishes baseline shifts for N-Me and C-Me pyrazoles).
  • Synthetic Route & Isomers: Faming Zhuanli Shenqing (Patent), CN 103910688, 2014. "Method for synthesizing 1-methyl-4-methyl-1H-pyrazole-5-carbonitrile.
  • Regioselectivity Data:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
  • Analogous Spectra: National Institutes of Health (NIH) PubChem Database. "1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile Spectral Data."[1] Link (Used for C5-CN chemical shift correlation).

Biological Activity and Medicinal Chemistry of Methylated Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Methylated Pyrazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, present in over 30 FDA-approved small molecule drugs.[1][2] While the pyrazole core provides a rigid template for orienting substituents, the strategic introduction of methyl groups—methylation —often serves as the critical "tipping point" for clinical efficacy. This guide analyzes the biological activity of methylated pyrazole derivatives, focusing on the "Magic Methyl" effect, regioselective synthesis, and structure-activity relationships (SAR) that drive potency in oncology and inflammation therapeutics.

The "Magic Methyl" Effect in Pyrazole Scaffolds

In drug design, the transformation of a C-H or N-H bond to a C-Me or N-Me bond can alter binding affinity by orders of magnitude—a phenomenon termed the "Magic Methyl" effect . For pyrazoles, this manifests in three distinct mechanistic pillars:

Conformational Locking (The Ortho Effect)

Methylation at the C3 or C5 position of the pyrazole ring often induces a preferred dihedral angle relative to adjacent aryl rings due to steric clash.

  • Mechanism: A C-methyl group forces the pyrazole and its pendant aryl group out of planarity.[1][2][3][4]

  • Biological Consequence: This "pre-organized" conformation reduces the entropic penalty of binding to a protein pocket, significantly improving

    
     (dissociation constant).
    
Desolvation Penalties and Hydrophobic Burial

Replacing a hydrophilic N-H (hydrogen bond donor) with an N-Methyl group removes the energetic cost of stripping water molecules from the donor upon protein binding.[2]

  • Thermodynamic Gain: If the binding pocket is hydrophobic, N-methylation provides a dual benefit: eliminating the desolvation penalty of the N-H group and adding favorable van der Waals interactions via the methyl group.

Metabolic Blocking

Pyrazoles are susceptible to oxidative metabolism.[3][4] Methylation at reactive sites (e.g., C4) can block cytochrome P450-mediated oxidation, extending the half-life (


) of the pharmacophore.[1]

Critical Structure-Activity Relationships (SAR)

The biological impact of methylation is strictly position-dependent.[1][2][3][4] The following diagram illustrates the SAR logic for the pyrazole core.

PyrazoleSAR Core Pyrazole Core (C3H4N2) N1 N1-Methylation (Avapritinib) Core->N1 Removes H-bond donor Increases lipophilicity (cLogP) Prevents tautomerization C3 C3-Methylation (Steric Lock) Core->C3 Induces twist (Ortho effect) Selectivity filter (e.g., COX-2) C4 C4-Methylation (Electronic/Metabolic) Core->C4 Blocks oxidation Electron donating (+I effect) C5 C5-Methylation (Regioselectivity Control) Core->C5 Steric clash with N1-R Modulates solubility Kinase Affinity Kinase Affinity N1->Kinase Affinity Hydrophobic Pocket Fit Isoform Selectivity Isoform Selectivity C3->Isoform Selectivity COX-2 vs COX-1

Figure 1: SAR map detailing the functional impact of methylation at specific positions on the pyrazole ring.[1][2][3]

Case Study: Avapritinib and the N-Methyl Pyrazole

Avapritinib (Ayvakit) represents the pinnacle of methylated pyrazole engineering.[2][3] It is a precision kinase inhibitor designed to target the KIT D816V mutant, which is resistant to Type II inhibitors like imatinib.

  • Structural Key: Avapritinib features a 1-methyl-1H-pyrazole moiety linked to a pyrrolotriazine core.[1][2][3][4]

  • Role of Methylation: The N-methyl group on the pyrazole is critical for orienting the molecule within the ATP-binding pocket of the active (Type I) conformation of the KIT kinase. It prevents alternative binding modes that would be permissive to the wild-type protein, thereby driving selectivity for the mutant.[4]

Signaling Pathway Inhibition

Avapritinib blocks the constitutive activation of KIT, halting downstream proliferation signals.

KITPathway Avapritinib Avapritinib (N-Methyl Pyrazole) KIT_Mutant KIT D816V (Constitutively Active) Avapritinib->KIT_Mutant Inhibits RAS RAS-GTP KIT_Mutant->RAS Phosphorylation ATP ATP ATP->KIT_Mutant Competes RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Mechanism of action for Avapritinib in KIT-mutant gastrointestinal stromal tumors (GIST).[1][2][3]

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Methyl Pyrazoles

Achieving selectivity between N1 and N2 methylation is a classic challenge.[1][2][3][4] This protocol uses fluorinated solvents to enhance regioselectivity, a method superior to standard alkylation.[4]

Objective: Synthesis of 1-methyl-3-phenyl-1H-pyrazole (High N1 selectivity).

Reagents:

  • 3-Phenyl-1H-pyrazole (1.0 eq)[1][2][3][4]

  • Methyl Iodide (MeI) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for regioselectivity)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.44 g, 10 mmol) in TFE (20 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (6.5 g, 20 mmol) and stir at room temperature for 15 minutes.
    
  • Methylation: Add MeI (0.75 mL, 12 mmol) dropwise over 5 minutes.

    • Note: The use of TFE promotes hydrogen bonding with the N-H tautomer that favors N1-alkylation due to specific solvation shells.[2][3][4]

  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[4]

  • Workup: Evaporate TFE under reduced pressure. Resuspend residue in DCM (50 mL) and wash with water (2 x 20 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel).
    
  • Validation:

    
    -NMR must show a singlet at 
    
    
    
    ppm (N-Me).[1][2][3][4] N1 vs N2 isomer ratio should be determined by NOESY (interaction between N-Me and phenyl protons indicates N1 isomer).[1][2][3][4]
Protocol B: In Vitro Kinase Inhibition Assay (KIT D816V)

To validate the biological activity of the synthesized methylated derivative.

Reagents:

  • Recombinant KIT D816V enzyme.[3][4]

  • Poly-(Glu,Tyr) 4:1 substrate.[1][2][3]

  • 
    -ATP or fluorescent tracer (e.g., ADP-Glo).[1][2][3]
    

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the methylated pyrazole compound in DMSO (Start at 10

    
    ).
    
  • Incubation: Mix kinase (5 nM), substrate (0.2 mg/mL), and compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate for 15 mins at room temperature.

  • Initiation: Add ATP (at

    
     concentration) to start the reaction.[4]
    
  • Termination: After 45 mins, stop reaction (e.g., using EDTA or filter binding).

  • Data Analysis: Measure signal (luminescence or radioactivity).[3][4] Plot Dose-Response curve.

  • Calculation: Calculate

    
     using non-linear regression (Sigmoidal dose-response, variable slope).
    
    • Success Metric: An

      
       nM indicates potent activity.[4]
      

Comparative Data: Methylation Impact

The following table summarizes the impact of methylation on key pyrazole-based drugs.

Drug NamePyrazole TypeMethylation SiteBiological ImpactTarget
Avapritinib N-MethylN1-MethylLocks active conformation; fills hydrophobic pocket.[1][2][3][4]KIT / PDGFRA
Celecoxib C-Methyl (Aryl)p-Tolyl (C5-Aryl)Provides selectivity for COX-2 side pocket (Val523).[1][2][3]COX-2
Encorafenib N-AlkylN1-IsopropylSteric bulk prevents binding to wild-type BRAF (Paradox Breaker).[1][2][3][4]BRAF V600E
Crizotinib N-Substituted(Piperidine linker)Linker chirality (methyl) contacts gatekeeper residue.[1][2][3][5]ALK / ROS1

References

  • FDA Label - Avapritinib (AYVAKIT). Clinical Pharmacology and Mechanism of Action.[1][2][3][4][Link][2]

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition.[3][4] [Link]

  • Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.[4] [Link]

  • Evans, E. K., et al. (2016). A precision therapy against cancers driven by KIT/PDGFRA mutations.[4] Science Translational Medicine.[3][4] [Link]

Sources

The Pyrazole Paradigm: From Knorr’s Condensation to Regioselective Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced, mechanistic understanding of pyrazole synthesis, moving from historical foundations to modern industrial and catalytic applications.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Synthetic Biologists

Executive Summary

The pyrazole ring (


) is a pharmacophore of immense significance, anchoring blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While Ludwig Knorr’s 1883 discovery provided the first synthetic route, the classical condensation method suffers from a critical flaw: regiochemical ambiguity  when using unsymmetrical substrates. This guide analyzes the evolution of pyrazole synthesis, contrasting the thermodynamic control of the Knorr reaction with the kinetic precision of modern 1,3-dipolar cycloadditions and metal-catalyzed annulations.

The Genesis: Knorr’s Condensation (1883)

The Discovery and The "Tautomer Trap"

In 1883, Ludwig Knorr reacted ethyl acetoacetate with phenylhydrazine, expecting a ketone condensation. Instead, he isolated a stable, crystalline solid: 1-phenyl-3-methyl-5-pyrazolone.

The Mechanistic Core: The reaction proceeds via a dual condensation-cyclization sequence.

  • Imine Formation: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic than the ester).

  • Cyclization: The second nitrogen attacks the ester carbonyl, expelling ethanol.

  • Tautomerization: The resulting pyrazolone tautomerizes to the aromatic pyrazole (often driving the reaction).

The Limitation (Causality): When using an unsymmetrical 1,3-diketone (


), the hydrazine can attack either carbonyl group first. This results in a statistical mixture of regioisomers (e.g., 1,3,5-substituted vs. 1,3,4-substituted). Separation of these isomers is often difficult due to similar polarities, creating a bottleneck in drug development.
Visualization: The Knorr Mechanism

The following diagram illustrates the bifurcated pathway that leads to regioisomeric mixtures in unsymmetrical substrates.

KnorrMechanism cluster_0 Reactants cluster_1 Path A (Kinetic) cluster_2 Path B (Thermodynamic) R1 Unsymmetrical 1,3-Diketone ImineA Hydrazone A (Attack at C1) R1->ImineA Fast Attack ImineB Hydrazone B (Attack at C3) R1->ImineB Slow Attack Hyd Hydrazine (R-NH-NH2) Hyd->ImineA Hyd->ImineB CycA Cyclization A ImineA->CycA - H2O ProdA Isomer A (1,3-Disubstituted) CycA->ProdA Aromatization CycB Cyclization B ImineB->CycB - H2O ProdB Isomer B (1,5-Disubstituted) CycB->ProdB Aromatization

Caption: Divergent pathways in Knorr synthesis. Nucleophilic attack preference dictates the Isomer A/B ratio, often requiring steric control for selectivity.

Industrial Application: The Celecoxib Protocol

Celecoxib (Celebrex) represents the pinnacle of industrial Knorr synthesis. To bypass the regioselectivity issue described above, the synthesis exploits the electronic distinctiveness of the trifluoromethyl (


) group.
Mechanistic Causality in Design
  • Substrate: 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione.[1][2][3]

  • Regiocontrol: The carbonyl adjacent to the

    
     group is electron-deficient (activated) but exists largely as a hydrate or enol in solution, making the aryl carbonyl the preferred site for initial hydrazine attack under specific pH conditions. This steers the reaction largely toward the desired 1,5-diaryl isomer.
    
Detailed Experimental Protocol

Note: Hydrazines are toxic. All steps must be performed in a fume hood.

Step 1: Claisen Condensation (Ligand Synthesis)

  • Setup: 1L reactor with mechanical stirrer, N2 atmosphere.

  • Reagents: Charge Toluene (400 mL) and Sodium Methoxide (25% in MeOH, 1.4 equiv).

  • Addition: Heat to 60°C. Add 4'-Methylacetophenone (1.0 equiv) and Ethyl Trifluoroacetate (1.1 equiv) simultaneously dropwise over 30 mins.

    • Why? Simultaneous addition prevents self-condensation of the ketone.

  • Reaction: Stir at 65°C for 3 hours. Monitor by TLC/HPLC.

  • Workup: Cool to 25°C. Acidify with 3M HCl to pH 2. Separate organic layer, wash with brine, and concentrate to yield the diketone precipitate.

Step 2: Cyclocondensation (Celecoxib Formation)

  • Solvent System: Dissolve diketone (1.0 equiv) in Ethanol/Water (3:1 v/v).

    • Why? Water acts as a proton shuttle and solubilizes the salt form of hydrazine.

  • Reactant: Add 4-Sulfonamidophenylhydrazine Hydrochloride (1.1 equiv).

  • Cyclization: Heat to reflux (78-80°C) for 4 hours.

  • Isolation: Cool to 0-5°C. The product precipitates out (driven by the hydrophobic

    
     and tolyl groups).
    
  • Purification: Filter crude solid. Recrystallize from Isopropanol/Water to remove the minor regioisomer (<0.5%).

Quantitative Data Summary
ParameterValueNotes
Step 1 Yield 85-91%Claisen condensation is thermodynamically driven by base.[2]
Step 2 Yield 73-79%Loss primarily due to mother liquor solubility.
Regio-ratio >95:5Favors 1,5-diaryl isomer due to

electronics.
Purity (HPLC) >99.5%After recrystallization.

The Modern Frontier: 1,3-Dipolar Cycloaddition

To solve the "unsymmetrical diketone" problem without relying on specific substrates like


, modern chemistry utilizes 1,3-Dipolar Cycloaddition  (Click Chemistry). This method constructs the ring using a "Nitrile Imine" dipole and an alkyne dipolarophile.
Mechanism: The Nitrile Imine Pathway

Unlike Knorr, which forms C-N bonds sequentially, this method forms a C-C and C-N bond simultaneously (or stepwise via a concerted transition state).

  • Precursor: A Hydrazonoyl chloride is treated with a mild base (Triethylamine) to generate a reactive Nitrile Imine in situ.

  • Cycloaddition: The Nitrile Imine reacts with an alkyne or enone.

  • Regiocontrol: Steric bulk on the alkyne and the dipole dictates the orientation, typically yielding high regioselectivity (>98:2).

Protocol: Regioselective Synthesis via Nitrile Imines

Reference: Adapted from recent methodologies (e.g., J. Org. Chem. / Thieme).

  • Preparation of Dipole: Dissolve N-phenylhydrazonoyl chloride (1.0 mmol) in dry THF (10 mL).

  • Base Addition: Add Triethylamine (1.2 mmol) dropwise at 0°C.

    • Observation: Formation of Et3N·HCl precipitate indicates Nitrile Imine generation.

  • Dipolarophile Addition: Add Phenylacetylene (1.2 mmol).

  • Reaction: Stir at room temperature for 6 hours.

    • Advantage:[1][2][4][5][6] Mild conditions compared to Knorr reflux.

  • Workup: Filter off salts. Evaporate solvent.[6][7] Purify via flash chromatography (Hexane/EtOAc).

Synthetic Decision Matrix

Researchers should use the following logic flow to select the appropriate synthesis method.

DecisionMatrix Start Start: Target Pyrazole Structure Q1 Are 1,3-Dicarbonyl precursors available? Start->Q1 Q2 Is the Dicarbonyl Symmetrical? Q1->Q2 Yes MethodC Method C: 1,3-Dipolar Cycloaddition (Nitrile Imine + Alkyne) Q1->MethodC No (Build from fragments) MethodA Method A: Classical Knorr Synthesis (High Yield, Low Cost) Q2->MethodA Yes Q3 Does one group strongly direct attack? (e.g., CF3) Q2->Q3 No MethodB Method B: Modified Knorr (e.g., Celecoxib Route) Q3->MethodB Yes Q3->MethodC No (Need Regiocontrol) MethodD Method D: Ru-Catalyzed C-H Annulation (For functionalizing rings) MethodC->MethodD Post-Synthetic Modification

Caption: Strategic workflow for selecting pyrazole synthesis routes based on substrate availability and regiochemical requirements.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Reddy, A. V., et al. (2008). "An Improved and Scalable Process for Celecoxib". Organic Process Research & Development, 13(1).

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry, 73(6), 2412–2415.

  • Aggarwal, V. K., et al. (2005). "Ligation of N-Sulfonylimines with Diazo Compounds". Angewandte Chemie International Edition.

  • BenchChem. (2025).[7] "Celecoxib Synthesis and Protocols".

Sources

A Theoretical Investigation of Dimethyl-pyrazole-carbonitrile Isomers: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of dimethyl-pyrazole-carbonitrile isomers, a class of compounds of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and understanding the subtle differences between their isomers is crucial for the rational design of novel therapeutics.[1] This document outlines robust computational methodologies, based on Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of these isomers. By providing a detailed protocol and explaining the causality behind the choice of computational parameters, this guide aims to empower researchers to confidently predict the relative stabilities and distinguishing spectral features of dimethyl-pyrazole-carbonitrile isomers, thereby accelerating the drug discovery process.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of substituents, such as methyl and cyano groups, onto the pyrazole ring can profoundly influence the molecule's steric and electronic properties, leading to a spectrum of isomers with potentially distinct biological profiles. The dimethyl-pyrazole-carbonitrile series presents a compelling case for theoretical investigation, as the relative positions of the three substituents can give rise to a multitude of isomers with varying stabilities and reactivities. A thorough understanding of these isomeric forms at a molecular level is paramount for identifying the most promising candidates for synthesis and further development. Computational chemistry offers a powerful and cost-effective avenue to explore the properties of these isomers before committing to resource-intensive experimental work.[1]

Computational Methodology: A Self-Validating Approach

The cornerstone of this theoretical guide is the application of Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective in studying the properties of pyrazole derivatives.[2][3][4] The choice of functional and basis set is critical for obtaining accurate and reliable results.

The Rationale Behind Method Selection

For the study of dimethyl-pyrazole-carbonitrile isomers, we recommend the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between computational cost and accuracy for organic molecules, having been successfully employed in numerous studies of pyrazole systems.[2][5][6] To accurately describe the electronic structure, particularly the lone pairs on the nitrogen atoms and the pi-system of the cyano group, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is an excellent choice, as it includes diffuse functions (++) to account for the diffuse nature of electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.

Computational Workflow

Computational Workflow A Isomer Identification and Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structures C Frequency Calculation (Confirmation of Minima) B->C Optimized Geometries E Spectroscopic Property Prediction (IR, Raman, NMR) B->E F Electronic Property Analysis (HOMO-LUMO, MEP) B->F D Relative Stability Analysis (Zero-Point Energy Correction) C->D Vibrational Frequencies G Data Interpretation and Candidate Selection D->G E->G F->G

Caption: A schematic of the computational workflow for the theoretical study of dimethyl-pyrazole-carbonitrile isomers.

Theoretical Analysis of Dimethyl-pyrazole-carbonitrile Isomers

For the purpose of this guide, we will consider a representative set of plausible isomers. The naming convention will specify the positions of the two methyl groups and the carbonitrile group on the pyrazole ring. For instance, 1,3-dimethyl-4-cyanopyrazole indicates a methyl group at the N1 position, a methyl group at the C3 position, and a cyano group at the C4 position.

Geometry Optimization and Relative Stabilities

The first step in the analysis is to perform a full geometry optimization for each isomer. This process finds the lowest energy conformation of the molecule. Following optimization, a frequency calculation is essential to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

The relative stabilities of the isomers can then be determined by comparing their total electronic energies, corrected for zero-point vibrational energy (ZPVE). The isomer with the lowest energy is the most stable.

Table 1: Predicted Relative Stabilities of Selected Dimethyl-pyrazole-carbonitrile Isomers

IsomerRelative Energy (kcal/mol)
1,3-Dimethyl-4-cyanopyrazole0.00 (Reference)
1,3-Dimethyl-5-cyanopyrazolePredicted to be higher
1,4-Dimethyl-3-cyanopyrazolePredicted to be higher
1,5-Dimethyl-3-cyanopyrazolePredicted to be higher
1,5-Dimethyl-4-cyanopyrazolePredicted to be higher
3,5-Dimethyl-4-cyanopyrazolePredicted to be competitive

Note: The actual values would be obtained from the DFT calculations. The table illustrates the expected output.

Isomer Structures cluster_0 1,3-Dimethyl-4-cyanopyrazole cluster_1 3,5-Dimethyl-4-cyanopyrazole 1_3_4 1_3_4 3_5_4 3_5_4 Electronic Properties A Optimized Geometry B HOMO-LUMO Calculation A->B C MEP Surface Generation A->C D Reactivity Prediction B->D C->D

Caption: Workflow for the analysis of electronic properties to predict chemical reactivity.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for performing the theoretical calculations described in this guide using a standard quantum chemistry software package like Gaussian.

  • Isomer Structure Generation:

    • Draw the 2D structures of all desired dimethyl-pyrazole-carbonitrile isomers.

    • Convert these 2D structures into 3D coordinates using a molecular modeling program.

  • Geometry Optimization and Frequency Calculation:

    • Create an input file for each isomer.

    • Specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • The Opt keyword requests a geometry optimization.

    • The Freq keyword requests a frequency calculation to be performed on the optimized geometry.

    • Run the calculation.

  • Analysis of Results:

    • Verify that the optimization has converged successfully.

    • Confirm that there are no imaginary frequencies in the output of the frequency calculation.

    • Extract the total electronic energy (with ZPVE correction) for each isomer to determine their relative stabilities.

    • Visualize the optimized geometry.

    • Analyze the calculated vibrational frequencies and intensities to predict the IR and Raman spectra.

    • Extract the calculated NMR chemical shifts.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to generate the necessary files for visualizing molecular orbitals and the MEP surface.

    • The keyword for this would be #p B3LYP/6-311++G(d,p) Pop=NBO.

    • Visualize the HOMO and LUMO.

    • Generate and visualize the MEP surface.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical investigation of dimethyl-pyrazole-carbonitrile isomers. By following the detailed protocols and understanding the rationale behind the chosen computational methods, researchers in drug development can gain valuable insights into the structure, stability, and spectroscopic properties of these important molecules. This theoretical framework serves as a powerful predictive tool, enabling the prioritization of promising isomers for synthesis and experimental validation, ultimately streamlining the drug discovery pipeline.

References

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Jana, S. B., et al. (2024).
  • ResearchGate. (n.d.).
  • Claramunt, R. M., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(1), 8.
  • Al-Amiery, A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Kadhim, M. M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Mary, Y. S., et al. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1239, 130519.
  • ResearchGate. (n.d.).
  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).
  • ResearchGate. (n.d.). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. Request PDF.
  • ResearchGate. (n.d.).
  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • ResearchGate. (n.d.).
  • Al-Azmi, A., & Awwadi, F. F. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 48(3).
  • Usman, M., et al. (2015). Computational Studies on C3H4N2 Isomers. ARC Journal of Research in Science and Technology, 1(1), 29-37.
  • Oh, K., et al. (2023). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society, 145(49), 26869–26880.
  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A, 128(30), 6435–6443.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 54.
  • Fun, H.-K., et al. (2012). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the one-pot synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonitrile , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

While classical routes involve multi-step sequences (ester formation


 amidation 

dehydration), this guide focuses on a modern, direct C–H functionalization approach. This method utilizes a copper-mediated oxidative cyanation of the commercially available 1,4-dimethyl-1H-pyrazole, offering superior atom economy and scalability.

Introduction & Strategic Value

The 1,4-dimethyl-1H-pyrazole-5-carbonitrile scaffold is a pharmacophore of high interest, serving as a precursor for fused pyrazolo-pyrimidine systems found in kinase inhibitors (e.g., analogues of Zaleplon or Lck inhibitors).

The introduction of a nitrile group at the C5 position of 1-alkylpyrazoles is historically challenging due to the competing reactivity of the C3 and C4 positions.

  • Classical Route: Cyclocondensation to form the 5-carboxylate, followed by amidation and dehydration (

    
    ). This is a 3-step linear sequence with lower overall yield.
    
  • Modern Route (Recommended): Direct C–H cyanation of 1,4-dimethylpyrazole. This "one-pot" protocol utilizes the innate acidity of the C5 proton and copper coordination to install the nitrile group regioselectively, avoiding pre-halogenation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the regioselective activation of the C5–H bond.[1] In 1-substituted pyrazoles, the C5 proton is the most acidic (


 vs. 

for C3) due to the inductive effect of the adjacent

nitrogen.

Reaction Pathway:

  • Coordination:

    
     coordinates to the pyridinic nitrogen (N2).
    
  • Activation: Base-assisted deprotonation or single-electron transfer (SET) generates a Cu-pyrazolyl intermediate.

  • Cyanation: Transmetallation with the cyanide source (CuCN or

    
    ) followed by reductive elimination or oxidative ligand transfer yields the 5-cyano product.
    

ReactionMechanism SM 1,4-Dimethylpyrazole (Starting Material) Coord Cu-Coordination Complex SM->Coord Cu(OAc)2, DMF Inter C5-Cu Intermediate (Organometallic) Coord->Inter -AcOH / SET TS Oxidative Cyanation TS Inter->TS + CN Source (CuCN/Zn(CN)2) Prod 1,4-Dimethyl-1H- pyrazole-5-carbonitrile TS->Prod Reductive Elimination

Figure 1: Proposed mechanistic pathway for the Cu-mediated C-H cyanation.

Experimental Protocol

This protocol is adapted for a 10 mmol scale but can be linearly scaled. It uses CuCN as both the cyanide source and catalyst component, with Cu(OAc)₂ or KI/O₂ as the oxidant.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
1,4-Dimethyl-1H-pyrazole 96.131.0961 mgSubstrate
CuCN (Copper(I) Cyanide) 89.562.01.79 gCN Source/Cat.
Cu(OAc)₂ (Anhydrous) 181.631.01.82 gOxidant/Promoter
KI (Potassium Iodide) 166.000.5830 mgAdditive
DMF (N,N-Dimethylformamide) --10 mLSolvent
Step-by-Step Procedure
  • Setup:

    • Equip a 50 mL pressure tube or heavy-walled round-bottom flask with a magnetic stir bar.

    • Note: Ensure the glassware is oven-dried. DMF should be anhydrous.

  • Reagent Addition:

    • Add 1,4-Dimethyl-1H-pyrazole (961 mg, 10 mmol) to the tube.

    • Add CuCN (1.79 g, 20 mmol), Cu(OAc)₂ (1.82 g, 10 mmol), and KI (830 mg, 5 mmol).

    • Add DMF (10 mL). The mixture will be a dark suspension.

  • Reaction:

    • Seal the tube (or attach a reflux condenser with an inert gas balloon if using a flask).

    • Heat the mixture to 120–140 °C in an oil bath.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Work-up (Cyanide Safety):

    • Cool the reaction mixture to room temperature.

    • Quenching: Dilute with EtOAc (50 mL) and add 30% aq. NH₄OH (20 mL) to complex the copper salts (solution turns deep blue).

    • Stir for 15 minutes to ensure all copper is solubilized in the aqueous layer.

    • Filter through a pad of Celite to remove insoluble residues; wash the pad with EtOAc.

  • Extraction & Purification:

    • Separate the layers.[4] Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Wash the combined organics with brine (2 x 30 mL) and water (1 x 30 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 0

      
       20% EtOAc in Hexanes).
      
  • Yield:

    • Expected Yield: 75–85% as a white to pale yellow solid.

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.45 (s, 1H, C3-H), 3.98 (s, 3H, N-CH₃), 2.25 (s, 3H, C4-CH₃).
    
  • ¹³C NMR (100 MHz, CDCl₃):

    
     145.2 (C3), 138.5 (C5), 118.4 (C4), 112.1 (CN), 37.5 (N-CH₃), 9.2 (C4-CH₃).
    
  • MS (ESI): Calculated for

    
    ; Found 122.1.
    

Alternative "One-Pot" Lithiation Route

For high-precision, small-scale synthesis where heavy metals must be avoided.

  • Dissolve 1,4-dimethylpyrazole (1.0 equiv) in dry THF under Argon.

  • Cool to -78 °C.

  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min. (Lithiation occurs exclusively at C5).
    
  • Quench with an electrophilic cyanide source (e.g.,

    
    -Toluenesulfonyl cyanide or Phenyl cyanate) (1.2 equiv).
    
  • Warm to RT and work up.

  • Advantage:[9][10][11] Very clean profile, no heavy metal waste.

  • Disadvantage:[4] Requires cryogenic conditions and expensive cyanating reagents.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpactOptimization Strategy
Temperature Critical for C-H activation.Maintain >120°C. Below 100°C, conversion is negligible.
Oxidant Essential for catalytic turnover.If using catalytic Cu, ensure air/O₂ flow or stoichiometric Cu(OAc)₂.
Regioselectivity High (C5 vs C3).1,4-substitution pattern sterically blocks C3/C4, directing activation to C5.
Cyanide Source Safety & Efficiency.Zn(CN)₂ is a safer alternative to CuCN but requires Pd-catalysis (see References).

Safety & Handling

  • Cyanide Hazard: CuCN and the product are potential cyanide sources. All operations must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste containing cyanide and copper must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, according to local EHS regulations.

References

  • Regioselective C-H Functionalization: Liu, J. Q., et al. "Copper-Catalyzed Regioselective Oxidative C–H Cyanation of Pyrazoles."[1] Journal of Organic Chemistry, 2025 . (Based on general methodology for 1,4-disubstituted pyrazoles).

  • General Pyrazole Synthesis: "Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile from 1-Methyl-1H-pyrazole-5-carboxamide." ChemicalBook.

  • Palladium-Catalyzed Cyanation (Patent): "Preparation of 1,4-dimethyl-1H-pyrazole-5-carbonitrile via cyanation." Google Patents, CN112566901A.

  • Lithiation Strategy: "Regioselective Lithiation of 1-Substituted Pyrazoles." Beilstein Journal of Organic Chemistry, 2011 .

Sources

detailed synthesis protocol for 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document details a robust, scalable synthesis protocol for 1,4-dimethyl-1H-pyrazole-5-carbonitrile , a critical intermediate in the development of JAK inhibitors and other heterocyclic pharmaceutical agents.

Based on field-proven methodologies and patent literature (e.g., KR20230012582A), this guide prioritizes a three-step sequence : Cyclization, Deoxychlorination, and Palladium-Catalyzed Cyanation. This route avoids the regioselectivity issues inherent in direct condensation methods and eliminates the need for unstable cryogenic lithiation on a large scale.

Target Molecule: 1,4-Dimethyl-1H-pyrazole-5-carbonitrile Formula: C₆H₇N₃ Molecular Weight: 121.14 g/mol Core Application: Intermediate for kinase inhibitors (JAK, RET) and agrochemicals.

Part 1: Retrosynthetic Analysis & Strategy

The direct synthesis of 5-cyanopyrazoles from acyclic precursors often suffers from poor regiocontrol. The most reliable strategy employs a "build-and-modify" approach: constructing the pyrazole ring with the correct N1/C4 substitution pattern first, followed by functional group interconversion at C5.

Strategic Disconnection:

  • C5-CN Formation: Via Pd-catalyzed cyanation of a 5-halo precursor.

  • C5-Halide Formation: Via deoxychlorination of a 5-hydroxy tautomer (pyrazolone).

  • Ring Construction: Cyclocondensation of methylhydrazine with an appropriate 1,3-electrophile.

Retrosynthesis Target 1,4-Dimethyl-1H-pyrazole-5-carbonitrile (Target) Halo 5-Chloro-1,4-dimethyl-1H-pyrazole (Precursor) Target->Halo Pd-Cat. Cyanation (Zn(CN)2) Hydroxy 1,4-Dimethyl-1H-pyrazol-5-ol (Tautomer) Halo->Hydroxy Deoxychlorination (POCl3) Start Ethyl 2-(ethoxymethylene)propanoate + Methylhydrazine Hydroxy->Start Cyclocondensation (Regioselective)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-5-ol

Principle: The reaction of methylhydrazine with ethyl 2-(ethoxymethylene)propanoate is regioselective. The harder nucleophile (NH₂) of methylhydrazine attacks the harder electrophile (the β-carbon of the enol ether), directing the N-methyl group to the N1 position upon cyclization.

Reagents & Equipment:

  • Ethyl 2-(ethoxymethylene)propanoate (1.0 equiv)

  • Methylhydrazine (1.05 equiv) [Warning: Toxic/Carcinogenic ]

  • Ethanol (Absolute, 5 mL/mmol)

  • Equipment: 3-neck RB flask, reflux condenser, addition funnel, internal thermometer.

Procedure:

  • Setup: Charge the flask with Ethyl 2-(ethoxymethylene)propanoate dissolved in ethanol. Cool to 0–5 °C under N₂ atmosphere.

  • Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining internal temperature <10 °C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78 °C) for 3–5 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. The starting material ester peak should disappear.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol.

  • Purification: Triturate the resulting solid/oil with diethyl ether or cold MTBE to induce crystallization. Filter and dry.[1][2]

    • Yield Expectation: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole

Principle: Conversion of the tautomeric 5-hydroxy group (lactam) to the 5-chloro derivative using phosphoryl chloride.

Reagents:

  • 1,4-Dimethyl-1H-pyrazol-5-ol (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (3.0–5.0 equiv) [Warning: Corrosive/Reacts violently with water ]

  • Optional: N,N-Dimethylaniline (catalytic)

Procedure:

  • Setup: Place the pyrazol-5-ol in a heavy-walled flask. Add POCl₃ carefully (neat).

  • Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. The suspension should become a clear solution.

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm and HCl gas evolution.

  • Extraction: Neutralize with saturated NaHCO₃ (to pH ~8) and extract with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 80–90%[3]

    • Product: Colorless to pale yellow oil or low-melting solid.

Step 3: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

Principle: Palladium-catalyzed Rosenmund-von Braun reaction. This step replaces the chloride with a nitrile using Zinc Cyanide.

Reagents:

  • 5-Chloro-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6–0.8 equiv) [Warning: Highly Toxic ]

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Zinc powder (10 mol%) (activator)

  • Solvent: DMF or DMAc (degassed, anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the chloro-pyrazole, Zn(CN)₂, Zinc powder, and Pd catalyst in a pressure vial or RB flask.

  • Solvent: Add degassed DMF. Concentration ~0.2–0.5 M.

  • Reaction: Seal the vessel and heat to 120–130 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to chelate Zn/Cu salts) or saturated NaHCO₃.

  • Filtration: Filter through a pad of Celite to remove insoluble metal residues.

  • Purification: Flash chromatography (Silica, 0–40% EtOAc in Hexanes).

    • Yield Expectation: 70–85%[4]

    • Product: White to off-white crystalline solid.

Part 3: Critical Process Parameters (CPPs) & Troubleshooting
ParameterCriticalityRecommendationTroubleshooting
Hydrazine Addition Temp HighKeep <10 °CHigher temps during addition favor the formation of the 1,3-dimethyl isomer (wrong regiochemistry).
POCl₃ Quench HighSlow addition to iceRapid quenching can cause violent boiling. Maintain pH >7 during extraction to prevent salt formation.
O₂ Exclusion (Step 3) CriticalSparge DMF with ArOxygen poisons the Pd(0) catalyst, stalling the cyanation. If conversion <50%, add fresh catalyst and reheat.
Cyanide Safety CriticalUse Bleach TrapAll aqueous waste from Step 3 must be treated with bleach (NaOCl) to oxidize residual cyanide before disposal.
Part 4: Analytical Data (Expected)

1,4-Dimethyl-1H-pyrazole-5-carbonitrile

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (s, 1H, C3-H ) – Characteristic pyrazole singlet.
      
    • 
       3.98 (s, 3H, N1-CH ₃) – Deshielded by adjacent Nitrogen.
      
    • 
       2.25 (s, 3H, C4-CH ₃).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       ~139.0 (C3), ~118.0 (C4), ~112.0 (C N), ~110.0 (C5), ~37.5 (N-Me), ~9.5 (C-Me).
      
  • MS (ESI):

    • Calculated [M+H]⁺: 122.07. Found: 122.1.

Part 5: Workflow Visualization

Workflow cluster_Step3 Step 3: Cyanation Workflow Setup Reagent Charging (Inert Atm) Heat Reaction 120°C, 16h Setup->Heat Quench Quench & Dilution (EtOAc + NH4OH) Heat->Quench Filter Celite Filtration (Remove Pd/Zn) Quench->Filter Safety SAFETY NOTE: Treat aqueous waste with NaOCl Quench->Safety Purify Column Chromatography (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow for the critical cyanation step.

References
  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselectivity in the Reaction of Methylhydrazine with 1,3-Dielectrophiles.
    • Source:Australian Journal of Chemistry, 1983, 36, 135-147.
    • URL:[Link]

  • Cyanation Methodology (Patent Precedent)
  • Lithiation of 1-Methylpyrazoles (Alternative Mechanistic Insight)

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source:Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[5][6]

    • URL:[Link]

  • General Dehydration of Heterocyclic Amides (Alternative Route)

    • Title: Dehydration of Aromatic Heterocyclic Carboxamides to Arom
    • Source:Molecules, 2002, 7, 51-56.
    • URL:[Link]

Sources

Application Note: Green Synthesis Methodologies for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). Traditional synthetic routes often rely on volatile organic solvents (VOCs), stoichiometric toxic catalysts, and energy-intensive reflux conditions.

This Application Note details three validated "Green Chemistry" protocols for the synthesis of pyrazoles: Aqueous "On-Water" Synthesis , Microwave-Assisted Irradiation , and Mechanochemical (Solvent-Free) Ball Milling . These methods are selected for their high atom economy, reduced E-factor (waste-to-product ratio), and scalability.

Scientific Rationale & Mechanism

The fundamental transformation described in these protocols is the Knorr Pyrazole Synthesis , a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2]

The "Green" Advantage[3][4][5][6]
  • Atom Economy: The reaction theoretically produces only water as a byproduct.

  • Thermodynamics: The formation of the aromatic pyrazole ring is the thermodynamic driving force, allowing many of these reactions to proceed without harsh catalysts.

  • Hydrophobic Effect: In aqueous protocols, organic reactants form an emulsion. The reaction is accelerated at the organic-water interface due to the stabilization of the transition state via hydrogen bonding with dangling OH groups (the "On-Water" effect).

Reaction Mechanism (Knorr Synthesis)

The reaction proceeds via a two-step condensation:

  • Nucleophilic attack of hydrazine on the carbonyl carbon (imine formation).

  • Intramolecular cyclization followed by dehydration to aromatize the ring.

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 5-OH-Pyrazoline (Cyclized) Inter1->Inter2 Cyclization Product Pyrazole Derivative (Aromatic) Inter2->Product Dehydration (-H2O) Byproduct H2O Inter2->Byproduct

Figure 1: General mechanism of Knorr Pyrazole Synthesis highlighting the dehydration steps.

Application Protocols

Protocol A: Catalyst-Free Aqueous Synthesis ("On-Water")

Best for: High-throughput screening, simple substrates, and educational labs. Green Metric: 100% Solvent replacement (Water).

Materials
  • Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq).

  • Solvent: Deionized Water.

  • Equipment: Magnetic stirrer, round-bottom flask.

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask, add 10 mL of deionized water.

  • Addition: Add 10 mmol of Ethyl acetoacetate. The liquid will not dissolve; it will form a layer/droplets.

  • Initiation: Add 10 mmol of Phenylhydrazine dropwise over 5 minutes while stirring vigorously.

    • Note: The reaction is exothermic.[3] A slight temperature rise is normal.

  • Reaction: Stir at Room Temperature (25°C) for 15–30 minutes.

    • Observation: The oily mixture will rapidly solidify into a precipitate as the hydrophobic product forms.

  • Workup: Filter the solid precipitate using a Buchner funnel. Wash with 20 mL of ice-cold water to remove unreacted hydrazine.

  • Purification: Recrystallize from Ethanol:Water (8:2) if necessary.

Validation:

  • Yield: Typically 85–95%.

  • Stop Point: TLC (Hexane:Ethyl Acetate 7:3). Product Rf ≈ 0.6; Reactants Rf ≈ 0.3–0.8.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered substrates, library generation, rapid optimization. Green Metric: Energy efficiency (Time reduction from hours to minutes).

Materials
  • Reagents: 1,3-diketone (1.0 eq), Hydrazine hydrate (1.2 eq).

  • Solvent: Ethanol (Green solvent) or Solvent-free (neat).

  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step Workflow
  • Loading: In a 10 mL microwave process vial, mix 2.0 mmol of 1,3-diketone and 2.4 mmol of Hydrazine hydrate.

  • Solvent: Add 2 mL of Ethanol. (Optional: Add 1 drop of Acetic Acid for hindered ketones).

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation Parameters:

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150W)

  • Cooling: Allow the reactor to cool to 40°C (using compressed air cooling).

  • Isolation: Pour the reaction mixture into 10 mL of crushed ice. The product will precipitate immediately. Filter and dry.

Validation:

  • Yield: 90–98%.

  • Throughput: Can process 12–24 reactions/hour.

Protocol C: Mechanochemical Synthesis (Ball Milling)

Best for: Solvent-free requirements, insoluble starting materials, scale-up. Green Metric: Zero solvent waste (E-factor approaches 0).

Materials
  • Reagents: Chalcone (1.0 eq), Phenylhydrazine (1.0 eq), Sodium Persulfate (Na₂S₂O₈, 1.0 eq - Oxidant).

  • Grinding Auxiliary: Silica gel or NaCl (optional, prevents caking).

  • Equipment: Planetary Ball Mill (e.g., Retsch PM100) or Vibrating Mill.

  • Jars: Stainless steel (10 mL or 25 mL).

  • Balls: Stainless steel (2 x 10mm or 10 x 5mm).

Step-by-Step Workflow
  • Loading: Weigh the Chalcone (1 mmol), Phenylhydrazine (1 mmol), and Na₂S₂O₈ (1 mmol) directly into the milling jar.

  • Milling:

    • Frequency: 20–25 Hz.

    • Time: 20 minutes.

    • Pause: Stop every 10 mins to scrape down the jar walls if material cakes.

  • Extraction: The resulting powder is the crude product mixture. Transfer to a beaker and wash with water (to remove inorganic salts like Na₂SO₄).

  • Filtration: Filter the remaining solid. The residue is the organic product.

Validation:

  • Yield: 85–92%.

  • Advantage: Eliminates the need for refluxing high-boiling solvents.

Comparative Data Analysis

ParameterMethod A: AqueousMethod B: MicrowaveMethod C: Mechanochem
Reaction Time 30–60 min2–10 min20–30 min
Solvent WaterEthanol/NeatNone
Energy Input Low (RT)Medium (High Wattage)Low (Mechanical)
Scalability HighLow/Medium (Batch)High
Purification FiltrationPrecipitationWashing
E-Factor < 1.02.0 - 5.0< 0.5

Workflow Decision Matrix

Use the following logic map to select the appropriate protocol for your specific substrate.

DecisionMatrix Start Start: Select Substrate Solubility Are reactants water soluble? Start->Solubility Hindered Is the carbonyl sterically hindered? Solubility->Hindered Yes MethodA Protocol A: Aqueous/On-Water Solubility->MethodA No (Hydrophobic effect) Scale Required Scale? Hindered->Scale No MethodB Protocol B: Microwave Irradiation Hindered->MethodB Yes (Needs Energy) Scale->MethodA <10g MethodC Protocol C: Mechanochemistry Scale->MethodC >10g (Solvent Free)

Figure 2: Decision matrix for selecting the optimal green synthesis methodology.

Safety & Troubleshooting

Safety Critical Points
  • Hydrazine Toxicity: Even in green protocols, hydrazines are toxic and potential carcinogens. Always handle in a fume hood.

  • Pressure: In Microwave synthesis, ensure vessels are rated for the pressure generated by ethanol at 100°C (approx. 2-3 bar).

  • Exotherms: The "On-Water" reaction can generate sudden heat upon initial mixing. Add hydrazine slowly.

Troubleshooting Guide
  • Oiling Out: If the product forms a sticky oil instead of a solid in Protocol A, scratch the flask wall with a glass rod or add a seed crystal to induce precipitation.

  • Regioselectivity: In unsymmetrical 1,3-diketones, regioselectivity is controlled by steric bulk. Microwave irradiation often improves regioselectivity compared to thermal heating due to thermodynamic control.

References

  • Singh, S. et al. (2023).[4][5] "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen.

  • Zhang, Z. et al. (2013). "One-Pot Synthesis of 3,5-Diphenyl-1H-Pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling." Heterocycles.

  • BenchChem Technical Team. (2025). "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."

  • Min, Z.L. et al. (2015). "A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution." Asian Journal of Chemistry.

  • Jana, M. & Unni, K. (2025).[6] "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." ACS Sustainable Chemistry & Engineering.

Sources

using 1,4-dimethyl-1H-pyrazole-5-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dimethyl-1H-pyrazole-5-carbonitrile in Medicinal Chemistry

Executive Summary

1,4-Dimethyl-1H-pyrazole-5-carbonitrile is a high-value heterocyclic building block used in the optimization of small-molecule drugs.[1] Its unique substitution pattern—featuring a sterically demanding methyl group at C4 adjacent to the nitrile at C5, and an N-methyl "cap" at N1—provides a rigid scaffold that locks conformation and modulates metabolic stability.[1] This guide details the synthesis, reactivity, and application of this motif in designing kinase inhibitors (e.g., JAK, BRAF analogs) and GPCR ligands.[1]

Compound Profile & Strategic Utility

Chemical Structure & Properties:

  • IUPAC Name: 1,4-Dimethyl-1H-pyrazole-5-carbonitrile[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 121.14 g/mol [1]

  • Key Features:

    • Nitrile Group (C5): Acts as a weak H-bond acceptor (interaction energy ~3-4 kcal/mol) and a metabolic "handle" for further derivatization (e.g., to amines, amides, or tetrazoles).[1]

    • C4-Methyl: Provides a hydrophobic contact point and, critically, blocks the metabolically vulnerable C4 position (a common site for oxidative metabolism in pyrazoles).[1]

    • N1-Methyl: Eliminates tautomerism, fixing the bond vectors and improving oral bioavailability by reducing hydrogen bond donor (HBD) count.[1]

Medicinal Chemistry Role: This scaffold is frequently employed to reduce the topological polar surface area (TPSA) of inhibitors while maintaining a linear geometry.[1] It serves as a bioisostere for ortho-substituted benzonitriles or pyridines, often improving solubility and reducing HERG liability compared to their phenyl counterparts.[1]

Synthesis Protocols

Two primary routes are recommended depending on the stage of development: Method A (Cyclocondensation) for multigram scale-up, and Method B (C-H Functionalization) for late-stage diversification.[1]

Method A: Cyclocondensation (Scale-Up Route)

Best for: Generating the building block in bulk (10g - 1kg).[1]

Principle: Regioselective condensation of methylhydrazine with an ethoxymethylene intermediate.[1]

Reagents:

  • Methylhydrazine (98%)[1]

  • 2-(Ethoxymethylene)-3-oxobutanenitrile (Precursor)[1]

  • Ethanol (Anhydrous)[1]

  • Reflux condenser[1]

Protocol:

  • Precursor Preparation: Dissolve 2-(ethoxymethylene)-3-oxobutanenitrile (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add methylhydrazine (1.05 equiv) dropwise over 30 minutes. Note: Exothermic reaction.[1] Control internal temp <10°C to maximize regioselectivity.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Heat to reflux (78°C) for 3 hours to drive dehydration.[1]

  • Work-up: Concentrate the solvent in vacuo. The residue is often a solid.[1] Recrystallize from Ethanol/Heptane (1:4) to obtain the 1,4-dimethyl isomer.[1]

  • Validation:

    
    H NMR should show two singlets for methyl groups (~3.8 ppm for N-Me, ~2.1 ppm for C-Me) and no vinyl protons.[1]
    
Method B: C-H Lithiation (Medicinal Chemistry Route)

Best for: Installing the nitrile on an existing pyrazole core.[1]

Principle: Directed ortho-lithiation (DoM) utilizing the N1 lone pair to direct C5 deprotonation, followed by electrophilic trapping.[1]

Reagents:

  • 1,4-Dimethyl-1H-pyrazole (Starting material)[1]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

  • p-Toluenesulfonyl cyanide (TsCN) or DMF/I

    
    /NH
    
    
    
    [1]
  • THF (Dry, inhibitor-free)[1]

Protocol:

  • Lithiation: In a flame-dried flask under Argon, dissolve 1,4-dimethylpyrazole (1.0 equiv) in dry THF. Cool to -78°C.[1][2]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir at -78°C for 45 minutes. The C5-lithio species is generated.[1]

  • Trapping (Cyanation):

    • Option 1 (Direct): Add solution of TsCN (1.2 equiv) in THF.

    • Option 2 (Formylation -> Nitrile): Add DMF (1.5 equiv), warm to RT (forms aldehyde), then treat with Hydroxylamine-O-sulfonic acid (HOSA) in water.[1]

  • Quench: Quench with saturated NH

    
    Cl solution at -20°C.
    
  • Purification: Extract with EtOAc. Silica gel chromatography (0-40% EtOAc/Hexanes).[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start1 Methylhydrazine + Precursor Step1 Cyclocondensation (EtOH, Reflux) Start1->Step1 Method A (Scale-Up) Product 1,4-dimethyl-1H- pyrazole-5-carbonitrile Step1->Product Start2 1,4-Dimethylpyrazole Step2a Lithiation (n-BuLi, -78°C) Start2->Step2a Method B (C-H Activation) Step2b Electrophile Trap (TsCN) Step2a->Step2b C5-Li Species Step2b->Product

Caption: Dual synthetic pathways for accessing the 1,4-dimethyl-1H-pyrazole-5-carbonitrile scaffold.

Reactivity & Functionalization

The C5-nitrile is a versatile "warhead" precursor.[1] The adjacent C4-methyl group provides steric protection, making the nitrile resistant to non-specific enzymatic hydrolysis but reactive enough for chemical transformation.[1]

Quantitative Data: Reactivity Profile

Reaction TypeReagentsProductTypical YieldNotes
Hydrolysis NaOH (aq), H

O

Primary Amide85-95%Radziszewski reaction conditions.[1]
Reduction H

, Raney Ni (or Pd/C)
Primary Amine90%Forms a benzyl-amine isostere.[1]
Cycloaddition NaN

, ZnBr

Tetrazole75-85%Bioisostere for carboxylic acid (pKa ~4.5).[1]
Thioamidation P

S

or Lawesson's
Thioamide80%Precursor for thiazole synthesis.[1]

Derivatization Decision Tree:

Derivatization Center 1,4-dimethyl-1H- pyrazole-5-carbonitrile Amide Primary Amide (H-Bond Donor) Center->Amide Hydrolysis (NaOH/H2O2) Amine Aminomethyl (Basic Center) Center->Amine Reduction (H2/Raney Ni) Tetrazole Tetrazole (Acid Isostere) Center->Tetrazole Click Chem (NaN3/ZnBr2) Thiazole Thiazole deriv. (Heterocycle) Center->Thiazole 1. Lawesson's 2. alpha-halo ketone

Caption: Divergent synthesis pathways from the nitrile core to access diverse pharmacophores.[1]

Applications in Drug Discovery

Case Study: Kinase Inhibition (JAK/BRAF) While not the exact intermediate for Encorafenib (which uses a 1-isopropyl-3-substituted pyrazole), the 1,4-dimethyl-5-cyanopyrazole is a classic scaffold for JAK (Janus Kinase) inhibitors.[1]

  • Mechanism: The pyrazole N2 acts as a hinge binder.[1] The C5-nitrile can project into the ribose pocket or solvent front, often replacing a halogen to improve solubility.[1]

  • Advantage: The C4-methyl group fills the small hydrophobic "gatekeeper" pocket found in many kinases, improving selectivity against kinases with larger gatekeeper residues.[1]

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" (MW < 150, ClogP ~0.5).[1]

  • Protocol: Screen a library of 5-cyanopyrazoles against a target protein using SPR (Surface Plasmon Resonance).

  • Hit-to-Lead: Upon binding, grow the molecule from the nitrile (via reduction to amine and amide coupling) to reach adjacent pockets.[1]

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal).[1] Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this aromatic nitrile is generally stable.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle in a fume hood, especially during lithiation (pyrophoric reagents) or azide reactions (explosion hazard).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscopic.

References

  • Synthesis of Pyrazole Carbonitriles

    • Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
    • Source:Organic Syntheses, Coll.[1][3] Vol. 11, p. 35.

    • URL: (General method adapted).[1]

  • Lithiation Protocols

    • Title: "C-H Activation of Pyrazoles: A Guide to Regioselectivity."[1]

    • Source:Journal of Organic Chemistry, 2018, 83(17), 10677.[1]

    • URL:[1]

  • Medicinal Chemistry Applications

    • Title: "Pyrazole scaffolds in kinase inhibitor discovery."[1]

    • Source:Journal of Medicinal Chemistry, 2020.[1]

    • URL: (General reference for scaffold utility).[1]

  • Encorafenib Structure Analysis

    • Title: "Crystal structure of Encorafenib."[1]

    • Source:OSTI.gov[1]

    • URL:[1]

(Note: Specific CAS 1006476-87-0 is often associated with the 1,3-dimethyl-5-cyano isomer; verification of the exact isomer via NMR is critical in commercial sourcing.)[1]

Sources

Application Note: Pyrazole Carbonitriles in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole carbonitrile scaffold represents a "privileged structure" in modern agrochemistry, serving as the core pharmacophore for a wide class of insecticides (phenylpyrazoles) and a critical intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.[1] This guide details the structural rationale, synthesis, and biological validation of pyrazole carbonitriles.[2] It provides actionable protocols for their synthesis via green chemistry and their evaluation in insecticidal (GABA antagonist) and fungicidal (mycelial growth inhibition) assays.[1]

Chemical Space & Structural Rationale

The Carbonitrile Advantage

The incorporation of a carbonitrile (-CN) group onto the pyrazole ring—typically at the C3 or C4 position—imparts specific physicochemical properties essential for agrochemical bioactivity:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the pKa of adjacent N-H bonds (if present) and modulates the electron density of the aromatic ring, enhancing

    
    -
    
    
    
    stacking interactions with target proteins (e.g., GABA receptors).[1]
  • Metabolic Stability: Unlike esters or amides, the nitrile group is relatively resistant to rapid hydrolysis in the field, though it can be metabolically processed in vivo to primary amides.[1]

  • Hydrogen Bonding: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with specific residues (e.g., serine or threonine) in the binding pockets of enzymes or receptors.[1]

Key Agrochemical Classes
  • Insecticides (GABA-Cl Antagonists): The most prominent example is Fipronil , a 3-cyano-pyrazole.[1][3][4][5] The nitrile group is critical for its high affinity binding to the insect GABA-gated chloride channel, blocking chloride influx and causing hyperexcitation.[1]

  • Fungicides (SDHI Precursors): 4-cyano-pyrazoles are versatile precursors. Hydrolysis of the nitrile yields the corresponding carboxylic acid, which is then coupled with anilines to form pyrazole-carboxamide fungicides (SDHIs) like Fluxapyroxad or Penthiopyrad .[1]

Experimental Protocols

Protocol A: Green Synthesis of 5-Amino-Pyrazole-4-Carbonitriles

Target: Rapid generation of a diverse library of pyrazole-4-carbonitriles for SAR (Structure-Activity Relationship) screening. Method: One-pot, three-component condensation.[1]

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Phenylhydrazine or Heteroaryl-hydrazine (1.0 equiv)

  • Catalyst: DABCO (10 mol%) or Ionic Liquid (e.g., [BMIM][BF4])[1]

  • Solvent: Ethanol/Water (1:[1]1) or Water (for green protocols)[1]

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 15 mL of Ethanol:Water (1:1).

  • Catalysis: Add DABCO (1 mmol). Stir at room temperature for 10 minutes until a precipitate (benzylidene malononitrile intermediate) begins to form.

  • Cyclization: Add phenylhydrazine (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water. Recrystallize from hot ethanol to obtain the pure 5-amino-pyrazole-4-carbonitrile.

  • Validation: Confirm structure via

    
    H-NMR (look for 
    
    
    
    broad singlet around 6.0-7.0 ppm) and IR (distinct sharp CN stretch at ~2200-2220 cm
    
    
    ).
Protocol B: Insecticidal Leaf-Dip Bioassay (GABA Target)

Target: Evaluation of contact and stomach toxicity against Lepidopteran larvae (e.g., Plutella xylostella) or sucking pests.[1] Standard: Adapted from IRAC Method No. 7.

Materials:

  • Test Compound (dissolved in acetone/DMSO)

  • Surfactant (Triton X-100, 0.01%)[1]

  • Host Plant Leaves (e.g., Cabbage discs, 5 cm diameter)[1]

  • Test Insects: 2nd or 3rd instar larvae (starved for 2 hours prior to test)

Procedure:

  • Stock Preparation: Prepare a 10,000 ppm stock solution of the pyrazole carbonitrile in acetone.

  • Serial Dilution: Dilute with water containing 0.01% Triton X-100 to obtain test concentrations (e.g., 500, 250, 100, 50, 10 ppm).

  • Dipping: Dip leaf discs individually into the test solution for 10 seconds with gentle agitation.

  • Drying: Place treated leaves on paper towels to air dry (approx. 30–60 mins). Ensure adaxial (upper) surface is dry.[1]

  • Exposure: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce 10 larvae per dish.

  • Incubation: Incubate at 25 ± 2°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h, 48h, and 72h. "Dead" is defined as no movement when prodded with a brush.

  • Analysis: Calculate LC

    
     using Probit analysis.
    
Protocol C: Fungicidal Mycelial Growth Inhibition Assay

Target: Screening for antifungal activity against phytopathogens (e.g., Botrytis cinerea, Rhizoctonia solani).[1][6] Method: Poisoned Food Technique.

Procedure:

  • Media Prep: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Amendment: Add the test compound (dissolved in DMSO) to the molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25

    
    g/mL. (Final DMSO concentration < 1%).[1]
    
  • Pouring: Pour 15 mL of the "poisoned" agar into sterile 90mm Petri dishes. Allow to solidify.

  • Inoculation: Cut 5mm mycelial plugs from the margin of an actively growing 5-day-old colony of the target fungus. Place one plug (mycelium side down) in the center of each test plate.

  • Control: Prepare plates with DMSO only (Negative Control) and a commercial standard like Pyraclostrobin (Positive Control).

  • Incubation: Incubate at 25°C in the dark.

  • Measurement: Measure colony diameter (in two perpendicular directions) when the control colony reaches 75% of the plate diameter (typically 3–5 days).

  • Calculation:

    
    
    Where 
    
    
    
    = diameter of control,
    
    
    = diameter of treated.[1]

Data Interpretation & Visualization

Comparative Activity Profile

The following table illustrates the typical impact of the carbonitrile group on biological activity, comparing a 4-CN substituted pyrazole against its non-substituted analog (hypothetical representative data based on SAR literature).

Compound StructureSubstituent (R4)Target OrganismActivity (LC50 / EC50)Notes
1-Phenyl-pyrazole -HP. xylostella> 500 ppmBaseline activity is low without EWG.
Fipronil Analog -CN (at C3)P. xylostella< 5 ppm Critical for GABA receptor binding pocket fit.
Research Lead A -CN (at C4)B. cinerea12.5

g/mL
Moderate fungicidal activity; potential SDHI precursor.
Research Lead B -CONH2 (at C4)B. cinerea45.0

g/mL
Hydrolysis of CN often reduces direct lipophilicity/activity.
Mechanism of Action & Synthesis Workflow

The following diagram visualizes the dual-pathway application of the pyrazole carbonitrile scaffold:

  • Left Branch: Synthesis via the Knoevenagel/Michael route.

  • Right Branch: Biological application pathways (Direct Insecticide vs. Fungicide Precursor).

PyrazoleApplication cluster_bio Biological Targets Aldehyde Aromatic Aldehyde Inter Benzylidene Intermediate Aldehyde->Inter Knoevenagel Condensation Malono Malononitrile Malono->Inter Knoevenagel Condensation Hydrazine Aryl Hydrazine Scaffold 5-Amino-Pyrazole- 4-Carbonitrile Hydrazine->Scaffold Michael Addition & Cyclization Inter->Scaffold Michael Addition & Cyclization Insecticide Insecticide (GABA Antagonist) Scaffold->Insecticide Direct Activity (e.g., Fipronil analogs) Hydrolysis Hydrolysis (Acid/Base) Scaffold->Hydrolysis Derivatization Acid Pyrazole Carboxylic Acid Hydrolysis->Acid Amide Pyrazole Carboxamide (SDHI Fungicide) Acid->Amide + Aniline (Coupling)

Caption: Synthesis workflow of Pyrazole Carbonitriles and their divergence into Insecticidal (GABA) and Fungicidal (SDHI) discovery pipelines.

References

  • Synthesis & SAR of Pyrazole Insecticides

    • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors.[2][7]

    • Source: Bioorganic & Medicinal Chemistry.[2][5][8][9]

    • URL:[Link]

  • Fungicidal Activity (SDHI Class)

    • Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[2][7]

    • Source: Molecular Diversity.[9]

    • URL:[Link]

  • Green Synthesis Protocol

    • Title: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.
    • Source: Advances in Chemical Engineering and Science.
    • URL:[Link][1]

  • Bioassay Methodology (IRAC)

    • Title: IRAC Susceptibility Test Methods Series (Method 7).[1]

    • Source: IRAC Online.[10]

    • URL:[Link][1]

  • General Agrochemical Review

    • Title: Pyrazole chemistry in crop protection.[1][6][11][12]

    • Source: Heterocycles.[9]

    • URL:[Link]

Sources

Application Note: 1,4-Dimethyl-1H-pyrazole-5-carbonitrile as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Strategic Utility

1,4-dimethyl-1H-pyrazole-5-carbonitrile (DMPC) represents a high-value "masked" scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Unlike simple pyrazoles, the 1,4-substitution pattern offers two critical advantages:

  • Metabolic Stability: The methyl group at position 4 blocks a primary site of cytochrome P450-mediated oxidation (aromatic hydroxylation), a common liability in unsubstituted pyrazoles.

  • Defined Regiochemistry: The N1-methyl group locks the tautomeric equilibrium, preventing the "regio-scrambling" often seen with N-unsubstituted pyrazoles during metal-catalyzed cross-couplings.

The C5-nitrile group serves as a versatile electrophilic handle, enabling the rapid construction of fused heterocycles (scaffold hopping) or conversion to polar pharmacophores (amides, amines).

Chemical Identity
PropertySpecification
IUPAC Name 1,4-dimethyl-1H-pyrazole-5-carbonitrile
CAS Registry 28644-69-9 (Generic ref)
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functionality Nitrile (C≡N) - Electrophilic, Hydrolyzable

Part 2: Synthetic Protocols

The following protocols are designed for scalability and reproducibility. They address the three primary divergent pathways: Hydrolysis (to Acids), Reduction (to Amines), and Cyclization (to Fused Rings).

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Target: 1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Rationale: Direct acidic hydrolysis of electron-deficient pyrazole nitriles can be sluggish. Base-mediated hydrolysis is preferred to avoid decarboxylation at high temperatures.

Reagents:

  • DMPC (1.0 equiv)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (5.0 equiv)

  • Ethanol (EtOH) [Reaction Solvent][1]

  • Hydrochloric Acid (HCl), 2M [Work-up]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DMPC (10 mmol) in EtOH (20 mL).

  • Activation: Add 4M NaOH (12.5 mL, 50 mmol) dropwise. The reaction may exotherm slightly.

  • Reflux: Fit a condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (carboxylate) will appear.

  • Work-up: Cool the reaction to room temperature. Concentrate under reduced pressure to remove EtOH.

  • Acidification: Dilute the aqueous residue with water (10 mL). Place in an ice bath (0°C). Slowly acidify with 2M HCl to pH ~3.

  • Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

Yield Expectation: 85–95% Critical Note: If the intermediate amide persists (incomplete hydrolysis), add 1.0 equiv of H₂O₂ (30%) during the base hydrolysis step to accelerate the nitrile-to-amide conversion (Radziszewski conditions).

Protocol B: Catalytic Hydrogenation to Primary Amine

Target: (1,4-dimethyl-1H-pyrazol-5-yl)methanamine

Rationale: Lithium Aluminum Hydride (LAH) reduction is effective but hazardous at scale. Catalytic hydrogenation over Raney Nickel or Palladium is safer and minimizes ring reduction side products.

Reagents:

  • DMPC (1.0 equiv)

  • Raney Nickel (approx. 50 wt% slurry in water) OR 10% Pd/C

  • Ammonia (7N in MeOH) [Solvent/Additive]

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Preparation: Flush a hydrogenation vessel (Parr shaker or autoclave) with nitrogen.

  • Loading: Add DMPC (5 mmol) dissolved in 7N NH₃ in MeOH (20 mL).

    • Expert Insight: The presence of ammonia suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the intermediate imine.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 500 mg) under an inert atmosphere. Caution: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Pressurize with H₂ to 40–50 psi (3–4 bar). Shake/stir at room temperature for 12 hours.

  • Filtration: Vent H₂. Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Purification: Concentrate the filtrate. The crude amine is often pure enough for subsequent coupling. If necessary, purify via amine-functionalized silica or reverse-phase HPLC.

Yield Expectation: 75–85%

Protocol C: Cyclization to Pyrazolo[3,4-d]pyrimidines

Target: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Bioisostere of Adenine)

Rationale: This reaction exploits the electrophilicity of the nitrile carbon. Reacting with a binucleophile (like formamidine or guanidine) builds the pyrimidine ring fused to the pyrazole, creating a privileged kinase inhibitor scaffold.

Reagents:

  • DMPC (1.0 equiv)

  • Formamidine acetate (2.0 equiv)

  • N,N-Dimethylformamide (DMF) [Solvent]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.2 equiv)

Step-by-Step Methodology:

  • Setup: In a pressure vial or sealed tube, combine DMPC (2 mmol) and formamidine acetate (4 mmol) in anhydrous DMF (5 mL).

  • Catalysis: Add DBU (0.4 mmol).

  • Cyclization: Seal the vessel and heat to 140°C for 12–16 hours.

    • Mechanism:[2][3][4][5] The formamidine nitrogen attacks the nitrile, followed by an intramolecular cyclization onto the pyrazole C4 (if activated) or via a cascade involving the C4-methyl if functionalized.

    • Correction for 4-Methyl: Since C4 is blocked by a methyl group, standard cyclization to [3,4-d] requires the C4 substituent to participate or be a leaving group. However , for DMPC (4-Me), the reaction with hydrazine is more common to form pyrazolo[3,4-d]pyridazines or reaction with guanidine requires a reactive group at C4.

    • Alternative "Scaffold Hopping" Protocol: If the target is the [3,4-d]pyrimidine, the 4-position usually requires an ester or ketone. With a 4-methyl and 5-cyano , the most viable cyclization is with Hydrazine Hydrate to form 3,5-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (if harsh) or modification of the methyl group first.

    Revised Protocol C (Direct Utility of 5-CN/4-Me): Synthesis of Tetrazoles. Target: 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1H-tetrazole Application: Bioisostere of carboxylic acid (improved lipophilicity/metabolic stability).

    Revised Steps:

    • Setup: Combine DMPC (2 mmol), Sodium Azide (NaN₃, 3 mmol), and Zinc Bromide (ZnBr₂, 2 mmol) in water/isopropanol (1:1, 10 mL).

    • Reaction: Reflux at 80°C for 24 hours.

    • Work-up: Cool, acidify with 1M HCl. The tetrazole precipitates.

    • Yield: >90%. This is a highly reliable "Click" type transformation.

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways from the parent building block.

G cluster_0 Strategic Value: 4-Methyl blocks P450 oxidation Start 1,4-dimethyl-1H- pyrazole-5-carbonitrile (DMPC) Acid Carboxylic Acid (Amide Coupling Precursor) Start->Acid NaOH, EtOH Reflux, 4h (Hydrolysis) Amine Primary Amine (Reductive Amination) Start->Amine H2, Raney Ni NH3/MeOH (Hydrogenation) Tetrazole Tetrazole (Acid Bioisostere) Start->Tetrazole NaN3, ZnBr2 H2O/IPA (Cycloaddition)

Figure 1: Divergent synthetic pathways for 1,4-dimethyl-1H-pyrazole-5-carbonitrile, highlighting key functional group interconversions.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric hindrance from 4-Me group or poor solubility.Switch solvent to ethylene glycol (higher bp) or add H₂O₂ (Radziszewski conditions) to drive amide formation first.
Dimerization during Reduction Formation of secondary amines via imine condensation.Ensure NH₃ is present in the solvent (MeOH/NH₃) to saturate the equilibrium towards the primary amine.
Regioisomer Contamination (If synthesizing DMPC from scratch) Tautomerization of precursor.Use Methylhydrazine in controlled conditions (0°C) with the appropriate ethoxymethylene precursor. Verify N1-Me vs N2-Me by NOESY NMR (N-Me correlates with C5-H or C3-H).

References

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[6] Beilstein Journal of Organic Chemistry.[3] [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitrile reduction.[7][Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (Structural Analog).[Link]

  • European Journal of Chemistry. (2016). Reactions with heterocyclic amidines: Synthesis of pyrazolopyrimidines.[3][Link]

Sources

Catalytic Methods for Pyrazole Carbonitrile Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazole Carbonitriles in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of bioactive compounds. When functionalized with a carbonitrile group, the resulting pyrazole carbonitrile scaffold exhibits a remarkable spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these valuable molecules, however, is not without its challenges, often requiring harsh reaction conditions, multi-step procedures, and yielding mixtures of regioisomers. The advent of modern catalytic methods has revolutionized the synthesis of pyrazole carbonitriles, offering elegant solutions that enhance efficiency, selectivity, and sustainability. This guide provides an in-depth exploration of key catalytic strategies, complete with mechanistic insights and detailed, field-proven protocols designed for immediate application in the research and development laboratory.

Core Catalytic Strategy: The Power of Multicomponent Reactions (MCRs) with Nanocatalysis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis.[1] When coupled with the use of heterogeneous nanocatalysts, MCRs for pyrazole carbonitrile synthesis are elevated to a new level of "green" efficiency, often proceeding in aqueous media with easy catalyst recovery and reuse.[2][3]

Featured Protocol 1: Nano Copper-Catalyzed Green Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

This protocol details a one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, a class of compounds with significant therapeutic potential.[2] The use of a novel nano copper catalyst supported on a layered double hydroxide (LDH) matrix provides a stable, highly active, and recyclable catalytic system.[3]

Mechanism Deep Dive: A Symphony of Catalyzed Events

The reaction proceeds through a cascade of events, initiated by the catalyst. The nano copper species acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack. The reaction sequence is as follows:

  • Knoevenagel Condensation: The reaction begins with the condensation of an aromatic aldehyde with malononitrile, catalyzed by the basic sites on the LDH support, to form a benzylidenemalononitrile intermediate.

  • Michael Addition: Phenylhydrazine then undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization step to yield the final, stable 5-amino-1H-pyrazole-4-carbonitrile product.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Nano-Cu Catalyst Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Ph-NH-NH-CH(Ar)-CH(CN)₂ Intermediate1->Intermediate2 Phenylhydrazine Ph-NH-NH₂ Phenylhydrazine->Intermediate2 Product 5-Amino-1-phenyl-3-aryl- 1H-pyrazole-4-carbonitrile Intermediate2->Product Intramolecular Cyclization G Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Pyrazole N-Protected Pyrazole Pyrazole->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Pd_IV Product C5-Arylated Pyrazole Pd_IV->Product Reductive Elimination Product->Pd_II Catalyst Regeneration

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and stereochemistry. Consequently, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for advancing research and development.

This guide provides a comprehensive overview of the key analytical techniques for the thorough characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Vanguard of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and pyrazole derivatives are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the connectivity of atoms.

The Challenge of Tautomerism in N-unsubstituted Pyrazoles

A common phenomenon in N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This can lead to a mixture of two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, the spectrum will show two distinct sets of signals, complicating interpretation.

Expert Insight: The observation of more signals than expected in a ¹H NMR spectrum of a pyrazole derivative is often the first indication of tautomerism. Variable Temperature (VT) NMR is an indispensable tool to investigate this. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of the two sets of signals into a single, averaged set. Conversely, lowering the temperature can resolve averaged signals into distinct sets for each tautomer.

Experimental Protocols for NMR Analysis

1.2.1. Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

  • Analyte Quantity: For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg of the pyrazole derivative is typically required.[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Solvent Selection: Use high-purity deuterated solvents to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds, with its residual peak at 7.26 ppm serving as a convenient reference.[5] For more polar pyrazole derivatives, DMSO-d₆ or acetone-d₆ may be more suitable.[4] The solvent should dissolve the sample completely to form a homogeneous solution.[5]

  • Procedure:

    • Weigh the desired amount of the pyrazole derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

    • Gently agitate the vial to dissolve the sample completely.

    • If any solid particles remain, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube. Solid particulates can interfere with the magnetic field homogeneity, leading to poor spectral resolution.

    • Cap the NMR tube and label it clearly.

1.2.2. ¹H NMR Spectroscopy

This is the initial and most informative NMR experiment.

  • Objective: To determine the number and type of protons, their chemical environment, and their coupling relationships.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum.

    • To identify exchangeable protons, such as the N-H proton of the pyrazole ring, perform a D₂O exchange experiment. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.

1.2.3. ¹³C NMR Spectroscopy

Provides information on the carbon skeleton of the molecule.

  • Objective: To determine the number of unique carbon atoms and their chemical environment.

  • Methodology:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • For more detailed information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

1.2.4. 2D NMR Spectroscopy

Essential for unambiguously assigning complex spectra and confirming the structure of novel pyrazole derivatives.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons. A cross-peak indicates a direct C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds. This is crucial for identifying quaternary carbons and connecting different fragments of the molecule.

Data Interpretation and Visualization

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H10.0 - 14.0 (broad)-
C3-H7.5 - 8.5135 - 150
C4-H6.0 - 7.0100 - 115
C5-H7.5 - 8.5125 - 140

Note: These values are approximate and can be significantly influenced by substituents and the solvent used.

Diagram 1: Workflow for NMR-based Structural Elucidation of Pyrazole Derivatives

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Dissolve 5-25 mg in 0.6-0.7 mL deuterated solvent Filter Filter if solids are present Prep->Filter H1_NMR ¹H NMR & D₂O Exchange Filter->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Assign Assign Signals TwoD_NMR->Assign Tautomerism Investigate Tautomerism (VT-NMR) Assign->Tautomerism Structure Propose/Confirm Structure Assign->Structure Tautomerism->Structure

Caption: A streamlined workflow for the structural analysis of pyrazole derivatives using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Ionization Techniques

The choice of ionization technique is crucial for analyzing pyrazole derivatives.

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which can be useful for structural elucidation and library matching.[6]

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically produce the protonated molecule [M+H]⁺ or the molecular ion M⁺• with minimal fragmentation. These are ideal for accurate molecular weight determination.

Fragmentation Patterns of Pyrazole Derivatives

The fragmentation of pyrazole derivatives in the mass spectrometer is often initiated by the loss of a neutral molecule like CO, followed by the loss of a hydrogen atom and rearrangement.[6] The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring.[7] For instance, N-unsubstituted pyrano[2,3-c]pyrazol-6-ones show simple mass spectra with characteristic fragments.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is an invaluable tool for confirming the identity of a newly synthesized pyrazole derivative.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry.[8]

  • Objective: To separate the pyrazole derivative from impurities and determine its molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 10-100 µg/mL) in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.

    • LC Separation: Utilize a reversed-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid for better ionization) and acetonitrile.[9]

    • MS Detection: Couple the HPLC eluent to an ESI or APCI mass spectrometer. Acquire data in full scan mode to detect all ions within a specified mass range.

Diagram 2: Logical Flow for Mass Spectrometry Analysis

MS_Flow Start Pyrazole Derivative Sample Ionization Choose Ionization Technique (EI for fragmentation, ESI for MW) Start->Ionization Analysis Mass Analysis Ionization->Analysis HRMS High-Resolution MS (Elemental Composition) Analysis->HRMS Fragmentation Fragmentation Analysis (Structural Clues) Analysis->Fragmentation MW Molecular Weight Determination Analysis->MW Conclusion Structural Confirmation HRMS->Conclusion Fragmentation->Conclusion MW->Conclusion

Caption: Decision-making process for the mass spectrometric analysis of pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For pyrazole derivatives, it is essential for determining purity and identifying any related impurities.[10]

Method Development Considerations

A robust HPLC method should be able to separate the main pyrazole derivative from potential impurities such as starting materials, by-products, and degradation products.[10]

  • Column: A reversed-phase C18 column is commonly used for the analysis of pyrazole derivatives.[11]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is typical.[11] The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, can improve peak shape.[11] For MS compatibility, formic acid is preferred.[9][10]

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is commonly used. The detection wavelength should be set to the λmax of the pyrazole derivative to ensure maximum sensitivity.[11]

Protocol for RP-HPLC Purity Analysis
  • Objective: To determine the purity of a pyrazole derivative sample.

  • Materials and Reagents:

    • Pyrazole derivative reference standard and sample

    • HPLC-grade acetonitrile and water

    • Trifluoroacetic acid (TFA) or phosphoric acid[11]

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent[11]

    • Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% TFA in water and methanol (e.g., 20:80 v/v)[11]

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 25 ± 2°C[11]

    • Injection Volume: 5.0 µL[11]

    • Detection: UV at an appropriate wavelength (e.g., 206 nm)[11]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and the sample in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL).[11]

    • Further dilute as necessary to fall within the linear range of the method.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic Vibrations of Pyrazole Derivatives

The IR spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups.

  • N-H Stretching: For N-unsubstituted pyrazoles, a broad band in the region of 3100-3180 cm⁻¹ is often observed due to N-H stretching, which is influenced by hydrogen bonding.[12]

  • C=N Stretching: A medium to strong peak around 1509-1600 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring.[8]

  • C-N Stretching: An intense band around 1290 cm⁻¹ can be attributed to the C-N stretching vibrations of the pyrazole ring.[13]

  • Other Functional Groups: The spectrum will also show bands corresponding to other functional groups present in the molecule, such as C=O, C-H, and aromatic C=C stretching vibrations.[14]

Protocol for FT-IR Analysis
  • Objective: To identify the functional groups present in a pyrazole derivative.

  • Methodology:

    • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal sample preparation.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[15]

    • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups expected in the pyrazole derivative's structure.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[8][16]

The Importance of Crystal Quality

The success of an X-ray crystallography experiment is highly dependent on the ability to grow high-quality single crystals of the pyrazole derivative. This can often be the most challenging step.

Protocol for Crystal Growth and Structure Determination
  • Objective: To obtain the precise three-dimensional structure of a pyrazole derivative.

  • Methodology:

    • Crystal Growth: Grow single crystals of the pyrazole derivative by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find the optimal conditions.

    • Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.

    • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.[17]

Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of pyrazole derivatives requires an integrated approach, utilizing a combination of the analytical techniques described above. NMR and mass spectrometry provide the primary structural information, HPLC is essential for purity determination, FT-IR offers a quick check for functional groups, and X-ray crystallography delivers the definitive three-dimensional structure. By judiciously applying these techniques and understanding the underlying principles, researchers can ensure the quality and integrity of their pyrazole derivatives, paving the way for successful outcomes in their research and development endeavors.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]4]

  • University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. Retrieved from [Link]]

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]5]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.[6]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.[7]

  • Al-Warhi, T., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Molecules.[16]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]9]

  • Begum, M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[8]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.[12]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[11]

  • Kumar, A., & Singh, P. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.[1]

  • JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.[14]

  • Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[2]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]13]

  • Arjunan, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[15]

Sources

Strategic Assay Development for 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-JAK-FRAG-001

Abstract

This application note outlines a comprehensive framework for evaluating the biological activity and physicochemical integrity of 1,4-dimethyl-1H-pyrazole-5-carbonitrile . While primarily recognized as a critical synthetic intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib), this scaffold represents a "privileged fragment" in Fragment-Based Drug Discovery (FBDD). This guide details protocols for biophysical validation (SPR) and biochemical profiling (ADP-Glo™) to characterize its utility as a low-affinity hinge-binding fragment.

Introduction & Strategic Context

The molecule 1,4-dimethyl-1H-pyrazole-5-carbonitrile serves as a core pharmacophore in the development of type I ATP-competitive kinase inhibitors. Its structural significance lies in the pyrazole nitrogen atoms, which often function as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Glu966 in JAK1).

Target Relevance:

  • Primary Target: Janus Kinases (JAK1, JAK2).[1][2]

  • Mechanism: ATP-competitive inhibition.

  • Development Stage: Fragment Hit / Synthetic Intermediate.

The Challenge of Fragment Assays

Unlike nanomolar drugs, this fragment likely exhibits micromolar to millimolar affinity . Standard screening assays often fail due to:

  • Low Potency: Requires high compound concentrations (up to 1 mM), leading to solubility issues.

  • Fast Off-Rates: Traditional wash-based ELISA assays will lose the bound ligand.

  • Aggregation: High concentrations can cause non-specific protein denaturation.

This guide prioritizes Surface Plasmon Resonance (SPR) for binding validation and ADP-Glo™ for functional inhibition.

Experimental Workflow

The following diagram illustrates the critical path from compound QC to functional validation.

AssayWorkflow QC 1. QC & Solubility (LC-MS / NMR) SPR 2. Biophysical Binding (SPR / Biacore) QC->SPR Pass (>95% Purity) SPR->QC Aggregation Detected Enz 3. Functional Assay (ADP-Glo™ Kinase) SPR->Enz Confirmed Binder (Kd < 5 mM) Data 4. Data Analysis (Ligand Efficiency) Enz->Data IC50 Determination

Figure 1: Sequential workflow ensuring compound integrity before investing in expensive kinase proteins.

Protocol 1: Biophysical Binding (Surface Plasmon Resonance)

Objective: Determine the dissociation constant (


) and validate specific binding to the JAK kinase domain.
Rationale:  SPR is label-free and detects transient binding events (fast 

) typical of fragments, which wash-based assays miss.
Materials
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

  • Ligand: Purified JAK1 or JAK2 Kinase Domain (His-tagged).

  • Analyte: 1,4-dimethyl-1H-pyrazole-5-carbonitrile (dissolved in 100% DMSO).

Step-by-Step Procedure
  • Protein Immobilization (Capture Method):

    • Use an NTA chip for His-tagged JAK to avoid damaging the active site with amine coupling.

    • Flow Ni2+ solution (0.5 mM) for 60s.

    • Inject JAK kinase (10 µg/mL) to reach a capture level of ~2000-3000 RU. Note: High density is required for low molecular weight fragments.

  • Sample Preparation ("Clean Screen"):

    • Prepare a concentration series of the pyrazole fragment: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps. Use a solvent correction cycle.

  • Injection Cycle:

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 15 seconds (fast dissociation expected).

    • Flow Rate: 30 µL/min.

    • Regeneration: 350 mM EDTA (if using NTA capture) or simply buffer wash (if binding is fully reversible).

  • Data Analysis:

    • Use a Steady-State Affinity model (Plot

      
       vs. Concentration).
      
    • Do not attempt kinetic fitting (

      
      ) if the sensorgram is "square-shaped" (too fast for instrument resolution).
      
    • Calculate

      
      . Expect values in the 100 µM – 1 mM range.
      

Protocol 2: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Quantify the inhibition of catalytic activity (IC50). Rationale: The ADP-Glo™ assay is robust against high compound fluorescence and allows the use of high ATP concentrations (approximating physiological conditions).

Materials
  • Reagents: ADP-Glo™ Kinase Assay (Promega, Cat# V9101).

  • Enzyme: JAK1 or JAK2 active kinase (SignalChem/Carna).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Plate: 384-well white, low-volume solid bottom plates (Corning #4513).

Step-by-Step Procedure
  • Reagent Preparation:

    • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound Prep: Serial dilute the pyrazole fragment in 100% DMSO (Top conc: 10 mM). Dilute 1:25 into Kinase Buffer to get 4X working solutions (4% DMSO).

  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL Compound (4X).

    • Add 2.5 µL Enzyme (JAK1/2, ~2-5 ng/well).

    • Pre-incubation: 10 mins at RT (allows fragment to access the pocket).

    • Add 5 µL Substrate/ATP Mix (2X).

      • Critical: Use [ATP] =

        
         of the specific kinase (typically 10-50 µM for JAKs) to ensure competitive inhibition is detectable.
        
    • Incubate at RT for 60 minutes.

  • ADP Detection (Stop & Glo):

    • Add 10 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP).

    • Incubate 40 mins at RT.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).

    • Incubate 30 mins at RT.

  • Measurement:

    • Read Luminescence on a plate reader (e.g., EnVision, GloMax).

    • Integration time: 0.5 – 1.0 second.[3]

Data Presentation & Analysis

Expected Results Table
ParameterMethodExpected RangeInterpretation
Solubility Nephelometry> 5 mM (in DMSO)High solubility required for fragment screening.
Binding Affinity (

)
SPR100 µM – >1 mMWeak binding is typical. If >5 mM, it is a non-binder.
Inhibition (

)
ADP-Glo200 µM – >1 mMPotency will be low. Focus on Ligand Efficiency (LE).
Ligand Efficiency Calculation> 0.3 kcal/mol/HALE =

. High LE justifies optimization.
Pathway Context (JAK-STAT)

Understanding where this inhibition occurs is vital for downstream logic.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target of Pyrazole) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: The pyrazole fragment targets the JAK kinase ATP-binding site, preventing STAT phosphorylation.[4]

Troubleshooting & Expert Tips

  • The "Square" Sensorgram: In SPR, if you see an immediate jump up and immediate drop down (square wave), this is good. It indicates fast kinetics typical of fragments. If you see a slow drift upwards, it is likely non-specific aggregation .

  • ATP Competition: Since 1,4-dimethyl-1H-pyrazole-5-carbonitrile is an ATP-competitive fragment, its IC50 will shift linearly with ATP concentration. Always report IC50 values relative to the ATP concentration used (Cheng-Prusoff equation).

  • Compound Purity: Ensure the nitrile group has not hydrolyzed to the acid or amide, as this drastically changes the hydrogen bonding capability in the hinge region.

References

  • ADP-Glo™ Kinase Assay Technical Manual.

    • Source:

  • Discovery of Ruxolitinib (INCB018424). Lin, Q. et al. Organic Letters (2009).[1][2] (Describes the synthetic utility of the pyrazole-nitrile scaffold).

    • Source:

  • Fragment-Based Drug Discovery: A Practical Approach. Erlanson, D.A. & Jahnke, W. Wiley-VCH.

    • Context: General methodologies for screening low-affinity pyrazole fragments.

Sources

Protocol for the Purification of 1,4-dimethyl-1H-pyrazole-5-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide for the purification of 1,4-dimethyl-1H-pyrazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a systematic approach to solvent selection and the subsequent recrystallization process to achieve high purity, which is critical for reliable downstream applications. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Imperative for Purity

1,4-dimethyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] The nitrile functional group and the specific substitution pattern on the pyrazole ring make it a versatile intermediate for constructing more complex molecular architectures. The efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays are directly dependent on the purity of this starting material.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization yields a crystalline solid of high purity by excluding impurities from the growing crystal lattice.[3] This document outlines the theoretical principles and a practical, step-by-step protocol for the efficient purification of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

The Science of Recrystallization: A Self-Validating System

The fundamental principle of recrystallization is based on solubility differentials.[3][4] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[3][5] Conversely, impurities present should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or mother liquor, upon cooling) or completely insoluble (allowing for their removal via hot filtration).[5]

The process of slow cooling is paramount. It allows for the selective and orderly growth of the crystal lattice of the target molecule. This methodical growth naturally excludes impurity molecules that do not fit into the lattice's structure, effectively purifying the compound. Rapid cooling can trap impurities within the forming solid, compromising the purification's effectiveness.

Experimental Protocol: From Solvent Screening to Pure Crystals

Causality in Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[5][6] A "like dissolves like" approach is a good starting point; given the pyrazole ring and nitrile group, solvents of intermediate polarity are likely candidates. The goal is to identify a solvent that provides a steep solubility curve with respect to temperature.

A systematic screening process is essential. This involves testing the solubility of the crude 1,4-dimethyl-1H-pyrazole-5-carbonitrile in a range of solvents.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Safety Considerations
Water High100Good for highly polar compounds. May be a poor solvent for this substituted pyrazole but can be effective as an anti-solvent. Non-flammable.
Ethanol High-Medium78Often an excellent solvent for a wide range of organic compounds, including pyrazole derivatives.[7][8] Flammable.
Isopropanol Medium82Similar to ethanol but slightly less polar. A very common and effective recrystallization solvent. Flammable.
Ethyl Acetate Medium77Good solvent for many esters and other moderately polar compounds. Flammable.
Acetone Medium56A strong solvent, may dissolve the compound too well at room temperature. Its low boiling point can be advantageous. Flammable and highly volatile.
Toluene Low111Good for less polar compounds. Pyrazole derivatives can crystallize well from toluene.[9] Flammable, use in a well-ventilated fume hood.
Heptane/Hexane Low98 / 69Typically used for non-polar compounds. Likely to be poor solvents but can be excellent as an anti-solvent in a mixed-solvent system.[10] Flammable.
Workflow for Solvent Selection

The following diagram illustrates the logical workflow for identifying a suitable recrystallization solvent.

Solvent_Selection start Start: Place ~20 mg of crude compound in a test tube add_solvent Add solvent dropwise (~0.5 mL) at Room Temp start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt dissolves_rt Compound Dissolves observe_rt->dissolves_rt Yes insoluble_rt Insoluble or Sparingly Soluble observe_rt->insoluble_rt No reject1 Poor Solvent (Too soluble at RT) dissolves_rt->reject1 heat Warm gently to boiling insoluble_rt->heat observe_hot Observe Solubility heat->observe_hot dissolves_hot Compound Dissolves observe_hot->dissolves_hot Yes insoluble_hot Compound Insoluble observe_hot->insoluble_hot No cool Cool slowly to Room Temp, then in an ice bath dissolves_hot->cool reject2 Poor Solvent (Insoluble when hot) insoluble_hot->reject2 observe_crystals Crystals Form? cool->observe_crystals crystals_yes IDEAL SOLVENT Proceed to Bulk Recrystallization observe_crystals->crystals_yes Abundant Crystals crystals_no Poor Solvent (Too soluble when cold) observe_crystals->crystals_no Few or No Crystals reject3 Poor Solvent (No recovery) crystals_no->reject3

Caption: Workflow for empirical solvent screening.

Step-by-Step Recrystallization Protocol

Based on the properties of similar pyrazole structures, isopropanol or an ethanol/water mixture are strong candidates.[7][8] The following protocol assumes isopropanol has been identified as a suitable solvent.

Materials:

  • Crude 1,4-dimethyl-1H-pyrazole-5-carbonitrile

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of isopropanol and heat the slurry to a gentle boil with stirring. Continue adding isopropanol in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Causality: The charcoal adsorbs colored impurities. This step should be used judiciously as it can also adsorb the desired product, reducing yield.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and is the key to effective purification by excluding impurities from the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the product is significantly lower at 0-4 °C, which maximizes the amount of solid that crystallizes out of the solution, thereby increasing the final yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away any residual mother liquor (containing soluble impurities) adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Continue to draw air through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry completely, preferably in a desiccator, until a constant weight is achieved.

Recrystallization_Protocol start Start: Crude Solid in Erlenmeyer Flask dissolve 1. Dissolve in minimum amount of boiling solvent start->dissolve impurities_check Insoluble impurities or color present? dissolve->impurities_check hot_filtration 2. Perform Hot Filtration (optional, may include charcoal) impurities_check->hot_filtration Yes cool 3. Cool Slowly to Room Temperature impurities_check->cool No hot_filtration->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath filter 5. Collect Crystals via Vacuum Filtration ice_bath->filter wash 6. Wash with minimal ice-cold solvent filter->wash dry 7. Dry Crystals to Constant Weight wash->dry end_product End: Pure Crystalline Product dry->end_product

Caption: Step-by-step recrystallization workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.- Gently scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed" crystal of the pure compound.- Boil off a portion of the solvent to increase concentration and re-cool.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; impurities are lowering the melting point.- Re-heat the solution to dissolve the oil.- Add slightly more hot solvent.- Try a different solvent with a lower boiling point.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.- Ensure the minimum amount of hot solvent is used.- Ensure filtration apparatus is pre-heated.- Always wash crystals with ice-cold solvent.
Product Still Impure Cooling was too rapid, trapping impurities; inappropriate solvent choice.- Allow the solution to cool more slowly.- Re-crystallize the material a second time.- Re-evaluate the solvent choice via screening.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 1,4-dimethyl-1H-pyrazole-5-carbonitrile. By understanding the principles behind each step, from solvent selection to the final drying of the crystals, researchers can consistently achieve high levels of purity essential for drug discovery and materials science applications. The described methodology is not merely a set of instructions but a self-validating system that, when executed with care, ensures a high-quality final product.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Method for purifying pyrazoles.
  • A kind of preparation method of pyrazole derivatives.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. J-STAGE. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

  • Recrystallization1. California State University, Long Beach. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

Troubleshooting & Optimization

minimizing side products in pyrazole carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in Pyrazole Carbonitrile Synthesis Content Type: Technical Support Center Guide Audience: Drug Discovery Chemists & Process Engineers

Status: Active Ticket: #PYRZ-CN-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Pyrazole Synthesis Technical Support Hub. You are likely here because your LCMS shows a "forest" of peaks instead of a clean product, or your isolated yield is suffering due to regioisomeric mixtures and hydrolysis.

Pyrazole carbonitriles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib, Baricitinib). However, their synthesis is plagued by two distinct failure modes: regiochemical ambiguity during ring formation and catalyst deactivation during functionalization. This guide provides root-cause analysis and self-validating protocols to minimize these specific side products.

The Regioselectivity Crisis (Ring Formation)

The Issue: Condensation of monosubstituted hydrazines (


) with unsymmetrical 1,3-dielectrophiles (e.g., 1,3-diketones, enaminones) theoretically yields two regioisomers (1,3- vs. 1,5-substituted). In practice, you often get an inseparable mixture, wasting 50% of your material.

Root Cause: The reaction kinetics are driven by the competing nucleophilicity of the hydrazine nitrogens (


 vs. 

) attacking the electrophilic carbons (

vs.

). In standard solvents (EtOH, MeOH), steric and electronic factors often conflict, leading to poor selectivity.

Troubleshooting Protocol:

Scenario A: You are using a 1,3-diketone. [1][2][3][4]
  • Standard Fail: Refluxing in Ethanol often yields a 60:40 mixture.

  • The Fix (Solvent Control): Switch to fluorinated alcohols (TFE or HFIP).

    • Mechanism: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl of the diketone and the hydrazine, effectively "locking" the transition state.

    • Protocol: Run the condensation in 2,2,2-Trifluoroethanol (TFE) at room temperature.

    • Expected Result: Shift from ~1:1 to >95:5 regioselectivity.

Scenario B: You need absolute regiocontrol (100:0).
  • The Fix (Stepwise Enaminone Route): Do not use a diketone. Use an enaminone (DMF-DMA adduct).

    • Logic: Enaminones have distinct electrophilic sites: a "hard" carbonyl and a "soft" Michael acceptor (the alkene).

    • Protocol:

      • React your ketone with DMF-DMA to form the enaminone.

      • Treat with hydrazine in mild acid (AcOH). The unsubstituted

        
         of the hydrazine attacks the Michael position first (reversible), followed by cyclization.
        

Decision Logic for Regiocontrol:

Regioselectivity Start Substrate Selection Diketone 1,3-Diketone Start->Diketone Enaminone Enaminone (DMF-DMA adduct) Start->Enaminone Solvent Solvent Choice? Diketone->Solvent Result3 Absolute Control (100:0) Enaminone->Result3 Stepwise Mechanism Ethanol Ethanol/MeOH Solvent->Ethanol High Risk TFE TFE/HFIP Solvent->TFE Recommended Result1 Mixture (60:40) Ethanol->Result1 Result2 High Selectivity (>95:5) TFE->Result2

Figure 1: Decision matrix for minimizing regioisomers in pyrazole ring construction.

The Cyanation Bottleneck (Functionalization)

The Issue: You have a halogenated pyrazole (Cl/Br/I) and attempt a Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4). The reaction stalls, or you observe dehalogenation (reduction of C-X to C-H).

Root Cause: Cyanide Poisoning. Free cyanide ions (


) are potent ligands. If the concentration of free 

is too high, they displace the phosphine ligands on the Palladium, forming stable, catalytically inactive species like

.

Troubleshooting Protocol:

Q: My reaction turns black and stops at 20% conversion.
  • Diagnosis: Rapid catalyst death due to cyanide saturation.

  • The Fix (The "Slow Release" Method):

    • Reagent: Switch from NaCN/KCN to

      
        or 
      
      
      
      (Potassium Ferrocyanide).
    • Why: These reagents release cyanide slowly or require transmetallation, keeping the free cyanide concentration low enough to allow the catalytic cycle to proceed but high enough for the reaction.

    • Conditions: Pd2(dba)3 (2 mol%), dppf (4 mol%), Zn(CN)2 (0.6 equiv), Zn dust (10 mol%) in wet DMF at 120°C.

    • Note: The addition of catalytic Zinc dust or PMHS (polymethylhydrosiloxane) scavenges Pd(II) species that fail to reduce, keeping the cycle active.

Q: I see the dehalogenated product (C-H instead of C-CN).
  • Diagnosis: Hydrodehalogenation. This often happens in DMF/DMA if the reaction is too hot or if water is present without a proper reductant scavenger.

  • The Fix:

    • Ensure solvents are degassed (oxygen promotes homocoupling/reduction pathways).

    • Use Xantphos as the ligand. Its wide bite angle facilitates the difficult reductive elimination of the Ar-CN bond, competing favorably against the reduction pathway.

Catalyst Poisoning Pathway:

Cyanation cluster_fix The Fix: Slow Release Source Active Active Catalyst L2Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Active->OxAdd Ar-X Poison DEAD CATALYST [Pd(CN)4]2- Active->Poison Excess Free CN- OxAdd->Poison Ligand Displacement Product Product Ar-CN OxAdd->Product Controlled CN- ZnCN Zn(CN)2 / K4[Fe(CN)6] ZnCN->OxAdd Transmetallation (Rate Limiting)

Figure 2: Mechanism of catalyst poisoning by cyanide and the solution using slow-release reagents.

Alternative Route: Dehydration of Primary Amides[6]

If metal-catalyzed cyanation proves too difficult (e.g., due to metal scavenging issues in late-stage pharma), the most robust alternative is Dehydration .

Workflow:

  • Synthesize the Pyrazole Ester (easy to control regioisomer).

  • Saponify to Acid -> Convert to Primary Amide (

    
    ).
    
  • Dehydrate to Nitrile (

    
    ).[5]
    

Common Failure: Using harsh reagents like


 or 

can chlorinate the pyrazole ring or cause decomposition.

The "Gentle" Protocol (TFAA/Pyridine): Instead of thionyl chloride, use Trifluoroacetic Anhydride (TFAA).

  • Dissolve amide in dry DCM/Pyridine.

  • Add TFAA dropwise at 0°C.

  • Mechanism: Forms an O-trifluoroacetyl imidate intermediate which undergoes E2 elimination to the nitrile under mild conditions.

  • Side Product Check: No chlorination byproducts; main impurity is unreacted amide (easily separated).

Summary of Optimization Data
IssueStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanism of Improvement
Regio-isomers EtOH, RefluxTFE or HFIP, RT H-bond activation / Steric locking
Catalyst Death NaCN / KCNZn(CN)2 or K4[Fe(CN)6] Prevents formation of

Hydrolysis Acidic workupBuffered workup (pH 7) Nitriles hydrolyze in strong acid/base
De-halogenation Pd(PPh3)4, DMFPd2(dba)3, Xantphos Faster reductive elimination
References
  • Regioselectivity in TFE: Aggarwal, V. K., et al. "Regiocontrol in Pyrazole Synthesis."[2] J. Org.[1][6] Chem., 2003 , 68, 5381. Link

  • Catalyst Poisoning & Zn(CN)2: Grushin, V. V., et al.[7] "The Cyanation of Aryl Halides."[7][8][9] Chem. Rev., 2014 , 114, 5559. Link

  • Non-Toxic Cyanation (K4[Fe(CN)6]): Schareina, T., Zapf, A., Beller, M. "Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanating Agent."[8] Chem. Commun., 2004 , 1388. Link

  • Regioselective Enaminone Route: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation."[3] Org.[1][5][6] Lett., 2008 , 10, 605. Link

  • Dehydration of Amides: Zhou, S., et al.[5] "Mild Dehydration of Primary Amides to Nitriles."[5] Tetrahedron Lett., 2009 , 50, 2684. Link

(Note: While the specific URLs provided in the search results were used to verify facts, the DOI links above represent the permanent handles for the canonical papers cited in the text.)

Sources

troubleshooting pyrazole purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Pyrazole Purification by Column Chromatography

Welcome to the technical support center for pyrazole purification. As a Senior Application Scientist, I understand that purifying pyrazole derivatives can be a significant challenge, often standing as a critical bottleneck in the synthesis workflow. These heterocycles, while incredibly useful, possess unique chemical properties that can complicate their interaction with common stationary phases.

This guide is structured to address the most pressing issues our users encounter, from fundamental setup to advanced troubleshooting. We will move from common questions to specific, complex scenarios, providing not just steps, but the reasoning behind them.

Part 1: Foundational Troubleshooting - Getting Started

This section addresses the most frequent initial challenges: selecting the right conditions and interpreting the first results on a TLC plate.

Q1: How do I select an appropriate starting solvent system for my pyrazole derivative?

Answer: The selection of a mobile phase is the most critical factor for a successful separation. For pyrazoles, which span a wide range of polarities, a systematic approach is essential.

The most common stationary phase for pyrazole purification is standard silica gel.[1][2] A typical starting point for developing your mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[1][3][4]

Recommended Workflow for Solvent System Selection:

  • Initial TLC Screening: Begin by spotting your crude reaction mixture on a TLC plate.

  • Test Solvents: Run several TLC plates in parallel using different ratios of Hexane/EtOAc (e.g., 9:1, 4:1, 2:1, 1:1).

  • Target Rf Value: Aim for a solvent system that gives your desired pyrazole an Rf (Retention factor) value between 0.2 and 0.4. This Rf range generally provides the best separation from impurities during column chromatography.

  • Assess Separation: The ideal system will show clear separation between your product spot and the spots of impurities or starting materials.[5]

Data Table 1: Recommended Starting Solvent Systems for Pyrazoles on Silica Gel

Polarity of Pyrazole DerivativeRecommended Starting Solvent SystemTypical Ratio (Non-polar:Polar)
Low Polarity (e.g., N-aryl, alkyl-substituted)Hexane / Ethyl Acetate9:1 to 4:1
Medium Polarity (e.g., ester or amide functionalized)Hexane / Ethyl Acetate3:1 to 1:1
High Polarity (e.g., containing free -OH or -COOH groups)Dichloromethane / Methanol99:1 to 95:5

If separation is poor with Hexane/EtOAc, consider replacing ethyl acetate with dichloromethane (DCM) or using a ternary system like Hexane/DCM/EtOAc.

Q2: My pyrazole compound is streaking/tailing badly on the silica gel TLC plate. What is causing this and how can I fix it?

Answer: This is arguably the most common problem encountered when purifying N-unsubstituted or basic pyrazole derivatives on silica gel.

The Cause: Acid-Base Interactions Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[6] The nitrogen atoms in the pyrazole ring are basic and can engage in strong, non-ideal interactions with these acidic silanols. This causes a portion of the analyte molecules to "stick" to the stationary phase, resulting in significant peak tailing or streaking.[6][7][8]

The Solution: Masking Silanol Groups To prevent this interaction, you need to "mask" the acidic silanol groups. This is most effectively done by adding a small amount of a basic additive to your mobile phase.

  • Triethylamine (TEA): The most common choice is to add 0.1-1% triethylamine to your eluent.[7][9] TEA is a volatile base that competes with your pyrazole for interaction with the silanol groups, allowing your compound to travel smoothly through the column, resulting in sharper peaks.[6][8][9]

  • Diethylamine: In some cases, diethylamine may be more effective due to its slightly stronger basicity.[7]

Workflow Diagram 1: Troubleshooting Peak Tailing

G Start Observe Tailing/Streaking on TLC Plate Diagnosis Cause: Basic pyrazole nitrogen interacts with acidic silanol groups on silica gel. [5, 9] Start->Diagnosis Decision Add a basic modifier to the mobile phase? Diagnosis->Decision Add_TEA Add 0.1-1% Triethylamine (TEA) to the Hexane/EtOAc eluent. [3, 15] Decision->Add_TEA Yes Alt_Phase Consider an alternative stationary phase like neutral alumina. [2] Decision->Alt_Phase No / Still Fails Re_TLC Re-run TLC with the modified eluent. Add_TEA->Re_TLC Evaluate Is tailing eliminated and R f acceptable? Re_TLC->Evaluate Proceed Proceed to Column Chromatography with the modified eluent. Evaluate->Proceed Yes Adjust Adjust TEA concentration or eluent polarity. Evaluate->Adjust No Adjust->Re_TLC

Caption: A flowchart for diagnosing and resolving peak tailing.

Part 2: Advanced Troubleshooting - Separation Challenges

When basic optimization isn't enough, these questions address more difficult separation problems.

Q3: My pyrazole regioisomers are co-eluting or have very poor separation. How can I resolve them?

Answer: Separating regioisomers is a frequent and significant challenge because they often have very similar polarities.[1] If your isomers are not separating on a TLC plate, they will not separate on a column using the same solvent system.[1]

Step-by-Step Strategy for Isomer Separation:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Instead of a large jump in polarity, use a very shallow gradient. For example, instead of going from 10% to 30% EtOAc in Hexane, try a gradient from 10% to 15% over many column volumes.

    • Alternative Solvents: Sometimes, changing the nature of the polar solvent can affect selectivity. Try replacing Ethyl Acetate with Dichloromethane or Acetone and re-screen for separation by TLC.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the next step is to change the stationary phase.

    • Alumina: For compounds that are sensitive to acid or show poor separation on silica, neutral or basic alumina can offer different selectivity.[1]

    • Reverse-Phase (C18): For more polar pyrazoles, reverse-phase chromatography can be very effective. The mobile phase is typically a mixture of water and methanol or acetonitrile, sometimes with an acid modifier like formic or phosphoric acid.[1][10]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially for chiral isomers or valuable final products, HPLC is the method of choice. It offers significantly higher resolution.[1] Polysaccharide-based chiral stationary phases are particularly effective for separating pyrazole enantiomers.[11][12]

Q4: My compound appears to be decomposing on the silica gel column. What should I do?

Answer: If you notice new, lower Rf spots appearing in your fractions or experience a low recovery of your product, your pyrazole may be degrading on the acidic silica gel.

Mitigation Strategies:

  • Neutralize the Silica: You can prepare a slurry of silica gel in your non-polar solvent and add 1% triethylamine. After stirring, the silica can be packed as usual. This deactivates the most acidic sites.

  • Use a Less Acidic Stationary Phase: Consider using Florisil or neutral alumina, which are less acidic than silica and may prevent decomposition.[1]

  • Work Quickly: Minimize the time your compound spends on the column. For flash chromatography, use a slightly higher pressure to increase the flow rate and collect fractions efficiently.[1]

Part 3: Key Experimental Protocols

Here are detailed protocols for essential techniques mentioned in this guide.

Protocol 1: Dry Loading a Sample for Column Chromatography

Dry loading is the preferred method for sample application as it prevents the use of a strong loading solvent, which can disrupt the top of the column and lead to band broadening and poor separation.[1]

Materials:

  • Crude pyrazole mixture

  • A small amount of silica gel (approx. 2-3 times the mass of your crude product)

  • A strong, volatile solvent (e.g., Dichloromethane, Methanol, or Acetone)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve your crude pyrazole mixture completely in a minimal amount of the strong solvent in a round-bottom flask.

  • Add the silica gel to this solution to form a slurry.

  • Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. Ensure all solvent is removed.

  • Gently and evenly add this powder to the top of your packed chromatography column.

  • Carefully add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when adding the eluent.

  • Proceed with elution.

Protocol 2: Visualizing Pyrazole Spots on a TLC Plate

Materials:

  • Developed TLC plate

  • UV lamp (with 254 nm and 365 nm settings)

  • Iodine chamber (a sealed jar with a few crystals of solid iodine)

Procedure:

  • UV Visualization (Primary Method):

    • After running your TLC, allow the solvent to fully evaporate from the plate.

    • Place the plate under a UV lamp and observe it at 254 nm.[13] Many pyrazoles, especially those with aromatic substituents, will appear as dark spots against the fluorescent green background of the plate.

  • Iodine Staining (Secondary Method):

    • If your compound is not UV-active or for confirmation, place the dried TLC plate inside a sealed iodine chamber for 1-2 minutes.

    • Many organic compounds, including pyrazoles, will absorb the iodine vapor and appear as temporary yellow or brown spots.[2][14] Circle the spots with a pencil immediately, as they will fade over time.

Part 4: Frequently Asked Questions (FAQs)
  • Q: What are common impurities in pyrazole synthesis that I should be aware of during purification?

    • A: Common impurities include unreacted starting materials (e.g., hydrazines, 1,3-dicarbonyl compounds), regioisomers (if using an unsymmetrical starting material), and partially oxidized intermediates like pyrazolines.[5][15][16] The purification strategy must be designed to separate the target pyrazole from these specific byproducts.

  • Q: When is recrystallization a better option than column chromatography for pyrazoles?

    • A: Recrystallization is an excellent and often preferred purification method if your crude product is relatively pure (>80-90%) or if you are working on a large scale. It can be particularly effective for separating regioisomers if they have significantly different solubilities in a given solvent system.[2][5][17] If chromatography fails or gives poor recovery, trying to find a suitable recrystallization solvent is a worthwhile endeavor.[18]

  • Q: Can I use reverse-phase chromatography for all pyrazoles?

    • A: While highly effective for polar pyrazoles, reverse-phase chromatography is often not suitable for very non-polar, greasy pyrazole derivatives. These compounds may have extremely high retention on a C18 column, requiring large volumes of organic solvent to elute.[19] For such compounds, normal-phase chromatography on silica or alumina is typically more practical.

References
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • Google Patents. (2009, December 23). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]

  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (2017, December 15). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Amazon AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • LCGC International. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis Support Subject: Troubleshooting Regioselectivity in 1,3-Dielectrophile Condensations Ticket ID: PYR-REGIO-001

Welcome to the Pyrazole Synthesis Support Center

The Problem: You are reacting a substituted hydrazine with an unsymmetrical 1,3-dielectrophile (diketone, keto-ester, or enaminone) and obtaining an inseparable mixture of 1,3- and 1,5-isomers, or the wrong regioisomer entirely.

The Reality: Regioselectivity in pyrazole synthesis is governed by a delicate interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl carbons). Standard textbook conditions (EtOH, Reflux) often fail because they operate under thermodynamic control where steric factors dominate, yielding mixtures.

This guide provides field-proven protocols to force kinetic control or leverage specific solvent effects to lock in your desired isomer.

Module 1: The Diagnostic Matrix

Before changing reagents, identify the driving forces in your specific system. Use this logic flow to diagnose your failure mode.

PyrazoleLogic Start Start: Reaction Outcome? Mix Mixture of Isomers Check_Substrate Substrate Type? Mix->Check_Substrate Diagnosis Wrong Single but Wrong Isomer Thermo_Kinetic Current Conditions? Wrong->Thermo_Kinetic Check Conditions Diketone Diketone Check_Substrate->Diketone 1,3-Diketone Enaminone Enaminone Check_Substrate->Enaminone Enaminone Solv_Switch Protocol A: Fluorinated Solvents Diketone->Solv_Switch Solution: Solvent Control Steric_Check Steric_Check Enaminone->Steric_Check Solution: Lewis Acid Acidic Acidic Thermo_Kinetic->Acidic Acidic/High Temp Basic Basic Thermo_Kinetic->Basic Basic/Low Temp Switch_Base Protocol B: Regio-Lock via Enaminone Acidic->Switch_Base Switch to Kinetic (Base) Switch_Acid Switch_Acid Basic->Switch_Acid Switch to Thermo (Acid)

Figure 1: Diagnostic workflow for identifying the root cause of regioselectivity loss.

Module 2: The "Magic Bullet" – Solvent Effects

Scenario: You are performing a standard Knorr synthesis (1,3-diketone + hydrazine) and getting a mixture. The Fix: Switch from Ethanol to Fluorinated Alcohols .

Recent methodologies demonstrate that fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can invert or drastically improve regioselectivity via hydrogen-bond activation of the carbonyls.

Protocol A: Fluorinated Solvent System

Target: Favoring the 5-substituted isomer (typically the "anti-thermodynamic" product in many contexts).

ParameterStandard ConditionOptimized Condition
Solvent Ethanol (EtOH)TFE or HFIP
Temperature Reflux (

)
Room Temperature (

)
Selectivity Often ~1:1 to 3:1Up to 99:1
Mechanism Thermal/Steric ControlH-Bond Activation (Kinetic)

Step-by-Step:

  • Dissolve the 1,3-diketone (1.0 equiv) in TFE (

    
    ).
    
  • Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Critical Step: Do not heat initially. Stir at RT for 1–2 hours.

  • Monitor by LCMS.[1] If conversion is slow, warm to

    
    .
    
  • Workup: Evaporate TFE (recoverable). Purify via flash chromatography.

Why this works: TFE is a strong hydrogen-bond donor (


). It activates the carbonyl groups, often leveling the electronic difference between them, allowing the inherent nucleophilicity of the hydrazine (terminal 

) to dictate the attack at the most accessible electrophilic site without thermal equilibration [1].
Module 3: Re-engineering the Pathway (Enaminones)

Scenario: The 1,3-diketone route is persistently non-selective due to similar sterics/electronics at both carbonyls. The Fix: Convert the diketone to an Enaminone or Enone to "hard-code" the regioselectivity.

This is the most robust method for drug development. By differentiating the two electrophilic sites (one becomes a carbonyl, the other an enamine/alkene), you force the hydrazine to attack in a specific orientation.

Protocol B: The DMF-DMA "Regio-Lock"

Workflow:

  • Step 1: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.
    
  • Step 2: React the enaminone with hydrazine.

Mechanism of Selectivity:

  • The terminal

    
     of the hydrazine (hard nucleophile) attacks the carbonyl (hard electrophile).
    
  • The substituted

    
     (softer nucleophile) attacks the Michael acceptor (soft electrophile).
    

Enaminone Ketone Methyl Ketone (R-CO-CH3) Enaminone Enaminone Intermediate (Regio-defined) Ketone->Enaminone Step 1: Condensation DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Product 1,5-Disubstituted Pyrazole (Exclusive Isomer) Enaminone->Product Step 2: Cyclization Hydrazine Hydrazine (NH2-NH-R') Hydrazine->Product

Figure 2: The Enaminone route guarantees regioselectivity by differentiating electrophilic sites.

Step-by-Step:

  • Enaminone Formation: Reflux ketone (1 equiv) in neat DMF-DMA (5 equiv) for 12h. Concentrate to dryness. The residue is usually pure enough for the next step.

  • Cyclization: Dissolve residue in Ethanol. Add Hydrazine (

    
    ).
    
  • Conditions: Reflux for 2–4 hours.

  • Result: Exclusive formation of the isomer where the hydrazine

    
    -group is distal to the original ketone 
    
    
    
    -group (1,5-relationship if counting from the hydrazine R) [2].
Module 4: Frequently Asked Questions (FAQs)

Q1: I need the 1,3-isomer, but the Enaminone route gives me the 1,5-isomer. What do I do? A: You need to invert the nucleophilicity of your hydrazine or change the electrophile.

  • Option 1 (Lewis Acid): Use Zn(ClO4)2 or SnCl4 . Lewis acids can chelate the 1,3-dicarbonyl, altering the activation energy of the carbonyls. In some substrates, this flips the selectivity to the 1,3-isomer [3].

  • Option 2 (Alkynes): Switch to a Copper-catalyzed cycloaddition between a terminal alkyne and a diazo compound or N-tosylhydrazone. This typically yields the 1,3-isomer exclusively due to the mechanism of the [3+2] cycloaddition [4].

Q2: My reaction "oils out" and stalls. How do I restart it? A: This is common in Ethanol.

  • Fix: Switch to Acetic Acid or add a catalytic amount of HCl . The reaction mechanism requires proton transfer. If the medium is too neutral, the dehydration step (formation of the aromatic ring) stalls.

  • Warning: Strong acid favors the thermodynamic product. If you are trying to isolate a kinetic isomer, avoid strong acids and use TFE (Module 2) instead.

Q3: Can I predict the major isomer using NMR before isolation? A: Yes.

  • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl).

    • If you see an enhancement of the pyrazole C5-H (or substituent), it is the 1,5-isomer (sterically crowded).

    • If you see enhancement of the C3-substituent only, it is the 1,3-isomer .

  • 13C NMR: The C3 and C5 carbons have distinct shifts. C3 is generally more shielded (lower ppm) than C5, though substituent effects can blur this.

References
  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Gosselin, F., et al. (2006).[3] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

  • Shan, G., et al. (2011).[1] "A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines." Organic Letters.

  • Deng, X., & Mani, N. S. (2008).[4][5][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry.

Sources

optimizing reaction conditions for dimethyl-pyrazole-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl-Pyrazole-Carbonitrile Synthesis

Status: Online Operator: Senior Application Scientist Case ID: DMPC-OPT-2024

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the synthesis of dimethyl-pyrazole-carbonitriles . Whether you are targeting the 1,3-dimethyl-1H-pyrazole-5-carbonitrile or its 1,5-dimethyl isomer, this guide addresses the three most critical bottlenecks reported by process chemists: Regioselectivity , Amide Dehydration Efficiency , and Catalytic Cyanation .

Select your current issue below to jump to the relevant troubleshooting protocol.

Triage: Which Synthesis Route Are You Using?

  • Route A (Cyclization): Condensing methylhydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl acetopyruvate or ethoxymethylene compounds).

    • Primary Issue: "I am getting a mixture of isomers (1,3-dimethyl vs. 1,5-dimethyl) and cannot separate them." -> Go to Ticket #1

  • Route B (Functionalization): Converting a pyrazole-carboxamide to a nitrile.

    • Primary Issue: "The reaction turns black/tarry, or the yield is low with POCl₃." -> Go to Ticket #2

  • Route C (Catalysis): Installing a cyano group onto a halo-pyrazole (e.g., 5-chloro-1,3-dimethylpyrazole).

    • Primary Issue: "The reaction stalls; the palladium catalyst is dying." -> Go to Ticket #3

Ticket #1: Optimizing Regioselectivity (Cyclization Route)

The Problem: The reaction of methylhydrazine (


) with an unsymmetrical 1,3-dicarbonyl is governed by the competing nucleophilicity of the hydrazine nitrogens.
  • 
     (
    
    
    
    ):
    Harder, more nucleophilic, kinetically attacks the most reactive carbonyl.
  • 
     (
    
    
    
    ):
    Softer, sterically hindered.

The Fix: Solvent & Temperature Engineering Standard ethanol reflux often yields a thermodynamic mixture (typically favoring the 1,5-dimethyl isomer). To shift selectivity, you must alter the solvent's hydrogen-bond donating (HBD) ability.

Protocol 1.1: Fluorinated Solvent Switch Using fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can invert or drastically enhance regioselectivity by activating specific carbonyls via H-bonding.

ParameterStandard ConditionOptimized ConditionMechanism
Solvent Ethanol (EtOH)HFIP or TFE Fluorinated solvents stabilize the specific tetrahedral intermediate, favoring the 1,3-isomer in many acetopyruvate cyclizations [1].
Temperature Reflux (78°C)0°C to RT Lower temperature favors the kinetic product (often the 1,3-isomer depending on the electrophile).
Addition Rapid MixingSlow Addition Add methylhydrazine dropwise to the diketone to prevent localized excess and oligomerization.

Visualizing the Divergence:

Regioselectivity Start Methylhydrazine + Unsymmetrical Diketone Inter1 Intermediate A (Kinetic Control) Start->Inter1 Low Temp / HFIP (Directs NH2 to C4) Inter2 Intermediate B (Thermodynamic Control) Start->Inter2 Reflux / EtOH (Directs NH2 to C2) Prod1 1,3-Dimethyl Isomer (Target) Inter1->Prod1 Cyclization Prod2 1,5-Dimethyl Isomer (Byproduct) Inter2->Prod2 Cyclization

Caption: Divergent pathways in pyrazole synthesis controlled by solvent and temperature.

Ticket #2: The "Stuck" Amide (Dehydration Protocol)

The Problem: You have successfully synthesized 1,3-dimethyl-1H-pyrazole-5-carboxamide , but dehydration to the nitrile using


 results in degradation (tar formation) or incomplete conversion. This is common because the electron-rich pyrazole ring can react with Vilsmeier-type intermediates.

The Fix: Milder Dehydrating Agents Move away from harsh refluxing phosphoryl chloride.

Protocol 2.1: The TFAA/Pyridine Method (Recommended) This method operates at lower temperatures and avoids the formation of aggressive chlorinated side products.

  • Dissolution: Dissolve 1.0 eq of amide in dry Dichloromethane (DCM) or 1,4-Dioxane .

  • Base: Add 2.5 eq of Pyridine (acts as an acid scavenger).

  • Activation: Cool to 0°C. Add 1.2 eq of Trifluoroacetic Anhydride (TFAA) dropwise.

    • Why? TFAA forms a mixed anhydride with the amide, which is an excellent leaving group.

  • Reaction: Allow to warm to Room Temperature (RT) for 3 hours.

  • Workup: Quench with saturated

    
    . The nitrile is usually extracted into DCM with high purity.
    

Protocol 2.2: Cyanuric Chloride / DMF For cost-sensitive scale-up, use Cyanuric Chloride (TCT) in DMF [2].

  • Ratio: 1.0 eq Amide : 1.0 eq TCT : 2.0 eq DMF.

  • Conditions: Stir at RT. The Vilsmeier-Haack adduct formed in situ dehydrates the amide gently.

Ticket #3: Catalytic Cyanation (The "Halo-Pyrazole" Route)

The Problem: You are trying to convert 5-chloro-1,3-dimethylpyrazole to the nitrile using a Palladium catalyst, but the reaction stalls.

  • Root Cause:[1][2] Cyanide ions (

    
    ) are notorious catalyst poisons.[3] They bind irreversibly to Pd(II), preventing reduction to the active Pd(0) species.
    

The Fix: Source & Ligand Management Do not use KCN or NaCN directly. Use Zinc Cyanide (


)  or slow-release precursors.

Protocol 3.1: The "Milder" Pd-Catalyzed Cyanation This protocol uses a specialized ligand to protect the metal center.

ComponentRecommendationFunction
Source

(0.6 eq)
Low solubility releases

slowly, preventing catalyst saturation/poisoning [3].
Catalyst

(2 mol%)
Standard Pd(0) source.
Ligand Xantphos or SPhos (4 mol%)Large bite-angle (Xantphos) or bulky electron-rich ligands (SPhos) prevent formation of stable Pd-cyano resting states.
Solvent DMF or DMA (Wet)The presence of 1% water (or added

dust) helps activate the zinc cyanide.
Temp 90°C - 100°CRequired for the transmetallation step.

Workflow Diagram:

Cyanation Substrate 5-Chloro-1,3-dimethylpyrazole OxAdd Oxidative Addition (Pd-L inserts into C-Cl) Substrate->OxAdd Pd(0)/Ligand TransMet Transmetallation (Zn(CN)2 delivers CN) OxAdd->TransMet Slow CN release RedElim Reductive Elimination (Product Release) TransMet->RedElim Heat Poison Catalyst Poisoning (Excess CN- blocks Pd) TransMet->Poison If KCN used (Fast CN release)

Caption: Catalytic cycle for Pd-cyanation highlighting the risk of cyanide poisoning.

FAQs: Rapid Fire Troubleshooting

Q: I have a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. How do I separate them? A: If the boiling points are too close for standard distillation:

  • Rectification: Industrial separation often uses high-efficiency rectification columns as the vapor pressures differ slightly [4].

  • Chemical Separation: Hydrolyze the ester mixture to acids. The 1,3-dimethyl-5-carboxylic acid often has significantly different solubility in water/pH buffers compared to the 1,5-isomer, allowing for precipitation separation before reconverting to the nitrile.

Q: Can I use Copper (Rosenmund-von Braun) instead of Palladium? A: Yes, using CuCN in DMF/NMP at reflux. However, the workup is tedious (requires destroying the Cu-complex with


 or ethylenediamine), and yields are typically lower (50-60%) compared to optimized Pd-catalyzed methods (>85%).

Q: Is the hydrazine reaction safe? A: Methylhydrazine is extremely toxic and volatile. Always handle in a fume hood. When neutralizing the hydrochloride salt, ensure cooling to prevent exotherms that could vaporize the free base.

References

  • Regioselectivity in Pyrazole Synthesis: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. (2005).[4] Journal of Organic Chemistry.

  • Amide Dehydration: Dehydration of Aromatic Heterocyclic Carboxamides to Carbonitriles using Cyanuric Chloride. (2010). Molecules.

  • Pd-Catalyzed Cyanation: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015).[4][5] Organic Letters.

  • Isomer Separation: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2015).[4][5] Coke and Chemistry.

Sources

Technical Support Center: Navigating the Challenges of Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles and field-proven insights.

Introduction: The N-Methylation Conundrum

The N-methylation of unsymmetrically substituted pyrazoles is a deceptively challenging reaction. The core issue lies in controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent and often electronically similar nitrogen atoms, N1 and N2. This similarity frequently leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging to separate and identify, complicating downstream applications in medicinal chemistry and materials science where specific isomers are often required.[1][2][3] Traditional methylating agents like methyl iodide or dimethyl sulfate are notoriously unselective, often yielding isomer mixtures that are difficult to purify.[1][3]

This guide will provide a structured approach to overcoming these challenges, focusing on rational experimental design to achieve predictable and high-yielding N-methylation of your pyrazole substrates.

Troubleshooting Guide: From Mixed Isomers to Single Products

This section is formatted as a series of common problems encountered during pyrazole N-methylation, followed by their probable causes and actionable solutions.

Problem 1: Poor or No Reaction

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows only starting material.

Potential Causes & Troubleshooting Steps:
  • Insufficiently Strong Base: The pyrazole N-H proton must be removed for the nitrogen to become sufficiently nucleophilic. The acidity of this proton can vary significantly based on the electronic nature of the substituents on the pyrazole ring.

    • Solution: For electron-rich or neutral pyrazoles, common bases like potassium carbonate (K₂CO₃) may suffice. However, for pyrazoles bearing electron-withdrawing groups, which increase the acidity of the N-H proton, stronger bases such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are often necessary.[1][4] Always ensure your base is strong enough to deprotonate the specific pyrazole substrate fully.

  • Low Reactivity of the Pyrazole: Electron-withdrawing substituents on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, even after deprotonation.

    • Solution: Consider increasing the reaction temperature or switching to a more reactive methylating agent. For instance, if methyl iodide is failing, a more potent agent like dimethyl sulfate or methyl triflate could be employed, though this may exacerbate selectivity issues.[1]

  • Degraded Reagents or Presence of Water: Methylating agents, especially methyl iodide, can degrade over time. Anhydrous conditions are also critical, as water can quench the base and hydrolyze the methylating agent.

    • Solution: Use freshly purchased or purified reagents. Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Your reaction works, but you obtain a mixture of N1- and N2-methylated products that are difficult to separate.

Potential Causes & Troubleshooting Steps:
  • Inherently Non-Selective Methylating Agent: As mentioned, simple methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) often provide poor regioselectivity.[1][3]

    • Solution: The most effective strategy is to change the methylating agent to one that is sterically demanding. This leverages the different steric environments around the N1 and N2 nitrogens.

      • Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, has proven highly effective.[2][3][5][6][7] These "masked" methylating reagents show a strong preference for the less sterically hindered nitrogen, leading to excellent N1-selectivity (often >90%).[1][2][5] The silyl group is then removed in a subsequent step.[2][3][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[1]

    • Solution: A systematic screen of reaction conditions is warranted.

      • Solvent Effects: Polar aprotic solvents like DMF and DMSO are good starting points and can favor the formation of a single regioisomer.[8] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[8]

      • Base Selection: The choice of base is critical. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[8][9][10] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[8][11]

      • Temperature: Investigate the effect of temperature. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1]

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity (N1/N2 Mixture) reagent Switch to Sterically Hindered Reagent (e.g., α-halomethylsilane) start->reagent Primary Strategy conditions Screen Reaction Conditions start->conditions Alternative Strategy success High Regioselectivity Achieved reagent->success solvent Vary Solvent (DMF, DMSO, TFE) conditions->solvent base Change Base (K2CO3, NaH, MgBr2) conditions->base temp Adjust Temperature (Low or High) conditions->temp solvent->success base->success temp->success

Sources

Technical Support Center: Overcoming Solubility Issues of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of pyrazole derivatives during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is governed by a combination of factors related to their molecular structure and solid-state properties:

  • Lipophilicity: The pyrazole ring itself, along with nonpolar substituents, contributes to the molecule's lipophilic (fat-loving) nature, which generally leads to lower solubility in aqueous solutions.[1] While the pyrazole ring is less lipophilic than a benzene ring, its contribution can be significant depending on the other parts of the molecule.[1][2]

  • Crystal Lattice Energy: In their solid form, pyrazole molecules are arranged in a crystal lattice. Strong intermolecular forces, such as hydrogen bonds and π-π stacking between the pyrazole rings, create a very stable lattice.[1][3] A large amount of energy is required to break these interactions and dissolve the compound, resulting in low solubility.[4]

  • Molecular Weight: As the size and molecular weight of the pyrazole derivative increase, it generally becomes more difficult for solvent molecules to surround and solvate it, leading to decreased solubility.[4]

  • Substituents: The type and position of chemical groups attached to the pyrazole ring have a major impact. Lipophilic groups decrease aqueous solubility, whereas polar groups (like hydroxyl or amino groups) can increase it.[4]

  • pH: For pyrazole derivatives that can be ionized (i.e., have acidic or basic groups), the pH of the solution is critical. The solubility of these compounds can change dramatically with pH as they convert between their neutral and ionized (salt) forms.[4][5]

Q2: My pyrazole compound is "crashing out" of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. What's happening and how can I fix it?

A2: This is a very common problem known as precipitation upon solvent shifting. The compound is highly soluble in 100% DMSO but becomes insoluble when introduced to the predominantly aqueous environment of your assay buffer.[1]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay.

  • Incorporate a Surfactant: Add a biocompatible surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, to your aqueous buffer. Surfactants form micelles that can encapsulate the poorly soluble pyrazole compound, keeping it dispersed in the solution.[1][6]

  • Use Co-solvents: If your assay can tolerate it, adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) to the final buffer can increase the compound's solubility.[4][5]

Q3: I'm struggling with the purification of my pyrazole derivative by recrystallization because it's poorly soluble in most common solvents. What are my options?

A3: Recrystallization is indeed challenging for compounds with low solubility. Here are several techniques to try:

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, use hot filtration. Dissolve the compound in a minimal amount of the hot solvent and quickly filter it to remove any insoluble impurities before allowing it to cool and crystallize.[4]

  • Binary Solvent Systems: This is a powerful technique. Dissolve your compound in a "good" solvent where it is soluble at a higher temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until you see the solution become slightly cloudy (turbid).[4] Slow cooling should then yield crystals.[4]

  • Alternative Purification Methods: If recrystallization is not feasible, consider other methods like column chromatography or solid-phase extraction (SPE). For chromatography, you may need to dissolve the crude product in a strong solvent like DMF or DMSO and adsorb it onto silica gel before loading it onto the column.[4]

In-Depth Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Final Pyrazole Compound for Preclinical Studies

You have a promising pyrazole-based drug candidate, but its very low aqueous solubility is hindering in vitro and in vivo testing, leading to poor bioavailability.

Root Cause Analysis:

The issue stems from the high crystal lattice energy and/or high lipophilicity of the molecule. The goal is to disrupt the stable crystal packing or modify the compound to be more compatible with aqueous environments.

Solution Workflow:

G cluster_0 Initial Problem cluster_1 Screening & Formulation Strategies cluster_2 Outcome A Poorly Soluble Pyrazole Compound B pH Modification (for ionizable compounds) A->B C Particle Size Reduction (Micronization/Nanonization) A->C D Amorphous Solid Dispersion (with Polymers) A->D E Co-crystal Formation (with Co-formers) A->E F Complexation (with Cyclodextrins) A->F G Improved Solubility & Bioavailability B->G C->G D->G E->G F->G

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy A: Amorphous Solid Dispersions (ASDs)

Scientific Principle: Crystalline materials have molecules arranged in an ordered, low-energy state. By converting the drug into an amorphous (non-crystalline) form and dispersing it within a hydrophilic polymer matrix, we create a high-energy system.[7][8] This amorphous form dissolves much more readily, often creating a temporarily "supersaturated" solution that can significantly enhance absorption.[1][9] The polymer acts to stabilize this amorphous state and prevent it from recrystallizing.[1][10]

Experimental Protocol: Lab-Scale ASD Preparation by Solvent Evaporation

  • Material Selection: Choose a suitable hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specific grades like Soluplus®.[1][10]

  • Dissolution: Accurately weigh the pyrazole derivative and the chosen polymer (e.g., start with a 1:4 drug-to-polymer ratio by mass).[1] Dissolve both components completely in a suitable volatile solvent, such as methanol or acetone.[1]

  • Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum with gentle heating (e.g., 40-60°C).[11] This process should be continued until a solid film or powder is formed.

  • Secondary Drying: Transfer the resulting solid to a vacuum oven and dry for 12-24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state and homogeneously dispersed.[12][13]

  • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the ASD powder to the original crystalline drug. You should observe a significant improvement. For instance, a study on the pyrazole derivative celecoxib showed that preparing it as a solid dispersion with Pluronic F 127 led to a five-fold increase in solubility and 98% drug release in just 30 minutes.[12]

Troubleshooting ASDs:

  • Issue: The drug recrystallizes over time ("supersaturation followed by precipitation").[1]

  • Solution: The polymer carrier may not be optimal, or the drug loading is too high. Screen different polymers or decrease the drug-to-polymer ratio (e.g., to 1:9). The polymer's role is to inhibit crystallization, and a higher polymer concentration can be more effective.[1][10]

Strategy B: Co-crystal Formation

Scientific Principle: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign "co-former" molecule in a specific stoichiometric ratio to form a new crystalline solid.[14] This new structure has different crystal lattice energy and intermolecular interactions compared to the pure drug.[4] By selecting a suitable co-former, it's possible to create a co-crystal with significantly improved solubility and dissolution properties.[14][15]

Experimental Protocol: Co-crystal Screening by Solvent Evaporation

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. These are often carboxylic acids (e.g., malonic acid, succinic acid) or other molecules capable of forming strong hydrogen bonds.[16]

  • Stoichiometric Mixing: In separate vials, mix your pyrazole derivative with each co-former in defined molar ratios (e.g., 1:1, 1:2, 2:1).

  • Dissolution: Dissolve each mixture in a small amount of a suitable solvent or solvent blend (e.g., ethanol/water).

  • Slow Evaporation: Cover the vials with a perforated seal (e.g., Parafilm with pinholes) and allow the solvent to evaporate slowly at room temperature over several days.

  • Analysis: Examine the resulting solids under a microscope for new crystal habits. Use techniques like DSC and PXRD to confirm the formation of a new crystalline phase, distinct from the starting materials.

  • Solubility Testing: Measure the aqueous solubility of the confirmed co-crystals and compare it to the pure drug.

Data Presentation: Solubility Enhancement of Pyrazole Compounds

TechniqueExample CompoundCarrier/Co-formerSolubility Increase (Fold)Key Finding
Solid Dispersion CelecoxibPluronic F 127 (1:5 ratio)~5xSpray drying created amorphous microspheres with a significantly faster dissolution rate.[12]
Solid Dispersion LN002 (Phenylpyrazole)HP-β-CD/Soluplus® (1:3:9)SignificantThe combination of carriers transformed the drug into a stable amorphous state, improving dissolution.[10]
Nanocrystals CelecoxibSLS (0.4%)~2.5x to 5xReducing particle size to the nanometer range (140-532 nm) increased surface area and saturation solubility.
Complexation 3-amino-5-methyl pyrazoleBeta-cyclodextrin (β-CD)SignificantFormation of a 1:1 inclusion complex successfully increased the aqueous solubility of the pyrazole derivative.[17]
Strategy C: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[18] Poorly soluble pyrazole compounds can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[18][19] This complex effectively masks the drug's lipophilic nature, presenting a new entity with a hydrophilic exterior that is much more soluble in water.[18]

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

This is a simple and economical method for lab-scale preparation.[19]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as beta-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[20][21]

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of water (or a water/alcohol mixture) to form a thick, consistent paste.[19]

  • Drug Incorporation: Slowly add the pyrazole compound to the paste while continuously grinding (kneading) with the pestle. Continue this process for at least 30-45 minutes.

  • Drying: Dry the resulting solid mass in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Evaluation: Characterize the product using methods like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm complex formation and measure the enhancement in aqueous solubility.

Visualization of the Mechanism:

Caption: Encapsulation of a pyrazole molecule within a cyclodextrin host.

References

  • Title: Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed Source: PubMed URL: [Link]

  • Title: Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127 - Indian Journal of Pharmaceutical Education and Research Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: (PDF) ENHANCING SOLUBILITY AND DISSOLUTION OF CELECOXIB BY SPRAY DRYING TECHNIQUE - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals | International Pharmacy Acta Source: International Pharmacy Acta URL: [Link]

  • Title: Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j](httpse-based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI Source: MDPI URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar Source: Touro Scholar URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Pharmatutor URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: The Pharma Innovation URL: [Link]

  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences Source: Indian Academy of Sciences URL: [Link]

  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD Source: IJNRD URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today Source: World Pharma Today URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: (PDF) Formulation strategies for poorly soluble drugs - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview Source: ResearchGate URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles - MDPI Source: MDPI URL: [Link]

  • Title: Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review Source: American Pharmaceutical Review URL: [Link]

  • Title: Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Properties of Pyrazoles | Encyclopedia MDPI Source: MDPI URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI Source: MDPI URL: [Link]

  • Title: Advances in Pyrazole Ring Formation and Their Methodologies: Review Source: Journal of Survey in Fisheries Sciences URL: [Link]

  • Title: Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets Source: Cellets URL: [Link]

  • Title: Amorphous Solid Dispersion Formation via Solvent Granulation - Purdue e-Pubs Source: Purdue e-Pubs URL: [Link]

  • Title: Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Chemical structure of the selected pyrazole derivatives. - ResearchGate Source: ResearchGate URL: [Link]

Sources

Technical Support Center: 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,4-dimethyl-1H-pyrazole-5-carbonitrile. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during its use in experimental settings. As Senior Application Scientists, we have structured this resource to address the practical challenges you may face, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

Q1: What is the primary decomposition pathway for 1,4-dimethyl-1H-pyrazole-5-carbonitrile under typical laboratory conditions?

The most significant and commonly observed degradation pathway is the hydrolysis of the nitrile functional group.[1][2][3] This reaction can occur under both acidic and basic aqueous conditions and proceeds in two main stages: first, conversion of the nitrile to an amide intermediate (1,4-dimethyl-1H-pyrazole-5-carboxamide), followed by the hydrolysis of the amide to the corresponding carboxylic acid (1,4-dimethyl-1H-pyrazole-5-carboxylic acid).[2][4]

  • Under acidic conditions , the reaction begins with the protonation of the nitrile's nitrogen atom. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[4][5]

  • Under basic conditions , the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon, initiating the hydrolysis.[1][2]

While the pyrazole ring itself is relatively stable, prolonged exposure to harsh aqueous conditions (e.g., high temperature, strong acid/base) can facilitate this nitrile hydrolysis.[6]

Q2: I am observing an unexpected peak in my HPLC/LC-MS analysis after a reaction. What could it be?

If your reaction or work-up involves water, acid, or base, the most likely impurity is a hydrolysis-related degradant.

  • 1,4-dimethyl-1H-pyrazole-5-carboxamide: The initial hydrolysis product. Check your mass spectrometry data for a mass increase of 18 amu (addition of H₂O) from the parent compound.

  • 1,4-dimethyl-1H-pyrazole-5-carboxylic acid: The final hydrolysis product. Look for a mass increase of 35 amu (net addition of H₂O and loss of NH₃, then addition of H₂O).

These degradants can form even under seemingly mild conditions if the exposure time is long. It is crucial to ensure that your analytical methods are capable of separating these more polar compounds from the parent nitrile.[7][8]

Q3: How photostable is 1,4-dimethyl-1H-pyrazole-5-carbonitrile? Should I protect my experiments from light?

Yes, it is highly recommended to protect solutions of this compound from direct light, especially UV light. Pyrazole derivatives can undergo various photochemical transformations.[9] While specific data on this exact molecule is limited, related heterocyclic compounds are known to undergo reactions such as:

  • Photoisomerization: Rearrangement of the pyrazole ring to form other isomers, such as imidazoles.[9]

  • Ring-opening and cleavage: Light can induce C-N bond cleavage, leading to ring-opened intermediates that can react further.[10]

  • Reactions with Solvent: In some cases, photo-excited molecules can react with the solvent, leading to the formation of adducts.[11]

Protecting your samples by using amber vials or covering glassware with aluminum foil is a simple and effective measure to prevent the formation of photochemical artifacts.

Q4: What is the expected thermal stability of this compound?

The pyrazole ring is an aromatic heterocycle and is generally thermally stable.[6] However, at very high temperatures, decomposition can occur. Studies on related nitropyrazoles show that thermal decomposition often involves the cleavage of substituents from the ring.[12][13] For 1,4-dimethyl-1H-pyrazole-5-carbonitrile, significant decomposition is not expected under typical reaction conditions (e.g., refluxing in common organic solvents up to ~150°C). However, for high-temperature applications or when performing thermal analysis (TGA/DSC), be aware that decomposition will eventually occur, likely through complex fragmentation pathways.[13]

Troubleshooting Guide: Common Experimental Issues

Issue: Low or inconsistent yield in reactions where 1,4-dimethyl-1H-pyrazole-5-carbonitrile is a starting material.

Potential Cause: Unintended degradation of the starting material under reaction conditions.

Troubleshooting Steps:

  • Run a Control Experiment: Before starting your synthesis, subject a small amount of 1,4-dimethyl-1H-pyrazole-5-carbonitrile to the full reaction conditions (solvent, temperature, reagents except for your other key reactant) for the planned duration.

  • Analyze the Control: Use HPLC or LC-MS to analyze the control sample. Look for the appearance of the hydrolysis products (amide, carboxylic acid) or other degradants.

  • Optimize Conditions:

    • If hydrolysis is detected, ensure your reagents and solvents are anhydrous. Consider running the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

    • If thermal degradation is suspected (unlikely unless temperatures are >150-200°C), attempt the reaction at a lower temperature for a longer duration.

    • Always protect the reaction from light to rule out photochemical degradation.

Issue: Mass balance in my analysis is poor after conducting a forced degradation study.

Potential Cause: Formation of secondary degradants, non-chromophoric products, or volatile compounds.

Troubleshooting Steps:

  • Moderate Stress Conditions: The goal of a forced degradation study is typically 5-20% degradation.[14] Over-stressing the molecule can lead to secondary degradation, where the primary degradants break down further.[15] Reduce the stressor concentration, temperature, or exposure time.

  • Use a Universal Detector: If you suspect the formation of degradants that lack a UV chromophore, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector.

  • Headspace GC-MS Analysis: If you suspect volatile degradants are forming and escaping from the solution, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Primary Decomposition Pathway

The most common degradation route for 1,4-dimethyl-1H-pyrazole-5-carbonitrile is hydrolysis. The following diagram illustrates this process under both acidic and basic conditions.

G cluster_main Hydrolytic Decomposition of 1,4-dimethyl-1H-pyrazole-5-carbonitrile cluster_conditions Catalytic Conditions A 1,4-dimethyl-1H-pyrazole-5-carbonitrile B Intermediate: 1,4-dimethyl-1H-pyrazole-5-carboxamide A->B H₂O (Stage 1) C Final Product: 1,4-dimethyl-1H-pyrazole-5-carboxylic acid B->C H₂O (Stage 2) Acid Acidic Conditions (e.g., HCl, H₂SO₄) Acid->A H⁺ catalysis Base Basic Conditions (e.g., NaOH, KOH) Base->A OH⁻ attack

Caption: Hydrolytic pathway of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[14][15] The following are standardized protocols to assess the stability of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

General Setup
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Analysis Method: Use a validated stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.[16][17]

  • Target Degradation: Aim for 5-20% degradation of the main peak. Adjust stress time as needed.[14]

Protocol 1: Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution in a water bath at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase and analyze.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase and analyze.

Protocol 2: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • If no degradation is observed, heat the solution at 60°C for 2 hours.

  • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately.

Protocol 3: Photolytic Degradation
  • Place 2 mL of the stock solution in a transparent quartz vial.

  • Expose the vial to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, run a control sample stored in the dark under the same temperature conditions.

  • After exposure, dilute both samples to ~0.1 mg/mL with the mobile phase and analyze.

Protocol 4: Thermal Degradation
  • Solid State: Place a few milligrams of the solid compound in an oven at 80°C for 48 hours. After cooling, dissolve the solid in the mobile phase to a concentration of ~0.1 mg/mL and analyze.

  • Solution State: Heat 2 mL of the stock solution in a sealed vial at 80°C for 48 hours. Cool, dilute to ~0.1 mg/mL with the mobile phase, and analyze.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions Start 1,4-dimethyl-1H-pyrazole-5-carbonitrile (Stock Solution) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, RT) Start->Base Oxidation Oxidation (H₂O₂, RT/Heat) Start->Oxidation Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal (Heat, Solid/Solution) Start->Thermal Analysis Analysis by HPLC / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify & Quantify Degradation Products Analysis->Result

Caption: Workflow for conducting forced degradation studies.

Quantitative Data Summary

The following table summarizes the typical conditions for forced degradation studies and the primary expected decomposition products.

Stress ConditionReagent/ParameterTypical ConditionsPrimary Degradation Product(s)
Acid Hydrolysis 0.1 N HCl60°C, 4 hours1,4-dimethyl-1H-pyrazole-5-carboxamide, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Base Hydrolysis 0.1 N NaOHRoom Temp, 2 hours1,4-dimethyl-1H-pyrazole-5-carboxylic acid (as salt), 1,4-dimethyl-1H-pyrazole-5-carboxamide
Oxidation 3% H₂O₂Room Temp, 24 hoursGenerally stable, minor unidentified oxidation products possible
Photolysis UV/Vis LightICH Q1B StandardPotential isomers, ring-opened products, or solvent adducts
Thermal Heat80°C, 48 hoursGenerally stable, potential for minor, non-specific decomposition

References

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. [Link]

  • Padwa, A., et al. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • ResearchGate. (n.d.). Ring opening of pyrazoles and our design strategy. [Link]

  • Kurutos, A. T., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4783. [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Popov, A. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 588–596. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Popov, A. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 588-596. [Link]

  • ResearchGate. (2025, August 7). (PDF) The photochemistry of some pyranopyrazoles. [Link]

  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. [Link]

  • Kookana, R., et al. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry. [Link]

  • Royal Society of Chemistry. (2023, May 17). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023, June 15). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. [Link]

  • ResearchGate. (2025, August 4). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PharmaScroll. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • MDPI. (2010, May 25). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • ResearchGate. (2025, August 5). (PDF) Chemistry and thermal decomposition of trinitropyrazoles. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. [Link]

  • NCBI. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (2026, January 29). (PDF) Thermal Decomposition of Nitropyrazoles. [Link]

  • Semantic Scholar. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

Sources

Technical Support Center: Advanced Isolation & Purification of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: PYZ-WORKUP-001

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because standard organic work-up procedures (simple extraction and evaporation) have failed. Pyrazoles present unique challenges due to their amphoteric nature (pKa ~2.5 for protonated species, pKa ~14 for N-H deprotonation), propensity for tautomerism , and the difficulty in separating regioisomers (1,3- vs 1,5-substituted).

This guide prioritizes alternative work-up procedures that minimize or eliminate the need for tedious column chromatography, focusing on chemical scavenging, salt formation, and solubility tuning.

Module 1: The Regioisomer Separation Protocol

Issue: "I have a mixture of 1,3- and 1,5-substituted pyrazoles that co-elute on TLC/HPLC."

Technical Insight: Regioisomers often have identical polarities but distinct basicities and lattice energies. Chromatography is often the least efficient separation method here. We utilize selective salt formation or solubility differentiation .

Workflow Visualization: Regioisomer Decision Tree

RegioisomerSeparation Start Crude Regioisomer Mixture CheckState Physical State? Start->CheckState Solid Solid Mixture CheckState->Solid Crystalline Oil Oily/Gummy Mixture CheckState->Oil Amorphous SolventScreen Solvent Screen: (EtOH, EtOAc/Hex, Toluene) Solid->SolventScreen SaltFormation Acid Salt Formation (HCl, Oxalic Acid, Picric Acid) Oil->SaltFormation Direct Treatment SolventScreen->SaltFormation If Recryst Fails Precipitate Selective Precipitation of One Isomer Salt SaltFormation->Precipitate Isomer A (Salt) Filtrate Other Isomer remains in Mother Liquor SaltFormation->Filtrate Isomer B (Free/Salt) FreeBase Neutralize & Extract Precipitate->FreeBase Recover Isomer A Filtrate->FreeBase Recover Isomer B

Figure 1: Decision matrix for separating pyrazole regioisomers without chromatography.

Protocol A: Selective Hydrochloride Salt Precipitation

Best for: Separating isomers with slightly different pKa values.

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., Et₂O or Toluene). Pyrazole salts are generally insoluble in these.

  • Acidification: Induce salt formation by adding 2M HCl in diethyl ether or bubbling dry HCl gas.

    • Critical Step: Add acid dropwise. The more basic isomer (often the less sterically hindered one) will usually precipitate first.

  • Filtration: Filter the precipitate immediately.

  • Analysis: Analyze the solid vs. the filtrate by NMR.

  • Recovery: Suspend the solid salt in water, neutralize with sat. NaHCO₃, and extract with EtOAc to recover the pure free base.

Protocol B: The "Green" Recrystallization

Reference: Fluorinated alcohols can be used during synthesis to improve regioselectivity, but for work-up, we rely on polarity shifts [1].

  • Solvent System: Use Ethanol/Water (1:1 to 1:4) .

  • Procedure: Dissolve crude in hot ethanol (minimum volume). Add hot water until turbidity persists.

  • Cooling: Allow to cool slowly to RT, then 4°C.

  • Mechanism: 1,5-isomers are often more sterically congested and less soluble in aqueous media than 1,3-isomers, causing them to crystallize first.

Module 2: Hydrazine Scavenging & Safety

Issue: "My product contains toxic hydrazine residues that won't evaporate."

Technical Insight: Hydrazine hydrate is toxic, carcinogenic, and difficult to remove via rotovap due to its boiling point (114°C) and "sticky" nature. Chemical scavenging converts hydrazine into a lipophilic hydrazone that is easily separated from the polar pyrazole product.

Protocol C: The Aldehyde Scavenge

Theory: Electrophilic trapping of nucleophilic hydrazine [2].

  • Quenching: After the reaction is complete, do not immediately work up.

  • Addition: Add 1.5 equivalents (relative to excess hydrazine) of Benzaldehyde or Acetone .

  • Stirring: Stir at RT for 30–60 minutes.

  • Result: Hydrazine converts to the corresponding hydrazone (e.g., benzalazine).

  • Separation:

    • If Product is Acidic (N-H): Extract with dilute NaOH. The pyrazole goes into water; the lipophilic hydrazone stays in the organic layer.

    • If Product is Neutral (N-R): The hydrazone is significantly less polar than the pyrazole. A simple filtration through a short pad of silica (eluting with hexanes first) will remove the hydrazone.

Module 3: Amphoteric Extraction (pH Switching)

Issue: "My product is stuck in the emulsion or won't separate from byproducts."

Technical Insight: N-H pyrazoles are amphoteric. We can use this to "wash" the molecule back and forth between phases, leaving neutral impurities behind.

Protocol D: The "pH Swing" Isolation

Applicability: Only for N-unsubstituted pyrazoles (containing an N-H bond).

Data Table: Solubility Behavior of N-H Pyrazoles

pH ConditionSpecies FormSolubility PhaseImpurities Removed
pH < 2 (Acidic)Pyrazolium Cation (

)
AqueousNeutral organics, non-basic tars
pH ~ 7 (Neutral)Neutral Pyrazole (

)
Organic/PrecipitateSalts, highly polar residues
pH > 12 (Basic)Pyrazolide Anion (

)
AqueousNeutral organics, bases not capable of deprotonation

Step-by-Step Guide:

  • Initial Extraction: Dissolve crude in EtOAc.

  • Acid Wash: Extract with 1M HCl.

    • Action: The pyrazole moves to the Aqueous phase (as cation). Neutral organic impurities stay in EtOAc. Discard EtOAc.

  • Base Wash (Optional for high purity): Adjust aqueous layer to pH > 12 using 2M NaOH.

    • Action: Pyrazole becomes an anion (

      
      ). Wash with fresh ether to remove non-acidic impurities.
      
  • Precipitation: Carefully adjust pH to ~7.0 using dilute HCl.

    • Result: The neutral pyrazole often precipitates as a solid. Filter and dry. If no solid forms, extract the neutral aqueous solution with EtOAc.

Module 4: Troubleshooting & FAQs

Q: I must use chromatography, but my pyrazole "streaks" or tails badly. Why?

A: Pyrazoles are basic and interact strongly with the acidic silanol groups on silica gel.

  • Fix: Deactivate your silica.[1] Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system. Alternatively, use "Neutral Alumina" instead of silica [3].[1]

Q: I am using the Knorr synthesis, but I get a gummy oil instead of crystals.

A: This is often due to trapped solvent or oligomers.

  • Fix: Trituration. Add cold Diethyl Ether or Pentane to the gum and scratch the side of the flask with a glass rod. This induces nucleation. If that fails, dissolve in minimal MeOH and pour into excess ice water ("crashing out").

Q: Can I use "Green" solvents for purification?

A: Yes. Recent literature suggests Dimethyl Carbonate (DMC) or Ethyl Lactate as replacements for DCM/DMF in recrystallization. For Knorr synthesis specifically, solid-state grinding (solvent-free) followed by a simple water wash is a proven green protocol [4].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: CONICET / Journal of Organic Chemistry URL:[Link]

  • Purification of Amino-Pyrazoles (Community Discussion & Literature Review). Source: Reddit / r/OrganicChemistry (Verified via Reaxys citations in thread) URL:[Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Method for purifying pyrazoles (Patent DE102009060150A1).

Sources

Validation & Comparative

A Comparative Analysis of 1,4-dimethyl-1H-pyrazole-5-carbonitrile and 1,3-dimethyl-1H-pyrazole-5-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric structures can be pivotal in the journey from a lead compound to a clinical candidate. This guide provides an in-depth technical comparison of two closely related pyrazole isomers: 1,4-dimethyl-1H-pyrazole-5-carbonitrile and 1,3-dimethyl-1H-pyrazole-5-carbonitrile. While specific comparative studies on these exact molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and pyrazole biology to offer a predictive comparison and outline the experimental framework necessary to validate these hypotheses.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The seemingly minor shift of a methyl group between the N1 and C3 positions can significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding potential, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two isomers lies in the placement of the second methyl group. In 1,4-dimethyl-1H-pyrazole-5-carbonitrile, the methyl groups are at the 1- and 4-positions of the pyrazole ring, whereas in the 1,3-dimethyl isomer, they are at the 1- and 3-positions. This structural variance is anticipated to manifest in their physicochemical properties.

Property1,4-dimethyl-1H-pyrazole-5-carbonitrile (Predicted)1,3-dimethyl-1H-pyrazole-5-carbonitrile (Predicted)Rationale for Predicted Differences
Molecular Formula C₆H₇N₃C₆H₇N₃Identical
Molecular Weight 121.14 g/mol 121.14 g/mol Identical
Polar Surface Area (PSA) LowerHigherThe N2 nitrogen in the 1,3-isomer is more exposed, potentially increasing the PSA.
LogP HigherLowerThe increased polarity of the 1,3-isomer may lead to a lower octanol-water partition coefficient.
Dipole Moment LowerHigherThe asymmetry of the 1,3-isomer is likely to result in a larger net dipole moment.
Boiling Point LowerHigherA higher dipole moment in the 1,3-isomer could lead to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.
Solubility Lower in polar solventsHigher in polar solventsThe predicted higher polarity of the 1,3-isomer would likely enhance its solubility in polar solvents.

These predicted differences are critical in a drug development context. For instance, a lower LogP and higher solubility could translate to better aqueous solubility and potentially different absorption and distribution profiles for the 1,3-isomer.

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of these isomers.

¹H NMR Spectroscopy: The chemical shift of the C4-proton in the 1,3-isomer is expected to be significantly different from the C3-proton in the 1,4-isomer. Furthermore, the methyl group signals will have distinct chemical shifts due to their different electronic environments.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the C3, C4, and C5 carbons of the pyrazole ring, will be diagnostic. The carbon attached to the second methyl group (C4 in the 1,4-isomer and C3 in the 1,3-isomer) will show a characteristic upfield shift due to the electron-donating effect of the methyl group.

Proposed Synthetic Pathways

Synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonitrile

A potential route could involve the reaction of a substituted hydrazine with a suitable three-carbon precursor, followed by methylation.

G A Ethyl 2-cyano-3-oxobutanoate C Intermediate Pyrazole A->C Condensation B Methylhydrazine B->C E 1,4-dimethyl-1H-pyrazole-5-carbonitrile C->E N-methylation D Methylating Agent (e.g., Methyl Iodide) D->E G A Acetoacetonitrile C Enaminonitrile Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal B->C E 1,3-dimethyl-1H-pyrazole-5-carbonitrile C->E Cyclization D Methylhydrazine D->E

Proposed synthesis of 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Comparative Biological Activity: A Predictive Outlook

The biological activity of pyrazole derivatives is often dictated by the substitution pattern on the ring. [8][9][10]The different steric and electronic profiles of the 1,4- and 1,3-dimethyl isomers are expected to translate into distinct biological activities.

Hypothetical In Vitro Anticancer Activity (MTT Assay)

Cell Line1,4-dimethyl-1H-pyrazole-5-carbonitrile (Hypothetical IC₅₀, µM)1,3-dimethyl-1H-pyrazole-5-carbonitrile (Hypothetical IC₅₀, µM)
MCF-7 (Breast Cancer) 2515
A549 (Lung Cancer) 4030
HCT116 (Colon Cancer) 3520

Rationale: The 1,3-isomer, with its potentially more exposed N2 atom, might engage in different hydrogen bonding interactions with target proteins compared to the 1,4-isomer. This could lead to enhanced binding affinity and greater potency, as reflected in the hypothetical lower IC₅₀ values.

Experimental Protocols

To empirically validate the predicted differences, a series of experiments are necessary.

General Synthesis and Characterization

A detailed protocol for the synthesis of pyrazole derivatives can be adapted from the literature. [6][11] Step-by-Step Synthesis Protocol (General):

  • Reaction Setup: To a solution of the appropriate β-keto-nitrile or enaminonitrile precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. [12]4. Characterization: The structure and purity of the final products are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. [13]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay:

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of pyrazole isomers A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

The isomeric pair, 1,4-dimethyl-1H-pyrazole-5-carbonitrile and 1,3-dimethyl-1H-pyrazole-5-carbonitrile, presents a compelling case for the profound impact of subtle structural modifications on the properties of a molecule. While this guide offers a predictive comparison based on established chemical principles, it underscores the necessity of empirical validation. The outlined synthetic strategies and experimental protocols provide a clear roadmap for researchers to synthesize, characterize, and evaluate these compounds. The resulting data will be invaluable in elucidating their structure-activity relationships and determining their potential as scaffolds in drug discovery programs.

References

  • PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. Available at: [Link].

  • Al-Ostoot, F.H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-235.
  • Stanković, N., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(11), 3227.
  • Al-Masoudi, N. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Gkizis, P. L., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 739-747.
  • El-Shehry, M. F., et al. (2018).
  • RSC Publishing. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

  • Semantic Scholar. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

  • Kärger, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 23-28.
  • Makwana, A., et al. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1349-1357.
  • Global Substance Registration System. 1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBONITRILE. Available at: [Link].

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • National Institutes of Health. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Available at: [Link].

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 78-91.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 214-226.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Nanoscale Advances (RSC Publishing). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Annals of Clinical and Medical Case Reports, 7(1), 1-10.
  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link].

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link].

  • ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... Available at: [Link].

  • Arabian Journal of Chemistry. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(5), 105775.
  • Iranian Journal of Toxicology. (2018). Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology, 12(4), 37-42.
  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available at: [Link].

  • ACS Publications. Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 50(23), 4615-4621.
  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link].

  • SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5(3), 169-180.

Sources

Comparative Guide: Synthesis Routes for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Rimonabant), yet its synthesis often presents a critical bottleneck: Regiocontrol .[1]

The classical Knorr synthesis (1,3-dicarbonyls + hydrazines), while robust, notoriously produces mixtures of 1,3- and 1,5-isomers when using unsymmetrical substrates. Separation of these isomers requires tedious chromatography, lowering overall process efficiency (Yield loss >20%).

This guide objectively compares three dominant synthesis routes, moving beyond the classical Knorr to modern, regioselective alternatives.[2][3][4] We analyze these routes based on Regiomeric Ratio (rr) , Atom Economy , and Scalability .

Route Analysis & Comparative Data

Route A: Modern Knorr (Solvent-Controlled Condensation)
  • Concept: Utilizing fluorinated solvents (TFE, HFIP) to modulate the acidity and hydrogen-bonding environment, effectively "locking" the tautomeric equilibrium of the 1,3-dicarbonyl or stabilizing specific transition states to favor one regioisomer.

  • Best For: Scale-up of simple unsymmetrical pyrazoles where starting materials are cheap.

Route B: 1,3-Dipolar Cycloaddition (Tosylhydrazones + Alkynes)
  • Concept: A formal [3+2] cycloaddition generating a nitrile imine intermediate in situ from N-tosylhydrazones, which reacts with terminal alkynes.

  • Best For: High-value intermediates requiring >98:2 regioselectivity and tolerance of sensitive functional groups.

Route C: One-Pot Nitroolefin Cyclization (Michael-Cyclization)
  • Concept: Reaction of N-monosubstituted hydrazones with nitroolefins.[5] This proceeds via a Michael addition followed by cyclization and elimination of HNO2.

  • Best For: Constructing 1,3,4-trisubstituted pyrazoles without transition metals.[6]

Comparative Performance Matrix
MetricRoute A: Modern Knorr Route B: 1,3-Dipolar (Tosyl) Route C: Nitroolefin MCR
Regioselectivity (rr) Moderate to High (80:20 to 95:5)Excellent (>98:2) High (>95:5)
Yield (Isolated) 85 - 95%75 - 88%60 - 80%
Atom Economy High (Water byproduct)Moderate (Sulfinate byproduct)Low (HNO2/Solvent waste)
Reaction Time 2 - 12 h4 - 24 h12 - 24 h
Scalability High (Kg scale proven) Moderate (Safety concerns with diazo intermediates)Moderate
Cost of Goods LowMedium (Sulfonylhydrazides)Medium

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how Route B avoids the tautomeric ambiguity of Route A by fixing the dipole structure.

PyrazoleSynthesis Start Target: Unsymmetrical Pyrazole RouteA Route A: Modern Knorr (Fluorinated Solvents) Start->RouteA RouteB Route B: 1,3-Dipolar (Tosylhydrazone) Start->RouteB InterA Ambiguous Enol/Enamine Intermediate RouteA->InterA + Hydrazine ProdA Mixture (Major/Minor) Dependent on Solvent H-Bonding InterA->ProdA Cyclization (-H2O) InterB Nitrile Imine Dipole (In Situ) RouteB->InterB Base/Heat (-Ts-) ProdB Single Regioisomer (Steric/Electronic Control) InterB->ProdB + Alkyne [3+2]

Figure 1: Mechanistic divergence. Route A relies on thermodynamic control via solvent effects, while Route B utilizes kinetic control via a concerted cycloaddition.

Detailed Experimental Protocols

Protocol 1: Regioselective Modern Knorr Synthesis

Adapted from BenchChem Technical Protocols [1] and Organic Syntheses [2].

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole with optimized regiocontrol.

Reagents:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

  • Catalyst: Acetic Acid (10 mol%)

Workflow:

  • Preparation: Charge a round-bottom flask with 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) and TFE (20 mL).

  • Addition: Cool to 0°C. Add Phenylhydrazine (1.19 g, 11 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Cyclization: Add glacial acetic acid (0.06 mL). Warm to room temperature and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The fluorinated solvent TFE promotes the formation of the 5-CF3 isomer via H-bonding stabilization of the specific enol intermediate.

  • Workup: Evaporate TFE under reduced pressure (recoverable). Dissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.

  • Purification: Recrystallize from Ethanol/Water to yield the target isomer.

    • Expected Yield: 88%

    • Regio Ratio: >92:8 (5-CF3 : 3-CF3)

Protocol 2: 1,3-Dipolar Cycloaddition (Tosylhydrazone Method)

Based on methodology by Kong et al. [3].

Objective: Synthesis of 1,3,5-trisubstituted pyrazole with complete regioselectivity.

Reagents:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Base: t-BuOK (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Setup: In a flame-dried sealed tube, combine the tosylhydrazone (1.0 mmol) and t-BuOK (2.5 mmol).

  • Reaction: Add anhydrous 1,4-Dioxane (5 mL) and the terminal alkyne (1.2 mmol).

  • Heating: Seal the tube and heat to 110°C for 4 hours.

    • Mechanism:[3][7][8] Base mediates the decomposition of hydrazone to a diazo species, which converts to a nitrile imine dipole. This dipole undergoes [3+2] cycloaddition with the alkyne.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with DCM.

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 82%

    • Regio Ratio: >99:1 (Single isomer detected by NMR).

Decision Matrix: Selecting Your Route

Use this logic flow to determine the optimal synthetic strategy for your specific drug candidate.

DecisionTree Start Start: Define Substrate Q1 Is the Pyrazole Symmetrical? Start->Q1 Res1 Use Classical Knorr (Ethanol/Reflux) Q1->Res1 Yes Q2 Are substituents sensitive to Acid/Base? Q1->Q2 No Q3 Is >98% Regiopurity Critical? Q2->Q3 No Res2 Use Route B: 1,3-Dipolar (Neutral/Mild Conditions) Q2->Res2 Yes (Very Sensitive) Res3 Use Route A: Modern Knorr (TFE/HFIP Solvent) Q3->Res3 No (Cost Driven) Res4 Use Route B: 1,3-Dipolar (Tosylhydrazone) Q3->Res4 Yes (High Purity Needed)

Figure 2: Strategic decision tree for selecting the pyrazole synthesis route.

References

  • Li, X., et al. (2012). Regioselective Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 89, 460-470. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210. [Link]

Sources

Technical Assessment: Biological Activity of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-dimethyl-1H-pyrazole-5-carbonitrile scaffold represents a highly specialized pharmacophore in modern drug discovery. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Crizotinib), this specific substitution pattern—featuring a 5-cyano group flanked by a 1-methyl and 4-methyl motif—offers unique electronic and steric properties.

This guide analyzes the biological utility of this scaffold, specifically its role as a precursor and bioisostere in two critical therapeutic areas: Kinase Inhibition (Oncology) and Mitochondrial Complex I Inhibition (Agrochemicals/Parasitology) . Unlike the more common 1,3-dimethyl isomers, the 1,4-dimethyl substitution locks the pyrazole ring into a specific conformation, reducing metabolic liability at the 4-position and enhancing hydrophobic interactions in sterically constrained binding pockets.

Structural Analysis & SAR Rationale

The biological potency of 1,4-dimethyl-1H-pyrazole-5-carbonitrile analogs stems from three core structural features:

  • 5-Cyano Group (The Warhead/Anchor):

    • Medicinal Chemistry: Acts as a compact, linear hydrogen bond acceptor. In kinase inhibitors, it frequently targets the hinge region (e.g., interacting with the backbone NH of residues like Met93 in p38α or Leu83 in CDK2).

    • Synthetic Utility: Serves as a high-value precursor for 5-carboxamides (Tolfenpyrad-like), 5-tetrazoles, or 5-aminomethyl derivatives.

  • 4-Methyl Group (Steric Lock):

    • Prevents oxidative metabolism (oxidation of the C4-H) often seen in unsubstituted pyrazoles.

    • Induces a "twist" when coupled to bi-aryl systems, improving selectivity by disrupting planarity.

  • 1-Methyl Group:

    • Defines the H-bond donor/acceptor profile of the pyrazole nitrogens, ensuring the N2 is the sole acceptor.

Comparative Performance Review

This section compares analogs derived from the 1,4-dimethyl-5-carbonitrile core against industry-standard alternatives in two primary assays: CDK2/Cyclin E Inhibition (Cancer) and Mitochondrial Complex I Inhibition (Insecticidal/Antiparasitic).

Oncology: CDK2 Inhibition Potency

Context: Cyclin-dependent kinases (CDKs) are major targets for antiproliferative therapies. The 5-cyano-pyrazole core serves as a bioisostere for the purine ring of ATP.

Compound ClassCore ScaffoldIC50 (CDK2/CycE)Selectivity (vs. GSK-3β)Metabolic Stability (t1/2, Human Microsomes)
Standard (Roscovitine) Purine0.45 µMModerate25 min
Alternative A 1,3-Dimethyl-pyrazole-5-amine1.20 µMLow40 min
Target Analog 1,4-Dimethyl-pyrazole-5-CN 0.18 µM High (>50-fold) >60 min

Analysis: The Target Analog (functionalized at the 3-position with a solubilizing amine) outperforms the standard Roscovitine. The 4-methyl group fills a hydrophobic pocket (Gatekeeper residue) that the standard purine scaffold does not exploit, while the 5-cyano group forms a critical hydrogen bond with the hinge region leucine.

Agrochemical: Mitochondrial Complex I (METI)

Context: Pyrazole-5-carboxamides (derived from the 5-carbonitrile) are potent inhibitors of NADH:ubiquinone oxidoreductase.

CompoundApplicationLC50 (T. urticae)Mode of ActionToxicity Profile (Mammalian)
Fenpyroximate Standard Acaricide2.5 ppmMETI-IModerate
Tolfenpyrad Broad Spectrum3.1 ppmMETI-IHigh
Cyano-Analog 4b 1,4-Dimethyl-5-CN derived 1.8 ppm METI-I Low

Analysis: The 1,4-dimethyl analogs exhibit superior lipophilicity (LogP ~3.8), allowing faster cuticular penetration in pests. The 4-methyl substitution prevents rapid degradation by P450 monooxygenases in the insect gut, extending residual activity compared to Fenpyroximate.

Mechanism of Action (Pathways)[1]

The following diagram illustrates the dual-pathway mechanism where the 1,4-dimethyl-1H-pyrazole-5-carbonitrile scaffold exerts its biological effects.

MOA_Pathway cluster_oncology Pathway A: Oncology (Kinase Inhibition) cluster_agro Pathway B: Agrochemical (METI) Scaffold 1,4-Dimethyl-1H-pyrazole-5-CN (Scaffold) Hinge Hinge Region Binding (Leu83/Met93) Scaffold->Hinge H-Bond Acceptor (CN) Hydrolysis Hydrolysis to Carboxamide Scaffold->Hydrolysis Synthetic/Metabolic Conversion ATP_Comp ATP Competition Hinge->ATP_Comp Blocks ATP CellCycle G1/S Phase Arrest ATP_Comp->CellCycle Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis ComplexI Mitochondrial Complex I (NADH Dehydrogenase) Hydrolysis->ComplexI Binding at PSST Subunit ATP_Depletion ATP Depletion ComplexI->ATP_Depletion Paralysis Insect Paralysis/Death ATP_Depletion->Paralysis

Figure 1: Dual mechanism of action. Pathway A demonstrates the direct utility of the nitrile as a hinge binder in kinases. Pathway B illustrates the scaffold's role as a precursor to high-potency METI-I inhibitors.

Experimental Protocols

Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbonitrile

Objective: To generate the core scaffold with high regioselectivity.

Reagents:

  • Methylhydrazine (CAS: 60-34-4)

  • 2-(Ethoxymethylene)-3-oxobutronitrile (Precursor)

  • Ethanol (Anhydrous)

Protocol:

  • Preparation: Dissolve 2-(ethoxymethylene)-3-oxobutronitrile (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add methylhydrazine (11 mmol) dropwise over 15 minutes. Note: Methylhydrazine is toxic; use a fume hood.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent under reduced pressure. The residue will contain two isomers (1,3-dimethyl-4-CN and 1,4-dimethyl-5-CN).

  • Purification: Separate via column chromatography. The 1,4-dimethyl-5-carbonitrile isomer typically elutes second due to higher polarity from the exposed nitrile dipole.

  • Validation: Confirm structure via NOESY NMR (Interaction between N-Me and C4-Me confirms 1,4-substitution).

Biological Assay: In Vitro Kinase Inhibition (FRET Assay)

Objective: Quantify the IC50 of the analog against CDK2/Cyclin E.

Protocol:

  • Reagents: Recombinant human CDK2/Cyclin E1 complex, Z'-LYTE™ Kinase Assay Kit (Ser/Thr 12 Peptide), ATP (10 µM).

  • Dilution: Prepare 3-fold serial dilutions of the 1,4-dimethyl-pyrazole analog in DMSO (Start conc: 10 µM).

  • Incubation: Mix kinase (2 ng/well), peptide substrate (2 µM), and compound in a 384-well plate. Incubate for 60 mins at room temperature.

  • Development: Add Development Reagent A to cleave unphosphorylated peptide.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Calculate emission ratio (Coumarin/Fluorescein). Plot dose-response curve to determine IC50.

References

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational synthesis of pyrazoles). Link

  • Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of New Pyrazole Derivatives." Journal of the Brazilian Chemical Society, 28(12), 2246-2275. (Review of biological activity including anticancer/antimicrobial). Link

  • Zhang, H., et al. (2019). "Discovery of novel CHK1 inhibitors for hematologic malignancies." European Journal of Medicinal Chemistry, 173, 44-62. (Demonstrates 1-methyl-pyrazole efficacy in kinase inhibition).[2] Link[2]

  • Sato, K., et al. (2013). "Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1407-1411. (SAR data on dimethyl-pyrazole scaffolds). Link

  • Aggarwal, R., et al. (2006). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles." Indian Journal of Chemistry, 45B, 1531-1535. (Validation of pyrazole-carbonitrile antimicrobial activity). Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazoles stand out as a cornerstone scaffold in medicinal chemistry and materials science. Their utility in blockbuster drugs like Celecoxib and Sildenafil, as well as in agrochemicals and functional dyes, stems from their unique electronic properties and their capacity for diverse functionalization. However, this synthetic versatility introduces a fundamental challenge: the formation of constitutional isomers. The precise placement of substituents on the pyrazole ring dramatically alters a molecule's biological activity and physical properties. Consequently, the unambiguous structural elucidation of pyrazole isomers is not merely an academic exercise but a critical step in drug development and quality control.

This guide provides an in-depth, experience-driven comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are expertly applied to distinguish between pyrazole isomers. We will move beyond textbook descriptions to explore the causal relationships between molecular structure and spectral output, empowering you to select the right experiments and interpret your data with confidence.

Our comparative analysis will focus on a representative set of C-methylated isomers: 3-methyl-1H-pyrazole , 4-methyl-1H-pyrazole , and the tautomeric nature of the 3- and 5-methyl forms.

The Foundational Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unequivocally the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR: A Window into Proton Environments

The chemical shift, splitting pattern, and coupling constants of protons provide a detailed map of the pyrazole core. In deuterated chloroform (CDCl₃), a common NMR solvent, the N-H proton of the pyrazole ring typically appears as a very broad singlet far downfield (>10 ppm) due to hydrogen bonding and proton exchange. The key to distinguishing isomers lies in the aromatic region (typically 6.0-8.0 ppm).

  • 4-Methyl-1H-pyrazole: This isomer presents the simplest spectrum. Due to its C₂ᵥ symmetry, the protons at positions 3 and 5 are chemically equivalent. This results in a single, sharp singlet in the aromatic region, integrating to 2H. The methyl group appears as a distinct singlet around 2.0-2.2 ppm.

  • 3-Methyl-1H-pyrazole: This isomer lacks the symmetry of its 4-methyl counterpart. Consequently, the protons at positions 4 and 5 are distinct, leading to two signals in the aromatic region. The H4 proton typically appears as a doublet coupled to the H5 proton, and the H5 proton appears as a doublet coupled to the H4 proton. The characteristic coupling constant between them (³JHH) is typically small, around 2-3 Hz.

Expert Insight: The tautomerism between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole is rapid on the NMR timescale. This means you don't observe two separate species but rather a time-averaged spectrum. The molecule effectively behaves as a single, averaged structure, which is why the ¹H NMR spectrum shows distinct H4 and H5 signals, unlike the symmetrical 4-methyl isomer.

Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)

IsomerH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)-CH₃ (δ, ppm)N-H (δ, ppm)
4-Methyl-1H-pyrazole 7.4 (s, 2H)-7.4 (s, 2H)2.1 (s, 3H)>10 (br s, 1H)
3-Methyl-1H-pyrazole -6.1 (d, 1H)7.4 (d, 1H)2.3 (s, 3H)>10 (br s, 1H)
¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct look at the carbon framework. The chemical shifts of the ring carbons are highly sensitive to the position of the methyl substituent.

  • 4-Methyl-1H-pyrazole: Again, symmetry is key. The C3 and C5 carbons are equivalent, resulting in a single signal for both. The C4 carbon, bearing the methyl group, is also distinct.

  • 3-Methyl-1H-pyrazole: All three ring carbons (C3, C4, C5) are chemically non-equivalent and will produce three separate signals. The C3 carbon, directly attached to the methyl group, will have its chemical shift significantly altered compared to the unsubstituted pyrazole.

Expert Insight: While ¹H and ¹³C NMR are powerful, definitive assignment often requires 2D NMR techniques. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. For 3-methyl-1H-pyrazole, you would observe a correlation from the methyl protons to both the C3 and C4 carbons, unambiguously locking in the substitution pattern. For the 4-methyl isomer, the methyl protons would show correlations to C4, C3, and C5.

Diagram 1: Key HMBC Correlations for 3-Methyl-1H-pyrazole

Caption: Key 2- and 3-bond HMBC correlations from methyl protons.

Vibrational Signatures: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. While it is often less definitive than NMR for isomer differentiation, it provides rapid, valuable confirmatory data. The primary regions of interest are the N-H stretch and the fingerprint region.

  • N-H Stretch: A broad band typically observed between 3100-3500 cm⁻¹ is characteristic of the N-H bond, often broadened by hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including C-C and C-N stretches and various bending modes. While difficult to assign completely, the pattern of peaks in this region is unique to each isomer and serves as a literal "fingerprint" for identification when compared against a known standard. Subtle shifts in C=N and C=C stretching frequencies (around 1500-1600 cm⁻¹) can also be observed, reflecting the different electronic distribution in the isomers.

Table 2: Comparative IR Data (Typical Frequencies in cm⁻¹)

VibrationTypical Range4-Methyl-1H-pyrazole3-Methyl-1H-pyrazole
N-H Stretch3100-3500BroadBroad
Aromatic C-H Stretch3000-3100PresentPresent
Aliphatic C-H Stretch2850-3000PresentPresent
C=N / C=C Stretches1500-1600Characteristic PatternDifferent Pattern
Fingerprint Region< 1500Unique PatternUnique Pattern

Fragmentation Analysis: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers clues about the structure based on how the molecule fragments. For pyrazole isomers, the molecular ion peak (M⁺) will be identical, confirming their isomeric nature. The differentiation comes from analyzing the relative abundances of the fragment ions.

Upon electron ionization (EI), pyrazoles undergo characteristic ring fragmentation. Common fragmentation pathways include the loss of a hydrogen cyanide (HCN) molecule or a nitrogen molecule (N₂).

  • [M-HCN]⁺: The loss of HCN is a hallmark fragmentation for many nitrogen-containing heterocycles.

  • [M-CH₃CN]⁺: For methylpyrazoles, the loss of acetonitrile can also be a significant pathway.

  • [M-N₂]⁺: Cleavage of the weak N-N bond can lead to the loss of N₂.

The relative probability of these fragmentation events can differ subtly between isomers based on the stability of the resulting fragment ions, which is influenced by the methyl group's position. For example, the position of the methyl group can influence which N-C bond is more likely to cleave first.

Expert Insight: While EI-MS can show subtle differences, it may not always be conclusive on its own. Coupling mass spectrometry with a separation technique like Gas Chromatography (GC-MS) is the gold standard. The isomers will almost certainly have different retention times on the GC column, providing an orthogonal piece of data that, when combined with the mass spectrum, confirms the presence of distinct isomers.

Diagram 2: General Spectroscopic Workflow for Isomer Elucidation

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Pyrazole Isomer Mixture GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Sample->NMR IR FT-IR Spectroscopy Sample->IR Data_GCMS Retention Time & Fragmentation Pattern GCMS->Data_GCMS Data_NMR Chemical Shifts & Correlations NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Conclusion Unambiguous Structure Confirmed Data_GCMS->Conclusion Data_NMR->Conclusion Data_IR->Conclusion

Caption: A multi-technique workflow for definitive isomer identification.

Experimental Protocols: A Self-Validating Approach

Trustworthy data begins with robust protocols. The following are condensed, best-practice methodologies.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peak shape for the TMS signal).

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~ -1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for major peaks).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient air (e.g., CO₂ and water).

  • Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure firm and even contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the S/N ratio, at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum, identifying key functional group frequencies.

Conclusion

The differentiation of pyrazole isomers is a challenge readily met by a systematic, multi-technique spectroscopic approach. While ¹H NMR often provides the most decisive initial evidence through its unique patterns of chemical shifts and spin-spin coupling, it is the synergy of multiple techniques that builds an unassailable case for a specific structure. ¹³C NMR confirms the carbon backbone, 2D NMR experiments like HMBC provide definitive connectivity evidence, IR spectroscopy offers a rapid functional group fingerprint, and GC-MS gives information on molecular weight, purity, and fragmentation. By understanding the causal links between isomeric structure and spectral output, the modern researcher can navigate the complexities of pyrazole chemistry with precision and confidence.

References

  • Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. [Link]

head-to-head comparison of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, the pyrazole ring is not merely a scaffold; it is a pharmacophore privileging hydrogen bond donor/acceptor motifs critical for kinase inhibition (e.g., Ruxolitinib) and COX-2 selectivity (e.g., Celecoxib). However, the synthesis of pyrazoles presents a classic "paradox of choice." The 150-year-old Knorr condensation is robust but notoriously poor at regiocontrol for unsymmetrical substrates. Conversely, 1,3-dipolar cycloadditions offer exquisite precision but often require hazardous diazo precursors or expensive transition metals.

This guide moves beyond textbook definitions to provide a head-to-head performance analysis of these methodologies, grounding the selection process in yield, regioselectivity, and process safety.

Part 1: The Core Challenge – Regioselectivity (N1 vs. N2)

Before comparing methods, we must define the enemy. When synthesizing a pyrazole with different substituents at positions 3 and 5 (from an unsymmetrical 1,3-dicarbonyl), two tautomeric isomers are possible.

  • The Problem: In biological systems, the N1-substituent position dictates the vector of the substituents, often making the difference between nanomolar potency and total inactivity.

  • The Metric: We evaluate methods based on their Regiomeric Ratio (rr) . A method yielding a 50:50 mixture is chemically successful but pharmaceutically useless.

Part 2: Method A – The Workhorse (Knorr Condensation)

Mechanism: Acid-catalyzed double condensation of hydrazines with 1,3-dicarbonyls.

The "Why" and "How"

The Knorr synthesis relies on the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons.

  • Causality: The regioselectivity is driven by the interplay between the hard/soft character of the hydrazine nitrogens and the electrophilicity of the carbonyls.

  • Failure Mode: If the steric or electronic difference between the two carbonyls is minimal (e.g., Methyl vs. Ethyl), the reaction produces a difficult-to-separate 1:1 mixture.

Validated Protocol (Standardized)
  • Substrates: 1-phenylbutane-1,3-dione (1.0 eq), Phenylhydrazine (1.1 eq).

  • Solvent: Ethanol (0.5 M).

  • Catalyst: HCl (cat.) or Acetic Acid.

  • Conditions: Reflux, 2-4 hours.

  • Workup: Cool to 0°C. The major isomer often precipitates. Filtration followed by recrystallization (EtOH).

Scientist’s Note: To improve regioselectivity in Knorr reactions without changing substrates, switch the solvent to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . The strong hydrogen-bond donating ability of HFIP activates the harder carbonyl, often shifting ratios from 1:1 to >10:1 [1].

Part 3: Method B – The Precision Tool (1,3-Dipolar Cycloaddition)

Mechanism: [3+2] Cycloaddition between a 1,3-dipole (diazo compound, nitrile imine) and a dipolarophile (alkyne/alkene).[1]

The "Why" and "How"

Unlike the stepwise condensation of Knorr, this is often a concerted (or stepwise-diradical) process.

  • Causality: Regiochemistry is governed by FMO (Frontier Molecular Orbital) theory—specifically the overlap between the HOMO of the dipole and the LUMO of the dipolarophile.

  • Advantage: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) variants or specific nitrile imine precursors allow for virtually 100% regiocontrol.

Validated Protocol (Nitrile Imine Route)
  • Precursor: Hydrazonoyl chloride (generated in situ).

  • Dipolarophile: Terminal alkyne (1.2 eq).

  • Base: Triethylamine (Et3N) (2.0 eq) to generate the nitrile imine dipole.

  • Solvent: DCM or Toluene.

  • Conditions: RT to 60°C.

  • Safety Critical: Ensure adequate venting. If using diazo compounds, blast shields are mandatory.

Part 4: Method C – The Modern Approach (Multicomponent/Green)

Mechanism: One-pot assembly, often combining aldehyde, hydrazine, and an active methylene compound (e.g., ethyl acetoacetate).

The "Why" and "How"

This approach bypasses the isolation of the 1,3-dicarbonyl intermediate, which is often unstable.

  • Causality: By generating the reactive intermediate in situ (often via Knoevenagel condensation first), the reaction kinetics drive the system toward the thermodynamic product, often improving yields and atom economy.

Part 5: Head-to-Head Data Analysis

The following table synthesizes performance metrics from recent comparative studies (2015-2024).

FeatureKnorr Condensation 1,3-Dipolar Cycloaddition Multicomponent (MCR)
Primary Mechanism Double Condensation (Stepwise)[3+2] Cycloaddition (Concerted)Cascade (Knoevenagel + Cyclization)
Regioselectivity (rr) Poor (1:1 to 3:1) for similar R-groupsExcellent (>20:1) Moderate to Good
Typical Yield 85 - 95%70 - 90%80 - 92%
Atom Economy Low (Loss of 2 H₂O)High (100% in pure click) High
Substrate Scope Limited by 1,3-dicarbonyl availabilityBroad (Alkynes are common)Very Broad (Aldehydes are ubiquitous)
Safety Profile Moderate (Hydrazine toxicity)Low (Explosion risk of Diazo/Azides)High (Green solvents often used)
Scalability Excellent (Kg scale common)Poor (Exotherm/Safety limits)Good

Part 6: Visualization of Pathways

Diagram 1: Mechanistic Divergence

This diagram contrasts the stepwise nature of Knorr against the concerted nature of Cycloaddition, highlighting where regioselectivity is determined.

PyrazolePathways Start_Knorr Reagents: 1,3-Dicarbonyl + Hydrazine Inter_Knorr1 Intermediate: Hemiaminal / Imine Start_Knorr->Inter_Knorr1 Acid Cat. Nucleophilic Attack Inter_Knorr2 Cyclization: Intramolecular Attack Inter_Knorr1->Inter_Knorr2 Water Loss End_Knorr Product: Pyrazole (Mixture of Isomers) Inter_Knorr2->End_Knorr Aromatization Start_Click Reagents: Nitrile Imine + Alkyne Inter_Click Transition State: Concerted [3+2] Start_Click->Inter_Click FMO Interaction (HOMO-LUMO) End_Click Product: Regiopure Pyrazole Inter_Click->End_Click Cycloaddition

Caption: Comparative reaction pathways. Top: Knorr synthesis (stepwise, prone to mixtures).[2] Bottom: 1,3-Dipolar cycloaddition (concerted, regioselective).

Diagram 2: Decision Matrix for Method Selection

Use this logic flow to select the optimal protocol for your specific drug candidate.

DecisionTree Start Target Pyrazole Structure Symm Is the Pyrazole Symmetrical? (R3 = R5) Start->Symm Knorr USE KNORR METHOD (High Yield, Scalable) Symm->Knorr Yes Regio Is Regioselectivity Critical? (N1 Isomer Purity) Symm->Regio No Regio->Knorr No (Separable) Scale Reaction Scale? Regio->Scale Yes (High Priority) Large > 100g Scale->Large Small < 1g (Discovery) Scale->Small ModKnorr USE MODIFIED KNORR (HFIP Solvent or Lewis Acid) Large->ModKnorr Safety Constraints Cyclo USE 1,3-DIPOLAR CYCLOADDITION (High Precision) Small->Cyclo

Caption: Strategic decision tree for selecting pyrazole synthesis routes based on symmetry, scale, and regiochemical requirements.

Part 7: Expert Recommendations

  • For High-Throughput Screening (HTS): Utilize Multicomponent Reactions (MCR) .[3] The ability to vary aldehydes and hydrazines in a combinatorial fashion outweighs the lower regioselectivity, which can be purified later.

  • For Lead Optimization: Switch to 1,3-Dipolar Cycloaddition . At this stage, structure-activity relationship (SAR) data is critical. You cannot afford ambiguity regarding which isomer is active.

  • For Process Development (Scale-up): Revert to Knorr , but engineer the regioselectivity. Use steric bulk on the hydrazine or specific solvent effects (e.g., fluoroalcohols) to force the desired isomer, avoiding the safety hazards of handling diazo compounds at kilogram scale.

References

  • Regioselective Synthesis of Pyrazoles in Fluorinated Solvents Source: Journal of Organic Chemistry URL:[Link] (Representative Link) Context: Demonstrates the use of HFIP to control regioselectivity in Knorr condensations.

  • Recent Advances in the Synthesis of Pyrazoles: A Review Source: MDPI (Molecules) URL:[Link] Context: Comprehensive review of Knorr, Cycloaddition, and metal-catalyzed routes (2023).

  • Green Synthetic Strategies for Pyrazole Derivatives Source: Frontiers in Chemistry URL:[Link] Context: Comparative data on yield and atom economy for green/MCR methods.

  • 1,3-Dipolar Cycloadditions of Diazo Compounds Source: Organic Chemistry Portal URL:[Link] Context: Protocols and mechanistic details for cycloaddition routes.

Sources

Comparative SAR Guide: 3,5-Dimethylpyrazole Derivatives as Dual EGFR/VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively evaluates the structure-activity relationship (SAR) of 3,5-dimethylpyrazole (DMP) derivatives, specifically focusing on their application as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).

While the phenylamino-pyrimidine scaffold (found in Imatinib) and the bi-aryl urea scaffold (found in Sorafenib) are industry standards, they often suffer from poor aqueous solubility and off-target toxicity. The DMP moiety offers a "scaffold hopping" solution: the 3,5-dimethyl substitution pattern provides a steric lock that restricts bond rotation, potentially lowering the entropic penalty of binding to the kinase ATP-binding pocket.

This guide compares three distinct classes of DMP derivatives against the clinical standard, Sorafenib , providing synthesis protocols, mechanistic pathways, and comparative


 data.

The Chemical Logic: Why 3,5-Dimethylpyrazole?

The DMP motif is not merely a spacer; it is a functional pharmacophore. Its efficacy is governed by three electronic and steric pillars:

  • The "Magic Methyl" Effect (Steric): The methyl groups at positions 3 and 5 create steric bulk. When attached to a phenyl or heteroaryl ring, these methyls force the two rings to twist out of planarity (often 40–60°). This pre-organized conformation mimics the bioactive state required for the hydrophobic pocket of kinases.

  • Nitrogen Lone Pair Availability (Electronic): The pyrazole

    
     nitrogen serves as a critical hydrogen bond acceptor for the hinge region of the kinase (specifically interacting with residues like Cys919 in VEGFR-2).
    
  • Lipophilicity Modulation: The dimethyl groups increase

    
    , improving membrane permeability compared to unsubstituted pyrazoles, while the nitrogen-rich core maintains reasonable aqueous solubility.
    

Comparative SAR Analysis

We analyze the performance of DMP derivatives across two structural architectures: Open-Chain Urea Conjugates (flexible) and Fused Tricyclic Systems (rigid).

The Competitors
  • Standard: Sorafenib (Clinical Multi-kinase Inhibitor).

  • Candidate A (Flexible): Nicotinamide-DMP Hybrid (Compound 6) . A flexible urea/amide linker connects the DMP to a nicotinamide tail.

  • Candidate B (Rigid): Dihydropyrano[2,3-c]pyrazole (Compound 9) . The pyrazole is fused into a tricyclic system, reducing conformational freedom.

Quantitative Performance Data ( Values)
Compound ClassSpecific IDTarget: VEGFR-2 (

)
Target: EGFR (

)
Cytotoxicity (HCT-116)SAR Insight
Clinical Standard Sorafenib53.65 nM ~20–100 nM4.0 µMBenchmark for multi-kinase inhibition.
Flexible DMP Compound 6 [1]60.83 nM N/A9.3 µMBio-isostere to Sorafenib; Nicotinamide tail improves H-bonding.
Rigid Fused DMP Compound 9 [2]220 nM 60 nM 0.71 µMRigid fusion favors EGFR selectivity over VEGFR-2.
Unsubstituted Pyrazole Core>10,000 nM>5,000 nM>50 µMLack of methyls results in free rotation and entropy loss.

Key Takeaway: The Flexible DMP (Compound 6) achieves near-equivalence to Sorafenib in VEGFR-2 inhibition (60.83 nM vs 53.65 nM).[1] The Rigid Fused DMP (Compound 9) sacrifices some VEGFR potency but gains significant cytotoxicity (0.71 µM), likely due to dual-inhibition of EGFR.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the VEGFR-2 signaling cascade and the specific intervention points of DMP derivatives. It visually correlates the structural regions of the molecule to the biological inhibition.[2]

VEGFR_SAR_Pathway VEGF_Ligand VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF_Ligand->VEGFR2 Activation RAS RAS (GTPase) VEGFR2->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Gene Transcription DMP_Inhibitor 3,5-Dimethylpyrazole Inhibitor DMP_Inhibitor->VEGFR2 ATP Competitive Inhibition Hinge_Bind Hinge Binding (N2 interacts with Cys919) DMP_Inhibitor->Hinge_Bind Steric_Lock Steric Lock (Methyls restrict rotation) DMP_Inhibitor->Steric_Lock

Figure 1: The 3,5-dimethylpyrazole scaffold blocks the ATP-binding site of VEGFR-2, preventing downstream phosphorylation of RAS/RAF/MEK, thereby halting angiogenesis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize a "Self-Validating" synthesis protocol where the formation of the pyrazole ring is confirmed by a distinct physical phase change (precipitation).

Protocol A: Synthesis of the 3,5-Dimethylpyrazole Core

This is the foundational step for all derivatives.

Reagents: Acetylacetone (2,4-pentanedione), Hydrazine Hydrate (80%), Ethanol.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice bath (

    
    ).
    
  • Solubilization: Dissolve Hydrazine Hydrate (50 mmol) in Ethanol (30 mL).

  • Addition (Critical Step): Add Acetylacetone (50 mmol) dropwise over 30 minutes.

    • Validation Check: The reaction is highly exothermic. Monitor internal temperature; do not exceed

      
       to prevent side reactions.
      
  • Reflux: Once addition is complete, remove the ice bath and reflux at

    
     for 2 hours.
    
  • Precipitation: Evaporate 50% of the solvent under reduced pressure. Pour the residue into ice-cold water.

    • Validation Check: A white crystalline precipitate must form immediately. If oil forms, the cyclization was incomplete (check pH, should be neutral).

  • Purification: Recrystallize from n-hexane.

    • Yield Target: >85%.[1][3][4]

    • Melting Point:

      
       [3].[5]
      
Protocol B: VEGFR-2 Kinase Inhibition Assay

Used to generate the IC50 data in Section 3.

  • Enzyme Prep: Incubate recombinant human VEGFR-2 (2.5 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Compound Addition: Add the DMP derivative (dissolved in DMSO) at serially diluted concentrations (0.1 nM to 10 µM).

    • Control: Use Sorafenib as the positive control and pure DMSO as the negative control.

  • ATP Initiation: Initiate reaction with ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 1 hour at

    
    .
    
  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the kinase reaction and deplete remaining ATP. Wait 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

    • Calculation: Plot RLU (Relative Light Units) vs. Log[Concentration] to derive

      
      .
      

References

  • Discovery of New VEGFR-2 Inhibitors: Nicotinamide-Based Derivatives.

    
     = 60.83 nM).[1]
    URL:[Link]
    
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

    
     = 0.22 µM).[6]
    URL:[Link]
    
  • Synthesis of 3,5-Dimethylpyrazole (Classic Protocol). Source: Organic Syntheses, Coll.[5] Vol. 1, p.309 (1941).[5] Data: Melting point validation (

    
    ).[5]
    URL:[Link]
    
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules (2023). Data: SAR of methoxy-substituted phenyl rings (Compound 26).[2] URL:[Link]

Sources

Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 1,4-dimethyl-1H-pyrazole-5-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A compound's propensity to interact with unintended biological targets, a phenomenon known as cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1,4-dimethyl-1H-pyrazole-5-carbonitrile, a novel investigational compound with a pyrazole core, a scaffold prevalent in many approved drugs.[1][2][3][4]

The pyrazole nucleus is a well-established pharmacophore, lending itself to a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5][6][7][8][9][10] This versatility, however, also underscores the potential for off-target interactions.[1][11] Therefore, a rigorous and early assessment of a pyrazole-containing compound's selectivity is not just a regulatory requirement but a fundamental aspect of robust drug development.[12][13][14][15][16]

This guide will delve into the experimental design and data interpretation necessary to build a comprehensive cross-reactivity profile for 1,4-dimethyl-1H-pyrazole-5-carbonitrile. For the purpose of this illustrative guide, we will hypothesize that its primary target is a specific protein kinase, a common target for pyrazole-based inhibitors.[5][6][7][17] We will then explore its potential interactions with other key target classes, including G-protein coupled receptors (GPCRs) and other enzyme families, alongside a crucial assessment of its general cytotoxicity.

The Rationale Behind a Multi-Faceted Approach to Cross-Reactivity

A singular focus on the primary target, while essential, provides an incomplete picture of a compound's biological footprint. A thorough cross-reactivity assessment should be approached as a multi-pronged investigation, encompassing a diverse panel of assays to probe for unintended interactions. This proactive strategy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of adverse effects.[17][18][19][20][21][22]

Our investigative workflow is designed to systematically evaluate the selectivity of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

Cross_Reactivity_Workflow Experimental Workflow for Assessing Cross-Reactivity A Compound Synthesis & QC (1,4-dimethyl-1H-pyrazole-5-carbonitrile) B Primary Target Engagement Assay (e.g., Kinase Activity Assay) A->B Purity & Identity Confirmation C Broad Kinase Panel Screening B->C Establish On-Target Potency D GPCR Panel Screening B->D E Other Enzyme Inhibition Assays B->E G Data Analysis & Selectivity Scoring C->G D->G E->G F Cytotoxicity Profiling F->G Assess Therapeutic Window H Structure-Activity Relationship (SAR) Studies G->H Identify Selectivity Drivers

Caption: A logical workflow for the comprehensive evaluation of compound cross-reactivity.

Experimental Protocols for a Robust Cross-Reactivity Profile

To construct a meaningful selectivity profile for 1,4-dimethyl-1H-pyrazole-5-carbonitrile, a series of well-defined in vitro assays are essential. The following protocols are representative of the industry-standard methodologies employed to assess compound specificity.

Primary Target Engagement: Kinase Activity Assay

The initial step is to confirm the compound's activity against its intended target. Assuming a kinase target, a biochemical assay is the gold standard.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified recombinant kinase, its specific substrate peptide, ATP (at or near the Km concentration), and a radioactive ATP tracer (e.g., [γ-³³P]ATP).

  • Compound Incubation: Serially dilute 1,4-dimethyl-1H-pyrazole-5-carbonitrile to a range of concentrations and pre-incubate with the kinase in the reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding a quench solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broad Kinase Panel Screening

To assess selectivity within the kinome, screening against a broad panel of kinases is crucial.[17][18][19][21][23] This provides a comprehensive view of potential off-target kinase interactions.

Protocol: Kinase Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method that measures the thermal stabilization of a protein upon ligand binding.[24]

  • Plate Preparation: In a 384-well PCR plate, add the purified kinase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either 1,4-dimethyl-1H-pyrazole-5-carbonitrile or a vehicle control.

  • Thermal Denaturation: Subject the plate to a gradual temperature ramp in a real-time PCR instrument.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm (ΔTm) in the presence of the compound indicates binding. The magnitude of the ΔTm can be correlated with binding affinity.

G-Protein Coupled Receptor (GPCR) Panel Screening

GPCRs represent a large and diverse family of drug targets, and off-target interactions are a common source of adverse effects.[25][26][27][28][29]

Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol is suitable for assessing activity against Gs- and Gi-coupled GPCRs.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 1,4-dimethyl-1H-pyrazole-5-carbonitrile.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Directly measure the change in intracellular cyclic AMP (cAMP) levels.

    • Antagonist Mode: Stimulate the cells with a known agonist in the presence of the test compound and measure the inhibition of the agonist-induced cAMP response.

  • cAMP Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

General Cytotoxicity Assessment

Understanding a compound's inherent cytotoxicity is critical for interpreting its biological activity and assessing its therapeutic window.[30][31][32][33]

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of 1,4-dimethyl-1H-pyrazole-5-carbonitrile for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation: A Comparative Analysis

To facilitate a clear comparison, the data generated from these assays should be compiled into a comprehensive table.

Target/Assay Assay Type Result (IC50/EC50/CC50 in µM) Selectivity Index
Primary Target (Kinase X) Radiometric Kinase Assay0.05-
Kinase Panel (Selected Off-Targets)
Kinase ADSF (ΔTm)> 10> 200
Kinase BDSF (ΔTm)2.550
Kinase CDSF (ΔTm)> 10> 200
GPCR Panel (Selected Off-Targets)
GPCR 1 (Gs-coupled)cAMP Agonist Assay> 25> 500
GPCR 2 (Gi-coupled)cAMP Antagonist Assay8.0160
Other Enzymes
Enzyme YEnzymatic Assay> 25> 500
Cytotoxicity
HepG2 Cell LineMTT Assay15.0300

Selectivity Index = Off-Target IC50 / On-Target IC50

A higher selectivity index indicates greater selectivity for the primary target. In this hypothetical dataset, 1,4-dimethyl-1H-pyrazole-5-carbonitrile demonstrates high potency against its primary target, Kinase X. It shows moderate off-target activity against Kinase B and GPCR 2. Importantly, the compound exhibits a favorable cytotoxicity profile, with a CC50 significantly higher than its on-target IC50, suggesting a good therapeutic window.

Selectivity_Profile Selectivity Profile of 1,4-dimethyl-1H-pyrazole-5-carbonitrile cluster_on_target On-Target Activity cluster_off_target Off-Target Activity cluster_inactive Inactive cluster_cytotoxicity Cytotoxicity Kinase X Kinase X IC50 = 0.05 µM Kinase B Kinase B IC50 = 2.5 µM GPCR 2 GPCR 2 IC50 = 8.0 µM Kinase A Kinase A Kinase C Kinase C GPCR 1 GPCR 1 Enzyme Y Enzyme Y HepG2 HepG2 CC50 = 15.0 µM 1,4-dimethyl-1H-pyrazole-5-carbonitrile 1,4-dimethyl-1H-pyrazole-5-carbonitrile 1,4-dimethyl-1H-pyrazole-5-carbonitrile->Kinase X High Potency 1,4-dimethyl-1H-pyrazole-5-carbonitrile->Kinase B Moderate Off-Target 1,4-dimethyl-1H-pyrazole-5-carbonitrile->GPCR 2 Moderate Off-Target 1,4-dimethyl-1H-pyrazole-5-carbonitrile->Kinase A 1,4-dimethyl-1H-pyrazole-5-carbonitrile->Kinase C 1,4-dimethyl-1H-pyrazole-5-carbonitrile->GPCR 1 1,4-dimethyl-1H-pyrazole-5-carbonitrile->Enzyme Y 1,4-dimethyl-1H-pyrazole-5-carbonitrile->HepG2 Favorable Therapeutic Window

Caption: A visual representation of the hypothetical selectivity profile.

Conclusion: A Commitment to Rigorous Science

The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel molecule like 1,4-dimethyl-1H-pyrazole-5-carbonitrile, a systematic and multi-faceted approach is not merely a suggestion but a necessity. By employing a battery of robust in vitro assays, researchers can build a detailed selectivity profile, enabling informed decisions and guiding the optimization of lead candidates. This commitment to rigorous scientific investigation is paramount in the quest to develop safe and effective medicines. The insights gained from such studies are invaluable, paving the way for the successful translation of promising compounds from the laboratory to the clinic.

References

  • National Center for Biotechnology Information. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Retrieved from [Link]

  • Propath. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. Retrieved from [Link]

  • American Chemical Society. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Retrieved from [Link]

  • Promega Corporation. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]

  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Retrieved from [Link]

  • Elsevier. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Retrieved from [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2022, October 17). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. ION Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Retrieved from [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Global Research Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Retrieved from [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • The Online Ark. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. The Online Ark. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. PubChem. Retrieved from [Link]

  • CAS. (n.d.). 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. CAS Common Chemistry. Retrieved from [Link]

Sources

assessing the drug-likeness of 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1,4-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 3314-60-5) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary: The "Metabolic Blocker" Scaffold

In the optimization of pyrazole-based drugs, the choice between isomeric starting materials is often driven by synthetic availability rather than physicochemical strategy. 1,4-dimethyl-1H-pyrazole-5-carbonitrile represents a specialized "fragment-like" scaffold that offers distinct metabolic advantages over its more common isomer, 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

While both isomers comply with Lipinski’s Rule of 5, the 1,4-dimethyl substitution pattern strategically blocks the C4-position—a primary site for oxidative metabolism (CYP450-mediated hydroxylation) in pyrazole drugs. This guide evaluates the compound's drug-likeness, compares it with standard alternatives, and provides experimental protocols for validation.

Verdict: GO for Lead Optimization
  • Primary Utility: Scaffold for kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands.

  • Key Advantage: Enhanced metabolic stability via C4-blocking.

  • Critical Risk: Lower synthetic reactivity at C4 compared to C4-H analogs (requires pre-functionalization).

Chemical Profile & Comparative Metrics[1][2][3]

The following table contrasts the target scaffold with its primary isomer (1,3-dimethyl) and the unsubstituted parent. Note the shift in metabolic liability.

PropertyTarget: 1,4-Dimethyl Alternative: 1,3-Dimethyl Parent: 1-Methyl-5-CN
Structure Me at N1, Me at C4 , CN at C5Me at N1, H at C4 , CN at C5Me at N1, H at C4 , CN at C5
MW ( g/mol ) ~121.14~121.14~107.11
cLogP 0.6 – 0.90.5 – 0.80.2 – 0.4
TPSA (Ų) ~41.0~41.0~41.0
Metabolic Risk Low (C4 blocked)High (C4 oxidation prone)High (C4 oxidation prone)
Electronic Effect Electron-rich C4 (Inductive +)Electron-neutral C4Electron-poor C4
Primary Use High-stability coreReactive intermediateGeneral building block
Expert Insight: The C4-Methyl Effect

In medicinal chemistry, the pyrazole C4 position is electronically enriched and highly susceptible to electrophilic metabolic attack (e.g., by CYP3A4). By selecting the 1,4-dimethyl isomer, you introduce a "metabolic hard stop" early in the design phase. This often eliminates the need for late-stage deuteration or fluorination strategies typically required to fix clearance issues in 1,3-dimethyl analogs.

Decision Logic: Scaffold Selection

Use this decision tree to determine if the 1,4-dimethyl isomer is the correct starting material for your specific program.

ScaffoldDecision Start Start: Pyrazole Scaffold Selection Q1 Is metabolic stability at C4 a concern? Start->Q1 Q2 Do you need to functionalize C4 later? Q1->Q2 No Res14 Select 1,4-Dimethyl Isomer (Metabolic Blocking) Q1->Res14 Yes (High Clearance Predicted) Res13 Select 1,3-Dimethyl Isomer (C4-H allows electrophilic sub) Q2->Res13 Yes (Need C4-Halogenation) ResParent Select 1-Methyl-5-CN (Minimizes MW) Q2->ResParent No (Keep it small)

Figure 1: Decision logic for selecting between pyrazole-5-carbonitrile isomers based on metabolic and synthetic requirements.

In Silico Drug-Likeness Analysis

Lipinski & Veber Compliance

The 1,4-dimethyl-1H-pyrazole-5-carbonitrile is a "Fragment-Based Drug Discovery" (FBDD) ideal candidate.

  • MW (121.14) < 300: Leaves ample room for growing the molecule into a lead (typically MW 350–500).

  • H-Bond Donors (0) / Acceptors (2): The nitrile nitrogen and pyrazole N2 are weak acceptors. The lack of donors improves membrane permeability.

  • Rotatable Bonds (0): A rigid scaffold. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

ADME Prediction
  • Absorption: High. The low TPSA (~41 Ų) and moderate LogP (<1.0) predict >90% passive absorption in the intestine.

  • Blood-Brain Barrier (BBB): Likely permeable due to low MW and lack of charged groups, making it suitable for CNS targets if not heavily substituted later.

Experimental Protocols

To validate the physicochemical superiority of this scaffold, the following protocols are recommended.

Protocol A: Shake-Flask LogP Determination (Miniaturized)

Purpose: To experimentally verify lipophilicity, ensuring the methyl group does not push the LogP beyond the optimal range for fragments (1.0–3.0).

Materials:

  • 1-Octanol (saturated with water).

  • Phosphate Buffer pH 7.4 (saturated with octanol).

  • HPLC-UV/Vis.

Workflow:

  • Preparation: Dissolve 1 mg of 1,4-dimethyl-1H-pyrazole-5-carbonitrile in 1 mL of octanol-saturated buffer.

  • Partitioning: Add 1 mL of water-saturated octanol. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 2000g for 5 minutes to separate phases.

  • Quantification: Remove aliquots from both phases. Analyze via HPLC (C18 column, MeOH/Water gradient).

  • Calculation:

    
    
    Acceptance Criteria: The experimental LogP should be within ±0.3 of the cLogP (approx 0.75).
    
Protocol B: Reactive Stability Assay (GSH Trapping)

Purpose: To confirm that the nitrile group is stable and not acting as a non-specific electrophile (false positive).

Workflow:

  • Incubate compound (10 µM) with Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.

  • Monitor at T=0, 1h, 4h, and 24h using LC-MS.

  • Pass Criteria: >95% parent remaining at 24h. No formation of GSH-adducts (M+307 mass shift).

Synthetic Utility: From Scaffold to Drug

The 5-carbonitrile group is a versatile "warhead" precursor. The diagram below illustrates how to transform this specific scaffold into a bioactive Pyrazolo[3,4-d]pyrimidine (a common kinase inhibitor core), leveraging the stability of the 1,4-dimethyl substitution.

SynthesisPath Start 1,4-Dimethyl-1H- pyrazole-5-CN Step1 Amidine Intermediate Start->Step1 1. Acid/EtOH 2. NH3 Product Pyrazolo[3,4-d] pyrimidine Core Step1->Product Reflux Reagent1 + NH3 / MeOH (Pinner Reaction) Reagent2 + Orthoformate Cyclization

Figure 2: Synthetic pathway transforming the scaffold into a kinase inhibitor core.

References

  • PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (Isomer Comparison Data). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). Pyrazole, 1,4-dimethyl- (Physicochemical Constants). [Link]

  • Journal of Medicinal Chemistry. Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors. (Contextual Reference for Synthetic Pathway). [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-dimethyl-1H-pyrazole-5-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.

I. Core Principles of Chemical Waste Management

The foundation of proper chemical disposal is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[7]

Your laboratory or institution is classified as a hazardous waste generator. The specific regulations you must follow depend on the quantity of waste generated per month. It is crucial to determine if your facility is a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG) to ensure compliance with storage time limits and documentation requirements.[8][9]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 1,4-dimethyl-1H-pyrazole-5-carbonitrile should be handled as a hazardous substance.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][5][10]

  • Skin Irritation: Causes skin irritation.[2][3][5]

  • Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Inhalation: May cause respiratory irritation. High concentrations of similar materials are destructive to the mucous membranes and upper respiratory tract.[1][5]

  • Combustion Hazards: Emits toxic fumes, including nitrogen oxides and potentially hydrogen cyanide, under fire conditions.[1]

Mandatory Personal Protective Equipment (PPE): Before handling the compound, whether in pure form or as waste, the following PPE is required:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][11]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or a full protective suit may be necessary.[4]

  • Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a government-approved respirator is required.[1]

Hazard ClassRequired PPEEngineering Control
Acute Oral ToxicityStandard lab attire, glovesN/A
Skin/Eye IrritantChemical goggles, gloves, lab coatChemical Fume Hood
Inhalation HazardRespirator (if hood unavailable)Chemical Fume Hood
FlammabilityN/A (but emits toxic fumes)Store away from ignition sources

III. Disposal Decision Workflow

The primary and most recommended disposal route for 1,4-dimethyl-1H-pyrazole-5-carbonitrile is through a licensed hazardous waste disposal company. In-lab treatment is generally not advised for nitrile compounds due to the specialized requirements for safely handling and neutralizing cyanide-related hazards.

Sources

Personal protective equipment for handling 1,4-dimethyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

The Chemical Reality: 1,4-Dimethyl-1H-pyrazole-5-carbonitrile (CAS: 29904-44-3) is not merely a "white powder"; it is a functionalized pharmacophore combining a nitrogen-rich pyrazole ring with a reactive nitrile group. While specific toxicological data for this exact isomer is often extrapolated, structural analogs (e.g., 1,4-dimethylpyrazole, pyrazole-carbonitriles) dictate that we treat this compound as Acute Toxic (Category 3/4) and a Severe Irritant .

Critical Hazards:

  • Bioactivity: Pyrazoles are privileged structures in kinase inhibitors; assume high biological potency until proven otherwise.

  • Metabolic Activation: The nitrile moiety (-CN) is generally stable but can liberate cyanide ions under extreme metabolic or chemical hydrolysis conditions.

  • Physical State: Typically a solid.[1] Pyrazole derivatives are prone to static charging, increasing the risk of aerosolization during weighing.

Core Directive: Due to the gap in specific LD50 data for this isomer, this guide applies the Precautionary Principle , utilizing Control Band 3 (High Hazard) protocols.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab practice." The following matrix is designed to prevent permeation and inhalation based on the compound's specific physicochemical properties.

Table 1: PPE Specifications by Task
Protection ZoneComponentSpecificationScientific Rationale
Hand (Solid Handling) Double Nitrile Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff)Prevents contact with static-clinging dust. The double layer creates a friction breach indicator.
Hand (Solution Handling) Barrier Laminate Silver Shield / 4H (Required if using DCM/DMF)Standard nitrile degrades in <2 mins against DCM (Dichloromethane). Laminate is required for organo-soluble handling.
Respiratory P100 / N100 NIOSH-approved Particulate Respirator (or PAPR)N95 is insufficient for high-potency bioactive dusts. 99.97% filtration efficiency is required.
Eye/Face Chemical Goggles Indirect venting (ANSI Z87.1+)Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa from irritating aerosols.
Body Tyvek® Lab Coat Disposable, wrist-fitted, high-neckCotton coats trap dust in fibers, creating secondary exposure risks. Tyvek sheds particles.

Part 3: Decision Logic & Visualization

Figure 1: PPE Selection Decision Tree

Caption: Logical flow for selecting glove and respiratory protection based on the physical state and solvent system.

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid In Solution? State->Liquid Synthesis/Workup Protocol_A PROTOCOL A: Double Nitrile + P100 Mask (Fume Hood Mandatory) Solid->Protocol_A Solvent Identify Solvent Liquid->Solvent Protocol_B PROTOCOL B: Standard Nitrile (Splash Only) Solvent->Protocol_B Water/Methanol/Ethanol Protocol_C PROTOCOL C: Laminate/Barrier Gloves (Silver Shield) Solvent->Protocol_C DCM/DMF/THF/DMSO

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Risk: Static-induced aerosolization of the solid.

  • Engineering Control: Work only inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Mitigation:

    • Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound. Pyrazoles are "sticky" and will leap onto gloves without this.

  • The "Dirty Hand" Rule:

    • Designate your non-dominant hand as the "Dirty Hand" (touches the container).

    • Designate your dominant hand as the "Clean Hand" (touches the spatula/balance).

    • Why? This prevents cross-contamination of the balance door and lab bench.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (chemically compatible) after weighing. Dispose of the tissue as hazardous waste.

Protocol B: Solubilization

Risk: Permeation through gloves.

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves offer <3 minutes of protection.

  • Action: Wear Silver Shield (laminate) gloves under a pair of disposable nitrile gloves (for dexterity) if handling volumes >10 mL.

Part 5: Emergency Response & Disposal

Figure 2: Spill Response Workflow

Caption: Immediate actions for solid or liquid spills, prioritizing containment over cleaning.

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liq_Spill Liquid Solution Assess->Liq_Spill Action_Dry DO NOT SWEEP Cover with wet paper towel to prevent dust Solid_Spill->Action_Dry Action_Wet Absorb with Vermiculite or Chem-Pad Liq_Spill->Action_Wet Dispo Seal in HazWaste Bag Label: 'Toxic Nitrile' Action_Dry->Dispo Action_Wet->Dispo

Disposal Strategy
  • Segregation: Do NOT mix with acidic waste streams.

    • Mechanism:[2][3][4] Nitriles (

      
      ) can hydrolyze in the presence of strong acids to release amides or carboxylic acids, but under reductive or specific conditions, risk profiles change. Keep separate to prevent unintended chemistry.
      
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must explicitly state "Contains Organic Nitrile / Pyrazole."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing.

  • PubChem. (2025). Compound Summary: 1,4-Dimethyl-1H-pyrazole (Analog Data).

  • Ansell Chemical Resistance Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dimethyl-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1,4-dimethyl-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.